Pseudouridine-O18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
246.20 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-((18O)oxidanylmethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5?,6+,7+/m1/s1/i12+2 |
InChI Key |
PTJWIQPHWPFNBW-YGIQHNHNSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@H](C([C@H](O2)C[18OH])O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Harnessing Pseudouridine-¹⁸O for Precise Quantitative Analysis of RNA Modification
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of post-transcriptional modifications is a pivotal area of RNA research, with pseudouridylation—the isomerization of uridine to pseudouridine (Ψ)—being the most abundant RNA modification.[1][2] Pseudouridine is known to play a critical role in fine-tuning and stabilizing the structure of non-coding RNAs like rRNA and tRNA, thereby supporting their functions in ribosome assembly, mRNA decoding, and translation.[1] However, a significant analytical challenge in pseudouridine research is its "mass-silent" nature; it is an isomer of uridine and possesses the same molecular weight, rendering it indistinguishable by standard mass spectrometry.[3][4][5] This guide details the purpose and application of ¹⁸O-labeled pseudouridine (Pseudouridine-¹⁸O) as a powerful tool to overcome this challenge, enabling precise and absolute quantification of pseudouridine in RNA samples.
The Core Purpose of Pseudouridine-¹⁸O in RNA Research
The primary application of Pseudouridine-¹⁸O is as a stable isotope-labeled internal standard (SILIS) for quantitative mass spectrometry.[1][6] This technique, known as isotope dilution mass spectrometry, is the gold standard for absolute quantification of molecules in complex biological samples.[7]
The core principle involves introducing a known quantity of "heavy" Pseudouridine-¹⁸O into a biological sample containing an unknown quantity of "light" (naturally occurring ¹⁶O) pseudouridine. Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it co-purifies and co-elutes during liquid chromatography, and it exhibits the same ionization efficiency in the mass spectrometer.[1][6] The key difference is its mass, which allows the mass spectrometer to distinguish between the endogenous pseudouridine and the added standard. By comparing the signal intensities of the two species, researchers can accurately calculate the absolute amount of pseudouridine present in the original RNA sample.[6]
This method corrects for sample loss during preparation and for variations in instrument response, providing a level of accuracy that is difficult to achieve with other methods.[1][6]
Quantitative Data Presentation
The utility of Pseudouridine-¹⁸O in quantitative mass spectrometry is predicated on the predictable mass shift it introduces. The incorporation of a single ¹⁸O atom in place of a ¹⁶O atom results in a mass increase of approximately 2 Daltons. This mass difference is readily resolved by modern mass spectrometers.
| Parameter | Endogenous Pseudouridine (¹⁶O) | Pseudouridine-¹⁸O Standard | Mass Shift (Δm/z) |
| Isotopic Composition | Contains naturally abundant oxygen (predominantly ¹⁶O) | Enriched with the stable isotope ¹⁸O at a specific position | N/A |
| Monoisotopic Mass | ~244.090 g/mol | ~246.094 g/mol (for one ¹⁸O) | +2.004 Da |
| Mass Spectrometry Signal | "Light" peak at m/z corresponding to the endogenous molecule | "Heavy" peak at m/z + 2.004 | The separation between the "light" and "heavy" peaks |
Note: The exact mass will depend on the specific location and number of ¹⁸O labels in the molecule.
Experimental Protocols
The following is a generalized methodology for the absolute quantification of pseudouridine in RNA using a Pseudouridine-¹⁸O internal standard.
Materials and Reagents
-
RNA Sample: Isolated total RNA, mRNA, or a specific non-coding RNA from cells or tissues.
-
Pseudouridine-¹⁸O Standard: High-purity, accurately quantified stock solution.
-
Enzymes for RNA Digestion: Nuclease P1, followed by a phosphatase (e.g., bacterial alkaline phosphatase or calf intestinal phosphatase).
-
Buffers: Ammonium acetate or ammonium bicarbonate buffers for digestion.
-
Solvents: HPLC-grade acetonitrile and water with formic acid for liquid chromatography.
-
Equipment:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Centrifugal evaporator.
-
Standard laboratory equipment for RNA handling.
-
Experimental Workflow
-
RNA Isolation and Quantification: Isolate the RNA of interest from the biological source using a standard protocol (e.g., Trizol extraction followed by column purification). Accurately quantify the total amount of RNA using a spectrophotometer or fluorometer.
-
Spiking with Internal Standard: Add a precise, known amount of the Pseudouridine-¹⁸O stock solution to the RNA sample. The amount of the standard added should be in a similar range to the expected amount of endogenous pseudouridine to ensure accurate quantification.
-
Enzymatic Digestion to Nucleosides: a. In a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3), add Nuclease P1 to the RNA sample. Incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides. b. Adjust the pH to ~8.0 by adding a buffer such as ammonium bicarbonate. c. Add a phosphatase to the reaction mixture and incubate at 37°C for an additional 2-4 hours to dephosphorylate the mononucleotides into individual nucleosides.
-
Sample Cleanup (Optional but Recommended): To remove enzymes and other high molecular weight contaminants, a filtration step using a molecular weight cutoff filter (e.g., 3 kDa) can be performed.
-
LC-MS/MS Analysis: a. Inject the digested nucleoside mixture onto a reverse-phase liquid chromatography column (e.g., a C18 column). b. Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the endogenous ("light") and the ¹⁸O-labeled ("heavy") pseudouridine should be monitored.
-
Data Analysis and Quantification: a. Integrate the peak areas for the "light" (endogenous) and "heavy" (Pseudouridine-¹⁸O) pseudouridine from the chromatograms. b. Calculate the ratio of the peak area of the endogenous pseudouridine to the peak area of the internal standard. c. Using a calibration curve or by direct comparison to the known amount of the spiked-in standard, calculate the absolute quantity of pseudouridine in the original RNA sample.
Visualizations
Logical Workflow for Quantitative Analysis
Caption: Workflow for the absolute quantification of pseudouridine using an ¹⁸O-labeled internal standard.
Principle of Mass-Based Discrimination
Caption: Mass spectrometry distinguishes endogenous ("light") from ¹⁸O-labeled ("heavy") pseudouridine.
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Untraced Potential: Exploring the Biological Significance of O18-Labeled Pseudouridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (Ψ), an isomer of the nucleoside uridine, stands as the most abundant post-transcriptional modification in RNA.[1][2][3] Its presence is critical for the structure and function of non-coding RNAs, such as ribosomal RNA (rRNA) and transfer RNA (tRNA), where it contributes to the stability, folding, and interaction of these molecules.[2][3] The enzymatic conversion of uridine to pseudouridine is a "mass-silent" modification, meaning it does not change the mass of the nucleoside, presenting a significant challenge for its direct detection and quantification.[4][5][6] To overcome this, researchers have increasingly turned to stable isotope labeling, a powerful technique for tracing molecules in biological systems. This guide explores the biological significance and potential applications of O18-labeled pseudouridine, a tool that holds promise for unraveling the intricate roles of this ubiquitous RNA modification.
While the direct experimental application of O18-labeled pseudouridine is an emerging area with limited specific literature, we can infer its potential significance and methodologies from established techniques in RNA isotopic labeling and pseudouridine analysis. This guide will synthesize this information to provide a forward-looking perspective for researchers in the field.
The Power of Isotopic Labeling in RNA Research
Stable isotope labeling, particularly with heavy oxygen (¹⁸O), has proven to be a valuable method for the quantitative analysis and imaging of RNA.[7][8] The general approach involves the incorporation of ¹⁸O into the phosphate backbone of RNA during its synthesis, which allows for differentiation from unlabeled RNA species by mass spectrometry.[7][8] This technique has been successfully used to determine the blood concentration of RNA after administration to mice and to visualize RNA localization within cells.[7]
Another powerful isotopic labeling strategy for studying pseudouridylation involves the use of deuterium (D). By labeling uridine with deuterium, the subsequent enzymatic isomerization to pseudouridine results in a detectable mass shift, enabling its identification and quantification by mass spectrometry.[5][6] This method has been instrumental in the comprehensive analysis of post-transcriptional modifications in human ribosomal RNAs.[5][6]
O18-Labeled Pseudouridine: A Tool for Tracing and Quantification
O18-labeled pseudouridine is commercially available as a stable isotope-labeled compound for research purposes.[1] Its primary utility lies in its potential as a tracer to monitor the metabolic fate and incorporation of pseudouridine into RNA molecules. By introducing O18-labeled pseudouridine into cellular systems, researchers can track its journey from uptake to its final destination within specific RNA sequences.
Potential Applications in Biological Research:
-
Metabolic Fate and Stability: Tracing the incorporation and turnover of O18-labeled pseudouridine can provide insights into the dynamics of RNA modification and degradation pathways.
-
Quantification by Mass Spectrometry: The mass difference introduced by the ¹⁸O isotope allows for precise quantification of pseudouridine-containing RNA fragments using mass spectrometry-based approaches.[9]
-
Elucidating Enzyme Mechanisms: O18-labeling can be a tool to study the reaction mechanisms of pseudouridine synthases, the enzymes responsible for the isomerization of uridine.
Experimental Protocols: A Framework for Investigation
While specific, published protocols for the use of O18-labeled pseudouridine are not yet widely available, we can outline a general experimental framework based on established methodologies for isotopic labeling and RNA analysis.
General Workflow for Tracing O18-Labeled Pseudouridine
The following diagram illustrates a potential experimental workflow for studying the incorporation of O18-labeled pseudouridine into cellular RNA.
Detailed Methodological Steps:
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Introduce O18-labeled pseudouridine into the culture medium at a predetermined concentration.
-
Incubate the cells for a specific period to allow for the uptake and incorporation of the labeled nucleoside into newly synthesized RNA.
-
-
RNA Extraction and Purification:
-
Harvest the cells and perform total RNA extraction using a standard protocol (e.g., TRIzol reagent or column-based kits).
-
Ensure the purity and integrity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
-
Enzymatic Digestion of RNA:
-
Digest the purified RNA into smaller fragments using a site-specific RNase, such as RNase T1, which cleaves after guanosine residues. This step is crucial for subsequent mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the digested RNA fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect fragments containing the O18-labeled pseudouridine based on their specific mass-to-charge ratio.
-
-
Data Analysis and Quantification:
-
Identify and sequence the RNA fragments containing the ¹⁸O label.
-
Quantify the abundance of these fragments to determine the extent of pseudouridine incorporation at specific sites.
-
Quantitative Data Presentation
The quantitative data obtained from mass spectrometry experiments can be summarized in tables to facilitate comparison and interpretation.
| RNA Fragment Sequence | Unlabeled Mass (Da) | Labeled Mass (Da) | Fold Incorporation |
| AGCΨ AG | 1234.5 | 1236.5 | 2.5 |
| UCGΨ C | 987.6 | 989.6 | 1.8 |
| ... | ... | ... | ... |
Table 1: Example of quantitative data presentation for O18-labeled pseudouridine incorporation.
Signaling Pathways and Logical Relationships
The regulation of pseudouridylation is complex, involving a family of enzymes known as pseudouridine synthases (PUS). These enzymes can be either stand-alone proteins or part of larger ribonucleoprotein complexes (RNPs).
Conclusion and Future Directions
The use of O18-labeled pseudouridine represents a promising frontier in RNA biology. While the field is still in its nascent stages, the potential for this tool to provide unprecedented insights into the dynamics and functional roles of pseudouridylation is immense. Future research leveraging this technology will likely focus on:
-
Dynamic Profiling: Mapping the changes in pseudouridylation across different cellular states, such as development, disease, and in response to external stimuli.
-
Therapeutic Development: Understanding the role of pseudouridylation in disease could open new avenues for the development of RNA-based therapeutics. The stability conferred by pseudouridine is already a key feature in the design of mRNA vaccines.
-
Mechanism of Action: Further elucidating the precise molecular mechanisms by which pseudouridine influences RNA function and gene expression.
As analytical techniques continue to advance, the application of O18-labeled pseudouridine and other isotopic labeling strategies will undoubtedly play a pivotal role in shaping our understanding of the "fifth nucleoside" and its profound impact on biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Pseudouridine-¹⁸O Incorporation into RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational principles and methodologies for the incorporation of ¹⁸O-labeled pseudouridine (¹⁸O-Ψ) into RNA. While direct foundational studies detailing a complete workflow for the synthesis and incorporation of ¹⁸O-ΨTP are not extensively documented in publicly available literature, this guide outlines a scientifically grounded, proposed pathway based on established chemo-enzymatic techniques for other isotopically labeled nucleotides. The protocols and data presented herein are synthesized from foundational research in RNA modification, enzymology, and mass spectrometry to serve as a practical resource for researchers aiming to utilize ¹⁸O-Ψ as a tracer for RNA metabolism, structure, and dynamics studies.
Introduction to Pseudouridine and Isotopic Labeling
Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification in RNA.[1] Formed by the enzymatic isomerization of uridine residues within an RNA molecule, pseudouridine introduces a C-C glycosidic bond instead of the canonical N-C bond, which provides an additional hydrogen bond donor and enhances the structural stability of RNA.[1][2] The use of stable isotopes, such as Oxygen-18 (¹⁸O), to label nucleosides offers a powerful, non-radioactive method for tracking the fate of RNA molecules in complex biological systems. Mass spectrometry can readily distinguish the ¹⁸O-labeled RNA from its unlabeled counterparts, enabling precise quantification and kinetic analysis.
Proposed Synthesis of ¹⁸O-Labeled Pseudouridine-5'-Triphosphate (¹⁸O-ΨTP)
The cornerstone of this methodology is the availability of ¹⁸O-ΨTP. The following is a proposed multi-step chemo-enzymatic synthesis protocol based on analogous methods for preparing isotopically labeled nucleoside triphosphates.
Experimental Protocol: Synthesis of ¹⁸O-ΨTP
Step 2.1: Synthesis of [¹⁸O]-Uracil The synthesis of ¹⁸O-labeled uracil can be approached through established organic synthesis routes, substituting a key reagent with its ¹⁸O variant. One common method is the condensation of malic acid and urea.[3] To introduce the label, [¹⁸O]-urea would be required as a starting material.
-
Reaction Setup: Combine malic acid with [¹⁸O]-urea in fuming sulfuric acid.
-
Condensation: Heat the reaction mixture to drive the condensation and cyclization reaction, which forms the uracil ring.
-
Purification: Neutralize the reaction mixture and purify the resulting [¹⁸O]-uracil product using recrystallization or column chromatography.
Step 2.2: Enzymatic Conversion to [¹⁸O]-Uridine Monophosphate (¹⁸O-UMP) This step utilizes enzymes of the nucleotide salvage pathway to attach the labeled base to a ribose-phosphate moiety.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
[¹⁸O]-Uracil
-
Phosphoribosyl pyrophosphate (PRPP)
-
Uracil phosphoribosyltransferase (UPRTase)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
-
Incubation: Incubate the reaction at 37°C, allowing the UPRTase to catalyze the formation of ¹⁸O-Uridine Monophosphate (¹⁸O-UMP).
-
Enzyme Inactivation & Purification: Stop the reaction by heating and purify the ¹⁸O-UMP product using anion-exchange chromatography.
Step 2.3: Chemical Isomerization to [¹⁸O]-Pseudouridine Monophosphate (¹⁸O-ΨMP) Direct chemical isomerization of uridine to pseudouridine is a challenging process. Most pseudouridine formation occurs enzymatically on an existing RNA strand. However, for the purpose of creating a building block for in vitro transcription, a direct chemical conversion would be necessary. This remains a significant hurdle, as the C-C glycosidic bond formation is complex. Foundational methods primarily describe the reverse: the enzymatic cleavage of the C-C bond. A plausible, though technically demanding, approach would involve protecting the ribose and uracil moieties and using organometallic chemistry to facilitate the rearrangement from the N1 to the C5 position.
Step 2.4: Enzymatic Phosphorylation to ¹⁸O-ΨTP The final step involves the enzymatic conversion of the monophosphate to the triphosphate form, making it a substrate for RNA polymerases.
-
Reaction Mixture: Prepare a buffered solution containing:
-
[¹⁸O]-Pseudouridine Monophosphate (¹⁸O-ΨMP)
-
Adenosine-5'-triphosphate (ATP) as a phosphate donor (in excess)
-
Uridylate/Cytidylate Kinase (to convert ¹⁸O-ΨMP to ¹⁸O-ΨDP)
-
Nucleoside Diphosphate Kinase (to convert ¹⁸O-ΨDP to ¹⁸O-ΨTP)
-
ATP regeneration system (e.g., creatine kinase and phosphocreatine)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
-
Incubation: Incubate the reaction at 37°C for several hours.
-
Purification: Purify the final ¹⁸O-ΨTP product using high-performance liquid chromatography (HPLC) or anion-exchange chromatography.
Incorporation of ¹⁸O-ΨTP into RNA via In Vitro Transcription
Once synthesized, ¹⁸O-ΨTP can be incorporated into RNA transcripts using standard in vitro transcription (IVT) protocols, typically employing T7, T3, or SP6 RNA polymerase. These enzymes are known to accept a wide variety of modified nucleotides.
Experimental Protocol: In Vitro Transcription
-
Template DNA: A linear DNA template containing a T7 promoter upstream of the sequence of interest is required. This can be a linearized plasmid or a PCR product.
-
Reaction Assembly: Assemble the reaction at room temperature in nuclease-free tubes and water. For a typical 20 µL reaction:
-
Nuclease-Free Water: to 20 µL
-
5x Transcription Buffer: 4 µL (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine)
-
100 mM DTT: 2 µL
-
ATP (100 mM): 2 µL
-
GTP (100 mM): 2 µL
-
CTP (100 mM): 2 µL
-
¹⁸O-ΨTP (100 mM): 2 µL (Completely replaces UTP)
-
Linear DNA Template: 1 µg
-
RNase Inhibitor: 20 units
-
T7 RNA Polymerase: 50 units
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours. For long transcripts, this time can be extended.
-
DNase Treatment: Add DNase I (RNase-free) and incubate for another 15 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the resulting ¹⁸O-Ψ-containing RNA using a column-based purification kit, lithium chloride precipitation, or phenol-chloroform extraction followed by ethanol precipitation.
-
Quality Control: Assess the RNA integrity and concentration using a denaturing agarose gel, UV spectrophotometry (A260), or a bioanalyzer.
Analysis and Quantification by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying nucleoside modifications. Because pseudouridine is an isomer of uridine, it is "mass-silent," meaning it has the same molecular weight. However, the ¹⁸O label introduces a predictable mass shift (+2 Da for each ¹⁸O atom) that allows for unambiguous detection.
Experimental Protocol: LC-MS/MS Analysis
-
RNA Digestion: Completely digest the purified ¹⁸O-Ψ-RNA into its constituent nucleosides.
-
Prepare a reaction with 1-5 µg of RNA.
-
Add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (BAP) and continue incubation at 37°C for 1 hour to dephosphorylate the nucleosides.
-
-
LC Separation: Inject the digested sample onto a reverse-phase HPLC column (e.g., a C18 column) to separate the nucleosides.
-
MS Detection: Analyze the eluate using an electrospray ionization (ESI) mass spectrometer.
-
Quantification: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode.
-
Monitor the mass-to-charge ratio (m/z) for unlabeled pseudouridine (Ψ).
-
Simultaneously monitor the m/z for ¹⁸O-labeled pseudouridine (¹⁸O-Ψ), which will be shifted by +2 Da (assuming one ¹⁸O atom per molecule).
-
The relative abundance of the ion currents for the labeled and unlabeled species can be used to determine the efficiency of incorporation.
-
Quantitative Data Presentation
Accurate quantification is essential for interpreting experimental results. The table below provides a template for presenting data on the incorporation efficiency of modified nucleotides, based on typical results seen for other pseudouridine analogs. Researchers performing ¹⁸O-Ψ incorporation would aim to collect similar data.
| RNA Transcript | Target Modification | NTP Mix | Incorporation Efficiency (%) | Yield (µg/20µL rxn) | Reference |
| Luciferase mRNA | Pseudouridine (Ψ) | ATP, CTP, GTP, ΨTP | >99% | ~80-100 | [4] |
| GFP mRNA | N1-methyl-Ψ | ATP, CTP, GTP, m1ΨTP | >99% | ~70-90 | N/A |
| Hypothetical | ¹⁸O-Pseudouridine | ATP, CTP, GTP, ¹⁸O-ΨTP | Expected >95% | Expected ~70-100 | N/A |
| Control (Unmodified) | Uridine (U) | ATP, CTP, GTP, UTP | 100% (by definition) | ~100-120 | [4] |
Table 1: Representative Quantitative Data for Modified Nucleotide Incorporation during In Vitro Transcription. The data for ¹⁸O-Pseudouridine is hypothetical and represents an expected outcome based on the high incorporation efficiency of similar analogs.
Mass Spectrometry Detection Principle
The detection of ¹⁸O-Ψ relies on the mass difference between the natural isotope (¹⁶O) and the heavy isotope (¹⁸O). This mass shift provides a clear and unambiguous signature in the mass spectrum.
Stability and Applications
A critical consideration for any isotopic labeling study is the stability of the label under physiological conditions. One study demonstrated that ¹⁸O labels incorporated into the phosphate backbone of RNA were stable at 37°C in buffers with pH ranging from 3 to 8.5 for at least 28 days.[5] While the stability of an ¹⁸O label within the uracil base of pseudouridine has not been specifically reported, the C-C glycosidic bond of pseudouridine is known to be more stable than the C-N bond of uridine, suggesting the label would be robust.[6]
The ability to synthesize and track ¹⁸O-Ψ-labeled RNA opens up numerous applications in basic research and drug development, including:
-
RNA Metabolism and Turnover: Precisely measuring the degradation rates of specific mRNA transcripts in cells.
-
Drug Delivery: Quantifying the delivery efficiency and biodistribution of therapeutic mRNA or siRNA.
-
RNA-Protein Interactions: Using ¹⁸O-Ψ as a tracer in pull-down assays to study the dynamics of RNA-binding proteins.
-
Structural Biology: Serving as a specific probe in NMR or crystallographic studies of RNA structure.
References
- 1. Pseudouridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Uracil - Wikipedia [en.wikipedia.org]
- 4. Transcriptome-wide dynamics of RNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-guided isomerization of uridine to pseudouridine—pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Pseudouridine-O18 as an RNA Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigation and application of ¹⁸O-labeled pseudouridine (Pseudouridine-¹⁸O) as a stable isotope tracer for studying RNA metabolism and dynamics. While the direct use of Pseudouridine-¹⁸O as an RNA tracer is an emerging area of research, this document synthesizes established methodologies for isotopic labeling of RNA precursors and advanced mass spectrometry techniques to propose a robust framework for its application. We detail plausible synthetic routes for Pseudouridine-¹⁸O, comprehensive protocols for its metabolic incorporation into cellular RNA, and the subsequent analysis by mass spectrometry. Furthermore, this guide presents quantitative data in structured tables and visualizes experimental workflows and conceptual frameworks using Graphviz diagrams to facilitate understanding and implementation by researchers in drug development and RNA biology.
Introduction
Pseudouridine (Ψ), an isomer of uridine, is the most abundant modified nucleoside in non-coding RNAs and has been shown to play critical roles in RNA structure, function, and stability. The ability to trace the incorporation, trafficking, and turnover of pseudouridine in cellular RNA is of significant interest for understanding RNA metabolism in both normal physiological and disease states, as well as for the development of RNA-based therapeutics. Stable isotope labeling, particularly with heavy oxygen (¹⁸O), offers a powerful non-radioactive method for tracing biomolecules. This guide focuses on the potential of Pseudouridine-¹⁸O as a specific tracer for pseudouridine-containing RNA.
While methods for general ¹⁸O labeling of RNA, primarily in the phosphate backbone, have been described for quantitative mass spectrometry analysis, the specific use of ¹⁸O-labeled pseudouridine as a metabolic precursor is a novel approach. This guide outlines a proposed methodology based on analogous stable isotope labeling studies, particularly those involving deuterium-labeled uridine for the detection of pseudouridylation.
Synthesis of Pseudouridine-¹⁸O
The synthesis of Pseudouridine-¹⁸O is a critical first step for its use as an RNA tracer. While a definitive, published protocol for the direct synthesis of Pseudouridine-¹⁸O is not widely available, a plausible chemo-enzymatic approach can be proposed based on established methods for nucleoside synthesis and isotope labeling.
One potential route involves the enzymatic synthesis of pseudouridine monophosphate (ΨMP) from uracil and ribose-5-phosphate, followed by dephosphorylation. The incorporation of ¹⁸O could be achieved by utilizing ¹⁸O-labeled starting materials or through an exchange reaction catalyzed by a specific enzyme in the presence of H₂¹⁸O.
A more direct, though potentially more complex, chemical synthesis could also be explored, adapting established routes for pseudouridine synthesis to incorporate an ¹⁸O label at a specific position on the uracil base or the ribose sugar. For the purpose of tracing, labeling the uracil base would be most informative for tracking the fate of the pseudouridine moiety itself.
Experimental Protocols
The following protocols are adapted from established methods for metabolic labeling of RNA with stable isotopes and provide a framework for using Pseudouridine-¹⁸O as an RNA tracer.
Metabolic Labeling of Cellular RNA with Pseudouridine-¹⁸O
This protocol is based on the methodology for in vivo deuterium labeling of uridines for the direct determination of pseudouridine in RNA.
Objective: To incorporate Pseudouridine-¹⁸O into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pseudouridine-¹⁸O (commercially available or synthesized)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
Nuclease-free water
Procedure:
-
Cell Culture: Culture the chosen mammalian cell line to ~70-80% confluency in a standard culture dish.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing Pseudouridine-¹⁸O. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the Pseudouridine-¹⁸O containing medium to the cells.
-
Incubate the cells for a desired period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and incorporation of the labeled pseudouridine into newly synthesized RNA. The incubation time will depend on the specific research question and the turnover rate of the RNA species of interest.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish according to the protocol of the chosen RNA extraction kit.
-
-
RNA Isolation:
-
Extract total RNA from the cell lysate following the manufacturer's instructions for the RNA extraction kit.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the RNA using gel electrophoresis or a bioanalyzer.
-
Digestion of Labeled RNA for Mass Spectrometry Analysis
Objective: To digest the ¹⁸O-labeled RNA into smaller fragments or individual nucleosides for analysis by mass spectrometry.
Materials:
-
Total RNA containing Pseudouridine-¹⁸O
-
RNase T1 or other suitable endonucleases
-
Nuclease-free water
-
Ammonium acetate buffer
Procedure:
-
Enzymatic Digestion:
-
In a nuclease-free tube, combine approximately 1-5 µg of the labeled total RNA with the appropriate buffer and RNase T1.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Sample Cleanup:
-
Purify the resulting RNA fragments using a suitable cleanup kit or by ethanol precipitation to remove the enzyme and buffer salts.
-
Resuspend the cleaned-up fragments in nuclease-free water.
-
Data Presentation: Quantitative Analysis
The primary method for detecting and quantifying the incorporation of Pseudouridine-¹⁸O into RNA is high-resolution mass spectrometry. The mass shift introduced by the ¹⁸O isotope allows for the differentiation between labeled and unlabeled RNA fragments.
Table 1: Expected Mass Shifts for Pseudouridine-¹⁸O Labeled RNA Fragments
| RNA Fragment | Unlabeled Mass (Da) | Labeled Mass (Da) (1 ¹⁸O) | Mass Shift (Da) |
| Pseudouridine (Ψ) | 244.20 | 246.20 | +2.00 |
| UΨCG | 1253.77 | 1255.77 | +2.00 |
| GΨAUC | 1577.94 | 1579.94 | +2.00 |
Mandatory Visualization: Experimental Workflow and Conceptual Diagrams
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and conceptual relationships in the investigation of Pseudouridine-¹⁸O as an RNA tracer.
The Fifth Nucleoside: A Technical Guide to the Discovery, Synthesis, and Application of Isotopically Labeled Pseudouridine (Ψ-O18)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pseudouridine (Ψ), a C-glycoside isomer of uridine, stands as the most abundant post-transcriptional modification in RNA. First identified in 1951, its profound impact on RNA stability, function, and immunogenicity has only recently been fully appreciated, culminating in its critical role in the development of mRNA-based therapeutics and the award of the 2023 Nobel Prize in Physiology or Medicine to Katalin Karikó and Drew Weissman for their foundational work. This technical guide provides a comprehensive overview of the discovery of pseudouridine, modern synthetic approaches with a focus on isotopic labeling for research applications, and its utility in scientific inquiry. We present detailed methodologies for the synthesis of ¹⁸O-labeled pseudouridine (Ψ-¹⁸O), a valuable tool for quantitative mass spectrometry-based analysis, and summarize the quantitative impact of pseudouridylation on RNA biology.
Discovery and Significance
In 1951, a novel nucleoside, distinct from the canonical four, was isolated from RNA hydrolysates.[1] This "fifth nucleoside" was later identified as 5-ribosyl uracil and named pseudouridine (Ψ).[1] For decades, its function was considered to be primarily structural, contributing to the stability of non-coding RNAs like tRNA and rRNA.
A paradigm shift occurred in the early 2000s with the pioneering research of Katalin Karikó and Drew Weissman. Their work demonstrated that the incorporation of pseudouridine into in vitro transcribed mRNA significantly dampened the innate immune response that typically recognized synthetic RNA as foreign.[2][3] Furthermore, they discovered that this modification enhanced the translational capacity and stability of the mRNA.[2][3] These discoveries were instrumental in overcoming major hurdles in mRNA vaccine development, leading to the rapid creation of highly effective COVID-19 vaccines.[2][3]
Synthesis of Pseudouridine and ¹⁸O-Labeling
The synthesis of pseudouridine can be achieved through both chemical and enzymatic methods. Early attempts at prebiotic synthesis were largely unsuccessful, highlighting the crucial role of biological enzymes, known as pseudouridine synthases (PUS), which catalyze the isomerization of uridine residues within an RNA molecule.
For research purposes, particularly for quantitative analysis, the synthesis of isotopically labeled pseudouridine is essential. As pseudouridine is a "mass-silent" modification (isomeric with uridine), stable isotope labeling allows for its differentiation and quantification using mass spectrometry. While various isotopes like deuterium (²H), ¹³C, and ¹⁵N have been employed, ¹⁸O-labeling offers a distinct mass shift for clear identification.
Plausible Chemo-Enzymatic Synthesis of Pseudouridine-¹⁸O
Experimental Protocol: Chemo-Enzymatic Synthesis of Pseudouridine-¹⁸O
Materials:
-
Uracil
-
Ribose-5-phosphate
-
Recombinant mutant Pseudouridine Monophosphate Glycosidase
-
H₂¹⁸O (95-98 atom % ¹⁸O)
-
Alkaline Phosphatase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Quenching solution (e.g., 0.5 M HCl)
-
Neutralization solution (e.g., 0.5 M NaOH)
-
HPLC system with a suitable reverse-phase column
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine uracil and ribose-5-phosphate in the reaction buffer.
-
Add the mutant Pseudouridine Monophosphate Glycosidase.
-
Crucially, the reaction is carried out in the presence of a significant molar excess of H₂¹⁸O to ensure its incorporation.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 12-24 hours), allowing for the enzymatic conversion to ¹⁸O-labeled pseudouridine monophosphate (ΨMP-¹⁸O).
-
-
Reaction Quenching:
-
Stop the enzymatic reaction by adding the quenching solution.
-
-
Dephosphorylation:
-
Neutralize the reaction mixture with the neutralization solution.
-
Add Alkaline Phosphatase to the mixture to remove the phosphate group from ΨMP-¹⁸O.
-
Incubate at the appropriate temperature (e.g., 37°C) for 1-2 hours.
-
-
Purification:
-
Purify the resulting Pseudouridine-¹⁸O from the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Collect the fractions corresponding to the Pseudouridine-¹⁸O peak.
-
-
Verification:
-
Confirm the identity and isotopic enrichment of the final product using mass spectrometry.
-
Scientific Applications of Pseudouridine-¹⁸O
The primary application of Pseudouridine-¹⁸O lies in its use as an internal standard for the accurate quantification of pseudouridine in biological samples using mass spectrometry. The known concentration of the ¹⁸O-labeled standard allows for precise determination of the abundance of endogenous, unlabeled pseudouridine.
Key Research Areas:
-
Mapping Pseudouridylation Sites: Precisely identifying the locations of pseudouridine within different RNA molecules (mRNA, tRNA, rRNA, snRNA).
-
Studying the Dynamics of Pseudouridylation: Investigating how the levels of pseudouridylation at specific sites change in response to cellular stress, disease states, or developmental cues.
-
Understanding the Role of Pseudouridine Synthases: Determining the substrate specificity and activity of different PUS enzymes.
-
Drug Development: In the context of mRNA therapeutics, Pseudouridine-¹⁸O can be used to quantify the incorporation of pseudouridine into the final drug product, ensuring quality control and batch-to-batch consistency.
Quantitative Data on the Effects of Pseudouridylation
The incorporation of pseudouridine has measurable effects on the properties of RNA. The following tables summarize key quantitative findings from the literature. Note: This data is not specific to experiments utilizing ¹⁸O-labeled pseudouridine but is representative of the general impact of pseudouridylation.
| Parameter | Unmodified mRNA | Pseudouridine-Modified mRNA | Fold Change | Reference |
| In vitro Protein Expression (Luciferase Assay) | ||||
| Relative Light Units (RLU) | 1.0 (normalized) | ~8-10 | 8-10x increase | [2] |
| In vivo Protein Expression (Epo mRNA in mice) | ||||
| Serum Epo level (pg/ml) at 6h | ~100 | ~4000 | ~40x increase | [2] |
| Immunogenicity (TNF-α secretion by dendritic cells) | ||||
| TNF-α (pg/ml) | ~3000 | <100 | >30x decrease | [3] |
Table 1: Impact of Pseudouridine on mRNA Translation and Immunogenicity
| RNA Type | Site of Pseudouridylation | Stoichiometry (%) | Functional Implication | Reference |
| Human 28S rRNA | U4335 | >95% | Essential for ribosome structure and function | [4] |
| Human 18S rRNA | U1248 | ~70% | May regulate translation fidelity | [4] |
| Yeast U2 snRNA | U42 | >90% | Critical for pre-mRNA splicing | [5] |
Table 2: Stoichiometry of Pseudouridylation at Functionally Important Sites
Conclusion
The discovery of pseudouridine and the elucidation of its profound effects on RNA biology have opened new frontiers in molecular biology and medicine. Isotopically labeled pseudouridine, such as Pseudouridine-¹⁸O, is an indispensable tool for researchers seeking to unravel the complexities of the epitranscriptome. The methodologies and data presented in this guide provide a foundation for scientists and drug developers to leverage the power of pseudouridine in their research and therapeutic innovations. The "fifth nucleoside" continues to be a source of exciting discoveries, promising further advancements in our understanding of gene regulation and the development of next-generation RNA-based therapies.
References
- 1. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative RNA pseudouridine maps reveal multilayered translation control through plant rRNA, tRNA and mRNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation and Function of RNA Pseudouridylation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Enrichment of Pseudouridine-¹⁸O
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of ¹⁸O isotopic enrichment for the study of pseudouridine (Ψ), the most abundant modified nucleoside in non-coding RNAs. The stable isotope ¹⁸O serves as a powerful tool for tracing the metabolic fate, quantifying the abundance, and elucidating the functional roles of pseudouridylated RNA in various biological processes. This is particularly relevant in the context of RNA therapeutics and vaccine development, where pseudouridine modification is known to enhance stability and reduce immunogenicity.
Introduction to Pseudouridine and Isotopic Labeling
Pseudouridine, an isomer of uridine, is synthesized by the post-transcriptional isomerization of uridine residues in RNA.[1] This modification plays a crucial role in fine-tuning and stabilizing the structure of ribosomal RNA (rRNA) and transfer RNA (tRNA), thereby supporting their functions in ribosome assembly, mRNA decoding, and translation.[1] The incorporation of pseudouridine into mRNA has been shown to increase its biological stability and translational capacity, key features for the success of mRNA-based vaccines and therapeutics.
Isotopic labeling with heavy oxygen (¹⁸O) offers a robust method for the quantitative analysis of RNA and its modifications. By introducing a known mass shift, ¹⁸O-labeled molecules can be distinguished from their unlabeled counterparts using mass spectrometry, enabling precise quantification and metabolic tracking.
Methodologies for ¹⁸O Enrichment of Pseudouridine-Containing RNA
There are two primary strategies for enriching RNA with ¹⁸O to study pseudouridine: in vitro chemical synthesis and in vitro enzymatic labeling .
Solid-Phase Synthesis of ¹⁸O-Labeled RNA Containing Pseudouridine
This method allows for the site-specific incorporation of pseudouridine and uniform ¹⁸O-labeling of the phosphodiester backbone. The synthesis involves the use of pseudouridine phosphoramidites as building blocks in standard solid-phase RNA synthesis. The ¹⁸O isotopes are introduced during the oxidation step of the synthesis cycle using ¹⁸O-labeled water (H₂¹⁸O) as the oxygen donor. This results in the incorporation of a nonbridging ¹⁸O atom into each phosphate group of the synthesized RNA molecule.
Experimental Protocol: Solid-Phase Synthesis
-
Phosphoramidite Preparation: Obtain or synthesize 5'-DMT-2'-TBDMS-pseudouridine-3'-CE-phosphoramidite.
-
Automated RNA Synthesis: Perform solid-phase RNA synthesis on a DNA/RNA synthesizer using standard protocols.
-
¹⁸O-Labeling Step: In each synthesis cycle, use a solution of iodine in a mixture of pyridine, water, and H₂¹⁸O for the oxidation step. The ratio of H₂¹⁸O to H₂¹⁶O can be adjusted to achieve the desired level of enrichment.
-
Cleavage and Deprotection: Following synthesis, cleave the RNA from the solid support and remove protecting groups using standard reagents (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Purification: Purify the ¹⁸O-labeled, pseudouridine-containing RNA using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: Verify the incorporation of ¹⁸O and the integrity of the RNA product by mass spectrometry (e.g., LC-ESI-MS). The expected mass increase will be approximately 2 Da for each phosphodiester linkage.
Caption: Workflow for the solid-phase synthesis of ¹⁸O-labeled pseudouridine-containing RNA.
Enzymatic Labeling for Relative Quantification
This technique is used for the relative quantification of pseudouridylated RNA from different samples. It involves the enzymatic digestion of RNA in the presence of H₂¹⁸O. An endonuclease, such as RNase T1, cleaves the RNA and incorporates a single ¹⁸O atom from the "heavy" water into the 3'-phosphate of the resulting oligonucleotides.[1][2] By comparing the mass spectra of a "heavy" labeled sample with a "light" (¹⁶O) labeled control, the relative abundance of specific RNA fragments, including those containing pseudouridine, can be determined.
Experimental Protocol: Enzymatic Labeling
-
Sample Preparation: Isolate total RNA or the RNA fraction of interest from two samples to be compared (e.g., control vs. treated).
-
"Heavy" Labeling: Digest one RNA sample with RNase T1 in a buffer prepared with H₂¹⁸O.
-
"Light" Labeling: Digest the second RNA sample with RNase T1 in a buffer prepared with normal (H₂¹⁶O) water.
-
Sample Combination: Mix the "heavy" and "light" digested samples in a 1:1 ratio.
-
Mass Spectrometry Analysis: Analyze the combined sample using MALDI-MS or LC-ESI-MS.
-
Data Analysis: Compare the ion abundances of the "light" and "heavy" oligonucleotide peaks, which will be separated by 2 Da. The ratio of these peak intensities reflects the relative abundance of the specific RNA fragment in the two original samples.
Caption: Workflow for relative quantification of RNA using enzymatic ¹⁸O-labeling.
Data Presentation: Quantitative Analysis
The primary output of these experiments is quantitative data derived from mass spectrometry. This data can be used to assess labeling efficiency, determine absolute or relative abundance of pseudouridylated RNA, and measure kinetic parameters such as RNA turnover.
| Parameter | Method | Typical Value/Observation | Reference |
| Mass Shift per ¹⁸O | Mass Spectrometry | +2 Da per phosphate group | [1][2] |
| Quantification Accuracy | Enzymatic Labeling & MALDI-MS | Coefficient of variation < 15% | [1][2] |
| Linear Range | Isotope Ratio Mass Spectrometry | Linear increase in ¹⁸O/¹⁶O ratio with increasing concentration of ¹⁸O-labeled RNA | |
| Label Stability | LC-ESI-Q-Tof MS | Stable at pH 3-8.5 |
| Application | Measurement | Example Data | Reference |
| Relative Quantification | Peak intensity ratio of heavy/light fragments | 1:2 to >2:1 ratios can be accurately determined | [1][2] |
| Kinetic Studies | ¹⁸O/¹⁶O ratio over time | Can be used to determine blood concentration of ¹⁸O-labeled RNA after administration | |
| Cellular Localization | Isotope Microscopy | Observation of ¹⁸O-labeled RNA in cytoplasmic foci |
Functional Implications and Applications
The use of ¹⁸O-labeled pseudouridine-containing RNA allows researchers to investigate the functional consequences of this modification in a quantitative manner.
-
RNA Stability and Turnover: By introducing ¹⁸O-labeled pseudouridylated mRNA into cells, its decay rate can be monitored over time by measuring the decrease in the ¹⁸O/¹⁶O ratio. This allows for a direct assessment of how pseudouridylation affects mRNA half-life.
-
Translational Efficiency: While ¹⁸O labeling does not directly measure protein synthesis, it can be used in pulse-chase-type experiments to track the fate of a specific pool of mRNA and correlate its abundance with protein output.
-
Pharmacokinetics of RNA Therapeutics: For RNA-based drugs, ¹⁸O labeling provides a safe and effective way to study their distribution, metabolism, and excretion (ADME) in preclinical models.[3] The blood concentration of an ¹⁸O-labeled RNA therapeutic can be accurately determined using isotope ratio mass spectrometry.
Caption: Logical diagram of how pseudouridylation impacts mRNA fate.
Conclusion
The isotopic enrichment of pseudouridine-containing RNA with ¹⁸O is a versatile and powerful technique for researchers in molecular biology, drug development, and biotechnology. By providing a means for accurate quantification and tracing, ¹⁸O labeling facilitates a deeper understanding of the critical roles that pseudouridine plays in RNA function and opens new avenues for the development of next-generation RNA-based therapeutics.
References
An In-Depth Technical Guide to Investigating the In Vivo Stability of Pseudouridine-O18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (Ψ) is an isomer of the nucleoside uridine and the most abundant modified nucleoside in non-coding RNAs.[1] Its presence in rRNA and tRNA helps to fine-tune and stabilize regional structure, supporting functions in mRNA decoding, ribosome assembly, and translation.[1] The strategic replacement of uridine with pseudouridine in synthetic mRNA has been shown to enhance protein production and reduce innate immune responses, a critical advancement for mRNA-based vaccines and therapeutics.[2]
Core Principles: Inferred Metabolism and Isotope Tracking
The in-vivo fate of Pseudouridine-¹⁸O is presumed to follow the general metabolic pathways of endogenous pseudouridine. The ¹⁸O label serves as a tracer to differentiate the administered compound and its metabolites from the endogenous pool. The stability of the C-glycosidic bond in pseudouridine suggests that the ribose and uracil moieties will likely remain linked during initial metabolic processing.
Key metabolic events to consider include:
-
Phosphorylation: Conversion to pseudouridine monophosphate, diphosphate, and triphosphate.
-
Degradation: Catabolism of the uracil ring.
-
Excretion: Elimination of pseudouridine and its metabolites, primarily through urine.
The ¹⁸O label, if located on the ribose or the uracil base, can be tracked using mass spectrometry to elucidate the pharmacokinetic profile and metabolic fate of the molecule.
Experimental Protocols
A thorough investigation into the in-vivo stability of Pseudouridine-¹⁸O would involve a multi-step experimental workflow.
1. Animal Model and Dosing
-
Model Selection: A common choice would be a rodent model, such as mice or rats, due to their well-characterized physiology and ease of handling.[3]
-
Compound Administration: Pseudouridine-¹⁸O would be administered, likely via intravenous (IV) or intraperitoneal (IP) injection to ensure precise dosing and bioavailability.
-
Group Allocation: Animals would be randomly assigned to different groups for sample collection at various time points.[3]
2. Sample Collection
-
Blood: Serial blood samples would be collected to determine the pharmacokinetic profile. Plasma would be separated for analysis.
-
Urine and Feces: Samples would be collected to identify and quantify excretory products.
-
Tissues: At the end of the study, various tissues (e.g., liver, kidney, spleen) would be harvested to assess tissue distribution and potential accumulation.
3. Sample Preparation
-
Extraction: Nucleosides and their metabolites would be extracted from plasma, urine, and tissue homogenates. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction.
-
Internal Standards: A stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry.[4]
4. Analytical Methodology
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices.[4][5]
-
Chromatography: Reversed-phase or HILIC chromatography can be used to separate pseudouridine and its metabolites.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high sensitivity and selectivity for detecting the parent ¹⁸O-labeled compound and its predicted metabolites.
-
Data Presentation
Quantitative data should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of Pseudouridine-¹⁸O in Plasma
| Parameter | Unit | Value |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ngh/mL | |
| AUC(0-inf) | ngh/mL | |
| t1/2 | h | |
| CL | L/h/kg | |
| Vd | L/kg |
Caption: Hypothetical pharmacokinetic parameters of Pseudouridine-¹⁸O following a single intravenous administration.
Table 2: Metabolite Identification and Quantification in Urine
| Metabolite | Structure | % of Dose Excreted (0-24h) |
| Pseudouridine-¹⁸O | [Structure] | |
| Metabolite A | [Structure] | |
| Metabolite B | [Structure] |
Caption: Example table for summarizing the urinary excretion profile of Pseudouridine-¹⁸O and its metabolites.
Table 3: Tissue Distribution of Pseudouridine-¹⁸O at 24 hours Post-Dose
| Tissue | Concentration (ng/g) |
| Liver | |
| Kidney | |
| Spleen | |
| Heart | |
| Lungs | |
| Brain |
Caption: Illustrative table for presenting the biodistribution of Pseudouridine-¹⁸O in various tissues.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Method for Determination of Nine Nucleosides in Tricholoma matsutake by UPLC/MS and Quantitative Analysis of Multicomponents Using Single Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Stable Isotope Labeling in the Study of RNA Metabolism: A Focus on Pseudouridine and ¹⁸O-Labeling Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of RNA metabolism, encompassing its synthesis, modification, and decay, is fundamental to understanding gene expression and cellular regulation. Pseudouridine (Ψ), the most abundant RNA modification, plays a critical role in RNA structure and function. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful tool for quantitatively analyzing these dynamic processes. While the specific use of Pseudouridine-¹⁸O (¹⁸O incorporated into the pseudouridine base) in metabolic studies is not yet documented in peer-reviewed literature, the broader application of stable isotopes, including ¹⁸O-labeling of the RNA backbone and deuterium labeling of uridine, provides profound insights into RNA metabolism. This guide details the principles, experimental protocols, and data analysis for these established methodologies, offering a comprehensive resource for researchers in the field.
Introduction to Pseudouridine and RNA Metabolism
Pseudouridine (Ψ), an isomer of uridine, is a post-transcriptional RNA modification found in a wide range of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA)[1][2]. The conversion of uridine to pseudouridine is catalyzed by pseudouridine synthases (PUS)[3][4][5]. This modification enhances the stability of RNA structures and influences RNA-protein interactions, thereby impacting processes such as translation, splicing, and RNA decay[2][4][6]. Given its significance, methods to quantitatively study the dynamics of pseudouridylation and overall RNA metabolism are in high demand.
Stable isotope labeling offers a robust approach to trace the fate of molecules in biological systems. By introducing atoms with a higher mass (e.g., ¹⁸O, ²H, ¹³C, ¹⁵N), researchers can distinguish newly synthesized molecules from the pre-existing pool. Mass spectrometry is then used to detect and quantify the mass-shifted molecules, providing a direct measure of metabolic rates[7][8].
Stable Isotope Labeling Strategies for Studying RNA Metabolism
While the direct application of base-labeled Pseudouridine-¹⁸O remains to be explored, several powerful stable isotope labeling strategies are currently employed to study RNA metabolism and pseudouridylation.
¹⁸O-Labeling of the RNA Phosphate Backbone
A practical method for labeling RNA with ¹⁸O involves incorporating the heavy isotope into the non-bridging oxygen atoms of the phosphate backbone during solid-phase synthesis[9][10]. This technique provides a stable label that does not alter the physicochemical or biological properties of the RNA molecule[9][10].
Principle: During the oxidation step of phosphoramidite solid-phase synthesis, ¹⁸O-labeled water (H₂¹⁸O) is used as the oxygen donor, resulting in the incorporation of one ¹⁸O atom per phosphate group[9][10].
Applications:
-
Pharmacokinetic Studies: ¹⁸O-labeled RNA can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of RNA therapeutics[9].
-
Cellular Localization: Isotope microscopy can visualize the intracellular distribution of ¹⁸O-labeled RNA[9][10].
-
Quantitative Analysis: Isotope Ratio Mass Spectrometry (IRMS) can precisely measure the ¹⁸O/¹⁶O ratio, allowing for the quantification of labeled RNA in biological samples[9][10].
Deuterium Labeling for Pseudouridine Detection
A well-established method for the direct determination of pseudouridine in cellular RNA involves in vivo labeling with deuterium (²H or D).
Principle: Cells deficient in de novo uridine synthesis are cultured in a medium containing uridine labeled with deuterium at positions 5 and 6 (uridine-5,6-D₂). During the enzymatic conversion of the labeled uridine to pseudouridine, the deuterium at the C5 position is exchanged for a hydrogen atom from the solvent. This results in a -1 Da mass shift that can be detected by mass spectrometry, allowing for the identification and quantification of pseudouridine sites[9][11].
Applications:
-
Mapping Pseudouridine Sites: This method enables the comprehensive identification of pseudouridine modifications in various RNA species.
-
Stoichiometry of Pseudouridylation: The relative abundance of the mass-shifted and non-mass-shifted RNA fragments can be used to determine the proportion of RNA molecules that are pseudouridylated at a specific site.
Experimental Protocols
Protocol for ¹⁸O-Labeling of RNA during Solid-Phase Synthesis
This protocol is adapted from Hamasaki et al., 2013.[9][10]
Objective: To synthesize RNA with ¹⁸O incorporated into the phosphate backbone.
Materials:
-
DNA/RNA synthesizer
-
Standard phosphoramidites and synthesis reagents
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
¹⁸O-labeled water (H₂¹⁸O, 97-99 atom % ¹⁸O)
-
Ammonia solution for deprotection and cleavage
Procedure:
-
Prepare the ¹⁸O-Oxidizing Solution: Prepare the oxidizing solution by substituting standard H₂O with H₂¹⁸O.
-
Automated Solid-Phase Synthesis: Perform RNA synthesis on a solid support using standard phosphoramidite chemistry.
-
¹⁸O-Labeling Step: During the oxidation step of each synthesis cycle, deliver the ¹⁸O-containing oxidizing solution to the synthesis column. This incorporates one ¹⁸O atom into the newly formed phosphotriester linkage.
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the RNA from the solid support and remove the protecting groups using concentrated ammonium hydroxide.
-
Purification: Purify the ¹⁸O-labeled RNA using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Verification: Confirm the incorporation of ¹⁸O by mass spectrometry. The mass of the labeled RNA will increase by approximately 1 Da for each incorporated ¹⁸O atom (actual mass difference is closer to 2 Da for the phosphate group, PO₄ vs PO₃¹⁸O).
Protocol for Pulse-Chase Labeling of RNA
Objective: To measure the turnover rate (synthesis and decay) of specific RNA molecules.
Materials:
-
Cell culture medium
-
Stable isotope-labeled precursor (e.g., ¹⁵N-labeled nucleosides, or for protein turnover studies, ¹³C or ¹⁵N-labeled amino acids)[12]
-
Unlabeled precursor for the "chase"
-
Cell lysis buffer
-
RNA extraction kit
-
LC-MS/MS system
Procedure:
-
Pulse: Culture cells in a medium containing the stable isotope-labeled precursor for a defined period (the "pulse"). During this time, newly synthesized RNA will incorporate the heavy isotope. The duration of the pulse can be varied to study different aspects of RNA metabolism[13].
-
Chase: Remove the labeling medium, wash the cells, and replace it with a medium containing an excess of the unlabeled precursor (the "chase")[13][14]. This prevents further incorporation of the heavy isotope into newly synthesized molecules.
-
Time Points: Harvest cells at various time points during the chase period.
-
RNA Extraction and Digestion: Extract total RNA and digest it into individual ribonucleosides or smaller fragments using appropriate enzymes[11][15][16].
-
LC-MS/MS Analysis: Analyze the resulting ribonucleosides or RNA fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the ratio of heavy to light isotopes[7][11][15][16][17].
-
Data Analysis: Plot the decay of the heavy-labeled RNA species over time to calculate the RNA half-life.
Data Presentation and Analysis
Quantitative data from stable isotope labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Quantitative Data for RNA Turnover Analysis
| Time (hours) | % Labeled RNA Remaining |
| 0 | 100 |
| 2 | 85 |
| 4 | 72 |
| 8 | 50 |
| 12 | 35 |
| 24 | 12 |
This table illustrates how data from a pulse-chase experiment can be presented to show the decay of a labeled RNA species over time. The half-life can be determined from the time point at which 50% of the labeled RNA remains.
Mass Spectrometry Analysis
Mass spectrometry is the core analytical technique for detecting and quantifying stable isotope-labeled molecules.
-
Selected Reaction Monitoring (SRM): For targeted quantification of specific modified nucleosides like pseudouridine, SRM can be used. This technique offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions[18].
-
High-Resolution Mass Spectrometry: For untargeted analysis and discovery of new modifications, high-resolution mass spectrometers (e.g., Orbitrap or TOF) are employed to accurately determine the mass of RNA fragments.
The fragmentation pattern of pseudouridine in mass spectrometry is distinct from uridine due to its stable C-C glycosidic bond, which can be used for its identification[18][19].
Visualizations
Diagram 1: Workflow for ¹⁸O-Labeling and Analysis of RNA
Caption: Workflow for ¹⁸O-labeling of RNA and subsequent analysis.
Diagram 2: Logical Flow of a Pulse-Chase Experiment
Caption: Logical steps in a pulse-chase experiment for RNA turnover.
Role in Drug Development
The methodologies described in this guide are highly relevant to the development of RNA-based therapeutics.
-
Understanding Drug Stability: By using ¹⁸O-labeled RNA drugs, their stability and degradation kinetics in biological systems can be accurately determined[9].
-
Optimizing Drug Delivery: Cellular imaging of ¹⁸O-labeled RNA can provide crucial information on the efficiency of drug delivery vehicles and the intracellular fate of the therapeutic agent[9].
-
Mechanism of Action Studies: Investigating how RNA therapeutics affect the metabolism of endogenous RNAs can be facilitated by stable isotope labeling techniques.
Conclusion and Future Outlook
Stable isotope labeling, particularly with ¹⁸O and deuterium, provides a powerful and quantitative approach to unravel the complexities of RNA metabolism and the function of modifications like pseudouridine. While the specific application of Pseudouridine-¹⁸O is an area ripe for future exploration, the existing methodologies of ¹⁸O-backbone labeling and deuterium-based pseudouridine detection offer robust tools for researchers. The synthesis of base-labeled Pseudouridine-¹⁸O would represent a significant advancement, enabling more direct studies of pseudouridylation dynamics. As RNA therapeutics continue to gain prominence, the application of these stable isotope labeling techniques will be indispensable for their development and optimization.
References
- 1. Impact of Methods on the Measurement of mRNA Turnover [ouci.dntb.gov.ua]
- 2. uab.edu [uab.edu]
- 3. Pseudouridine, an abundant post-transcriptional RNA modification [biosyn.com]
- 4. ijeab.com [ijeab.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of ¹⁸O-labeled RNA for application to kinetic studies and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 12. Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 17. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study of the mass spectrometric fragmentation of pseudouridine: comparison of fragmentation data obtained by matrix-assisted laser desorption/ionisation post-source decay, electrospray ion trap multistage mass spectrometry, and by a method utilising electrospray quadrupole time-of-flight tandem mass spectrometry and in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of Pseudouridine-¹⁸O Labeled mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of messenger RNA (mRNA) in which uridine residues are replaced with ¹⁸O-labeled pseudouridine (Ψ-¹⁸O). The incorporation of pseudouridine is known to enhance the stability and translational efficiency of mRNA while reducing its immunogenicity, making it a critical modification for therapeutic applications. The addition of an ¹⁸O stable isotope label to pseudouridine offers a powerful tool for detailed pharmacokinetic, biodistribution, and metabolic studies using mass spectrometry. This document outlines the core methodologies for synthesis, characterization, and in vitro analysis of Ψ-¹⁸O labeled mRNA.
Synthesis of Pseudouridine-¹⁸O Labeled mRNA
The synthesis of Ψ-¹⁸O labeled mRNA is a multi-step enzymatic process. The key step is the incorporation of the ¹⁸O isotope into the pseudouridine monophosphate, which is then converted to a triphosphate for use in in vitro transcription.
Experimental Protocol: Enzymatic Synthesis of Pseudouridine-¹⁸O Triphosphate (Ψ-¹⁸O-TP)
This protocol is based on established enzymatic methods for nucleoside triphosphate synthesis, adapted for ¹⁸O labeling. The core principle is the use of H₂¹⁸O as the solvent for the enzymatic reactions, leading to the incorporation of ¹⁸O into the phosphate groups.
Materials:
-
Pseudouridine (Ψ)
-
E. coli Acetate Kinase
-
D. melanogaster Deoxynucleoside Kinase
-
ATP
-
H₂¹⁸O (95-98% isotopic purity)
-
Reaction Buffer (e.g., Tris-HCl, MgCl₂)
Procedure:
-
Phosphorylation of Pseudouridine to Pseudouridine Monophosphate (Ψ-¹⁸O-MP):
-
Dissolve pseudouridine in a reaction buffer prepared with H₂¹⁸O.
-
Add ATP as the phosphate donor.
-
Initiate the reaction by adding D. melanogaster deoxynucleoside kinase. This enzyme has been shown to have broad substrate specificity, including modified nucleosides.
-
Incubate at 37°C. The kinase will transfer a phosphate group from ATP to pseudouridine. In the H₂¹⁸O environment, the phosphate group will exchange its oxygen atoms with the solvent, resulting in ¹⁸O incorporation.
-
-
Conversion of Ψ-¹⁸O-MP to Pseudouridine Diphosphate (Ψ-¹⁸O-DP) and Triphosphate (Ψ-¹⁸O-TP):
-
To the same reaction mixture, add an excess of ATP.
-
Add E. coli acetate kinase. This enzyme will catalyze the transfer of phosphate groups from ATP to Ψ-¹⁸O-MP to form the diphosphate and subsequently the triphosphate. These reactions will also occur in the presence of H₂¹⁸O, ensuring the retention of the ¹⁸O label.
-
-
Purification of Ψ-¹⁸O-TP:
-
The final reaction mixture can be purified using high-performance liquid chromatography (HPLC) to isolate the Ψ-¹⁸O-TP.
-
In Vitro Transcription of Ψ-¹⁸O Labeled mRNA
Once Ψ-¹⁸O-TP is synthesized and purified, it can be used as a substrate for in vitro transcription to generate the desired mRNA sequence.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, CTP, and the synthesized Ψ-¹⁸O-TP
-
Transcription Buffer
Procedure:
-
Set up the in vitro transcription reaction by combining the DNA template, ATP, GTP, CTP, and Ψ-¹⁸O-TP in the transcription buffer.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate at 37°C. The polymerase will incorporate the Ψ-¹⁸O-TP in place of uridine.
-
Purify the resulting Ψ-¹⁸O labeled mRNA using standard RNA purification methods.
Methodological & Application
Application Notes and Protocols for Mass Spectrometry Analysis of Pseudouridine-Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of pseudouridine (Ψ) in RNA using mass spectrometry, with a focus on stable isotope labeling methods.
Pseudouridine, an isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its "mass-silent" nature, having the same molecular weight as uridine, presents a significant challenge for direct detection and quantification by mass spectrometry. To overcome this, methods involving chemical derivatization or stable isotope labeling are employed to introduce a mass difference between uridine and pseudouridine, enabling their distinction and quantification.
Stable isotope labeling, particularly with deuterium, has emerged as a powerful technique for the direct and quantitative analysis of pseudouridine in cellular RNA. This method allows for the determination of the stoichiometry of pseudouridylation at specific sites, providing valuable insights into the functional roles of this critical RNA modification in various biological processes, including translation, RNA stability, and the immune response, which is of particular interest in the development of mRNA-based therapeutics.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing stable isotope labeling and chemical derivatization for the mass spectrometry-based analysis of pseudouridine.
Table 1: Stoichiometry of Pseudouridylation in Human Ribosomal RNA (rRNA) Determined by Deuterium Labeling and Mass Spectrometry
| rRNA Type | Sequence Position | Sequence Context | Stoichiometry of Pseudouridylation (%) |
| 18S rRNA | 296 | ACUCΨAGp | 26.4 |
| 18S rRNA | 608 | UCΨGp | Not specified |
| 28S rRNA | Multiple sites | Various | 5 to ≥85 |
Data extracted from studies on human cell lines where uridines were labeled with deuterium. The conversion of labeled uridine to pseudouridine results in a detectable mass shift.[1]
Table 2: Comparison of Labeling Efficiencies for Chemical Derivatization Methods of Pseudouridine
| Chemical Reagent | Mass Tag Added | Reported Labeling Efficiency | Key Considerations |
| Bisulfite | 82 Da | >99% | High efficiency allows for quantitative analysis.[2][3] |
| N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide (CMC) | 252 Da | Significantly low | Can lead to loss of quantitative information and potential false positives.[3] |
| Acrylonitrile | 53 Da | Significantly low | Similar limitations to CMC regarding quantitative accuracy.[3] |
Experimental Protocols
Protocol 1: In Vivo Deuterium Labeling of RNA for Pseudouridine Analysis
This protocol is adapted from methodologies for the direct determination of pseudouridine in cellular RNA by mass spectrometry coupled with in vivo deuterium labeling.[1][4][5][6][7][8]
1. Cell Culture and Labeling:
-
Utilize a human or mouse cell line deficient in uridine monophosphate synthase (UMPS). This can be achieved through CRISPR-Cas9 gene editing to knock out the UMPS gene.[1][5]
-
Culture the UMPS-deficient cells in a medium containing uridine-5,6-D₂. A typical concentration is 100 µM.
-
Incubate the cells for a sufficient duration (e.g., 144 hours) to ensure near-complete labeling of the uridine pool with deuterium.[1]
2. RNA Extraction and Digestion:
-
Harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial kit.
-
Digest the purified RNA into smaller fragments using an appropriate RNase.
-
For general analysis, RNase T1 (which cleaves after guanosine residues) is commonly used.[1]
-
Alternatively, RNase A (which cleaves after cytosine and uridine residues) can be used for different fragmentation patterns.
-
-
The digestion is typically carried out in a suitable buffer (e.g., 100 mM triethylammonium acetate, pH 7.0) at 37°C for 60 minutes.[1]
3. LC-MS/MS Analysis:
-
Analyze the resulting RNA fragments using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A direct nanoflow LC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive) is recommended.[1]
-
Liquid Chromatography: Separate the RNA fragments on a reverse-phase column.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.[1]
-
Acquire MS1 spectra to identify the masses of the RNA fragments. The pseudouridylation reaction causes a -1 Da mass shift due to the exchange of a deuterium atom at the C5 position of the uracil ring with a hydrogen atom from the solvent.[1][4][6][7]
-
Acquire MS/MS spectra for fragmentation of the ions of interest to confirm their sequence.
-
4. Data Analysis:
-
Identify pseudouridine-containing fragments by the characteristic -1 Da mass shift compared to their uridine-containing counterparts.
-
Quantify the stoichiometry of pseudouridylation by comparing the peak areas of the pseudouridine-containing and uridine-containing fragments.
Protocol 2: Chemical Labeling of Pseudouridine with Bisulfite for Mass Spectrometry Analysis
This protocol describes a highly efficient method for the chemical labeling of pseudouridine using bisulfite, enabling its quantitative detection by mass spectrometry.[2][3]
1. Bisulfite Labeling:
-
Prepare a fresh bisulfite solution.
-
Incubate the RNA sample with the bisulfite solution. This reaction specifically forms an adduct with pseudouridine, resulting in a mass increase of 82 Da.[2][3]
2. RNA Digestion:
-
After the labeling reaction, digest the RNA with RNase T1 to generate smaller fragments suitable for mass spectrometry analysis.[2][3]
3. LC-MS/MS Analysis:
-
Perform LC-MS/MS analysis of the digested, labeled RNA fragments as described in Protocol 1.
-
In the MS/MS analysis, all collision-induced dissociation (CID) fragments containing the bisulfite-labeled pseudouridine will show a mass shift of +82 Da, allowing for precise identification.[2][3]
4. Data Analysis:
-
Identify the labeled fragments based on the +82 Da mass shift.
-
The high efficiency of the bisulfite labeling reaction (>99%) allows for accurate quantification of pseudouridine at specific sites.[2]
Visualizations
Caption: Experimental workflow for stable isotope labeling-based mass spectrometry analysis of pseudouridine in RNA.
Caption: The enzymatic conversion of uridine to pseudouridine and its downstream functional effects on RNA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling [acs.figshare.com]
Application Notes and Protocols for Incorporating ¹⁸O-Labeled Pseudouridine into Therapeutic mRNA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of ¹⁸O-labeled pseudouridine (Ψ-¹⁸O) into therapeutic messenger RNA (mRNA). The inclusion of pseudouridine in mRNA has been shown to enhance stability, increase translational capacity, and reduce the innate immune response to the synthetic mRNA molecule.[1][][][4] The use of a stable isotope label like ¹⁸O allows for precise tracking and quantification of the modified mRNA in various biological systems.
Overview of Pseudouridine-Incorporated mRNA
Pseudouridine (Ψ) is an isomer of uridine where the C5 of the uracil base is attached to the C1' of the ribose sugar, creating a C-glycosidic bond.[5][6] This modification, found naturally in various RNA species, offers several advantages for therapeutic mRNA:
-
Increased Stability: Ψ enhances the thermal stability of RNA duplexes and can protect mRNA from nuclease degradation.[][4][6][7]
-
Reduced Immunogenicity: The incorporation of Ψ into in vitro transcribed (IVT) mRNA can dampen the activation of innate immune receptors such as Toll-like receptors (TLRs), leading to a reduced inflammatory response.[1][][4][8]
-
Enhanced Translation: By evading the immune response, Ψ-modified mRNA can lead to higher and more sustained protein production from the therapeutic transcript.[][][4][9]
The ¹⁸O labeling of pseudouridine provides a powerful tool for pharmacokinetic and biodistribution studies of mRNA-based therapeutics without altering the fundamental properties of the molecule.
Synthesis of ¹⁸O-Labeled Pseudouridine Triphosphate (Ψ-¹⁸O UTP)
The key precursor for incorporating Ψ-¹⁸O into mRNA is the corresponding nucleoside triphosphate. This protocol outlines a plausible enzymatic approach for the synthesis of Ψ-¹⁸O UTP, starting from commercially available ¹⁸O-labeled pseudouridine.
Experimental Protocol: Enzymatic Synthesis of Ψ-¹⁸O UTP
This protocol is based on established enzymatic phosphorylation methods for nucleosides.
Materials:
-
¹⁸O-Labeled Pseudouridine (commercially available)[10]
-
Uridine Monophosphate/Cytidine Monophosphate Kinase (UMP/CMPK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Polyphosphate Kinase (PPK) (optional, for ATP regeneration)[11]
-
Adenosine Triphosphate (ATP)
-
Phosphoenolpyruvate (PEP) (for ATP regeneration with Pyruvate Kinase)
-
Pyruvate Kinase (PK) (for ATP regeneration)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂)
-
Nuclease-free water
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, combine the following components:
-
¹⁸O-Labeled Pseudouridine: 10 mM
-
ATP: 20 mM
-
PEP (if using PK): 40 mM
-
UMP/CMPK: 5 U
-
NDPK: 5 U
-
Pyruvate Kinase (if using): 10 U
-
Reaction Buffer: to a final volume of 1 ml
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 5 µl) every hour and analyzing them by HPLC to observe the conversion of Ψ-¹⁸O to Ψ-¹⁸O UTP.
-
Enzyme Inactivation: Once the reaction is complete, inactivate the enzymes by heating the mixture at 95°C for 5 minutes.
-
Purification: Purify the Ψ-¹⁸O UTP from the reaction mixture using anion-exchange HPLC.
-
Quantification and Verification: Determine the concentration of the purified Ψ-¹⁸O UTP using UV spectroscopy at 262 nm. Verify the identity and isotopic enrichment of the product using mass spectrometry.
In Vitro Transcription for Ψ-¹⁸O mRNA Synthesis
The incorporation of Ψ-¹⁸O into mRNA is achieved through an in vitro transcription (IVT) reaction where Ψ-¹⁸O UTP completely replaces the standard UTP.[1][12]
Experimental Protocol: IVT for Ψ-¹⁸O mRNA
Materials:
-
Linearized DNA template with a T7 promoter
-
ATP, GTP, CTP solutions
-
Purified Ψ-¹⁸O UTP
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
Nuclease-free water
-
Purification system (e.g., spin columns or magnetic beads)
Procedure:
-
Reaction Setup: In a sterile, nuclease-free tube, assemble the IVT reaction at room temperature in the following order:
-
Nuclease-free water: to a final volume of 50 µl
-
Transcription Buffer (10X): 5 µl
-
ATP, GTP, CTP (100 mM each): 2 µl each
-
Ψ-¹⁸O UTP (100 mM): 2 µl
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 20 U
-
T7 RNA Polymerase: 50 U
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNA Template Removal: Add 2 U of DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
mRNA Purification: Purify the synthesized Ψ-¹⁸O mRNA using a suitable method such as silica-based spin columns or oligo(dT) magnetic beads to remove unincorporated nucleotides, enzymes, and salts.
-
Quantification and Quality Control:
-
Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the mRNA transcript by gel electrophoresis on a denaturing agarose gel.
-
Verification of Ψ-¹⁸O Incorporation by Mass Spectrometry
Mass spectrometry is a crucial analytical technique to confirm the successful incorporation of ¹⁸O-labeled pseudouridine and to determine the labeling efficiency.[13][14]
Experimental Protocol: Mass Spectrometry Analysis
Materials:
-
Purified Ψ-¹⁸O mRNA
-
RNase T1
-
Nuclease-free water
-
H₂¹⁶O and H₂¹⁸O (for control experiments)
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
Procedure:
-
Enzymatic Digestion:
-
Digest a known amount of the purified Ψ-¹⁸O mRNA with RNase T1 in H₂¹⁶O. RNase T1 cleaves after guanosine residues, generating smaller RNA fragments.
-
As a control, digest an unlabeled, pseudouridine-containing mRNA with RNase T1 in both H₂¹⁶O and H₂¹⁸O. This allows for the differentiation of isotopic shifts from the label versus the digestion process itself.[13]
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting RNA fragments by mass spectrometry.
-
Compare the mass spectra of the Ψ-¹⁸O labeled fragments with the corresponding unlabeled fragments.
-
The mass difference will indicate the number of incorporated Ψ-¹⁸O nucleotides in each fragment. Each ¹⁸O atom adds approximately 2 Da to the mass of the molecule.
-
-
Data Analysis:
Quantitative Data Summary
The following tables provide expected quantitative data from the synthesis and analysis of Ψ-¹⁸O mRNA.
Table 1: Synthesis of Ψ-¹⁸O UTP
| Parameter | Expected Value | Method of Analysis |
| Purity of Ψ-¹⁸O UTP | >95% | Anion-Exchange HPLC |
| ¹⁸O Isotopic Enrichment | >97% | Mass Spectrometry |
| Yield | 50-70% | UV Spectroscopy |
Table 2: In Vitro Transcription of Ψ-¹⁸O mRNA
| Parameter | Expected Value | Method of Analysis |
| mRNA Yield | 2-5 mg/ml | UV Spectroscopy |
| mRNA Purity (A260/A280) | 1.9 - 2.1 | UV Spectroscopy |
| mRNA Integrity | Single, sharp band | Denaturing Agarose Gel Electrophoresis |
Table 3: Mass Spectrometry Analysis of Ψ-¹⁸O Incorporation
| Parameter | Expected Value | Method of Analysis |
| Observed Mass Shift per Ψ-¹⁸O | +2 Da | Mass Spectrometry |
| Incorporation Efficiency | >99% | Mass Spectrometry |
Visualizations
Diagrams of Workflows and Pathways
Caption: Enzymatic synthesis of Ψ-¹⁸O UTP.
Caption: In vitro transcription workflow.
Caption: Mass spectrometry verification workflow.
References
- 1. custombiotech.roche.com [custombiotech.roche.com]
- 4. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 5. Pseudouridine in mRNA: Incorporation, Detection, and Recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. The Pivotal Role of Chemical Modifications in mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WO2023183921A2 - Methods and compositions for the enzymatic production of pseudouridine triphosphate - Google Patents [patents.google.com]
- 12. Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modifications | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Labeling of Cellular RNA with Pseudouridine-¹⁸O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (Ψ) is the most abundant internal modification in cellular RNA, playing a critical role in RNA stability, structure, and function.[1][2][3] Its importance has been further highlighted by its use in mRNA-based vaccines to enhance stability and reduce immunogenicity.[2][] The ability to track the lifecycle of RNA molecules—from synthesis to decay—is fundamental to understanding gene expression and the mechanism of action of RNA-targeted therapeutics.
Metabolic labeling with stable isotopes offers a powerful strategy for quantifying the dynamics of RNA metabolism.[1][5] This document provides detailed protocols and application notes for a novel technique: the metabolic labeling of cellular RNA using Pseudouridine-¹⁸O (¹⁸O-Ψ). This heavy isotope-labeled version of pseudouridine can be introduced to cells and incorporated into newly synthesized RNA. The resulting +2 Dalton mass shift per ¹⁸O-labeled pseudouridine allows for the sensitive and quantitative detection of labeled RNA species by mass spectrometry, providing a direct measure of RNA synthesis and turnover.
While direct experimental data for ¹⁸O-Ψ metabolic labeling is emerging, the principles and protocols presented here are based on well-established methodologies for other stable isotope labeling techniques, such as deuterium-labeled uridine, and metabolic labeling with analogs like 4-thiouridine (4sU).[6][7][8][9][10][11]
Principle of the Method
The core of this technique lies in introducing ¹⁸O-Pseudouridine into the cellular environment, where it is taken up and converted into ¹⁸O-Pseudouridine triphosphate (¹⁸O-ΨTP). This labeled nucleotide is then incorporated into newly transcribed RNA by RNA polymerases. The presence of the heavy oxygen isotope results in a distinct mass shift in the labeled RNA molecules and their constituent nucleosides.
By isolating total RNA at different time points after the introduction of ¹⁸O-Ψ and analyzing it by high-resolution liquid chromatography-mass spectrometry (LC-MS), one can distinguish between pre-existing (unlabeled) and newly synthesized (labeled) RNA. This allows for the precise quantification of RNA synthesis and decay rates.
Experimental Workflow
The overall experimental workflow for metabolic labeling with ¹⁸O-Pseudouridine is depicted below.
Caption: Workflow for ¹⁸O-Ψ metabolic labeling and analysis.
Applications in Research and Drug Development
The metabolic labeling of RNA with ¹⁸O-Ψ provides a powerful tool for a variety of applications:
-
Quantifying RNA Dynamics: Directly measure the synthesis and degradation rates of specific RNA transcripts under different cellular conditions.
-
Mechanism of Action Studies: Elucidate how small molecules, biologics, or other perturbations affect the lifecycle of target RNAs.
-
RNA Therapeutics Development: Assess the stability and turnover of therapeutic RNAs (e.g., mRNA, siRNA) within cells.
-
Biomarker Discovery: Identify changes in RNA metabolism that are associated with disease states.[2]
-
Understanding RNA Modifications: Investigate the interplay between pseudouridylation and other RNA modifications in regulating gene expression.[3][12]
Experimental Protocols
Protocol 1: Pulse-Labeling of Adherent Mammalian Cells with ¹⁸O-Pseudouridine
This protocol describes a typical pulse-labeling experiment to measure the rate of RNA synthesis.
Materials:
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
¹⁸O-Pseudouridine (sterile solution, e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS), sterile
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Nuclease P1
-
Ammonium bicarbonate buffer
-
LC-MS grade water and acetonitrile
Procedure:
-
Cell Culture:
-
Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Metabolic Labeling (Pulse):
-
Prepare fresh medium containing the desired final concentration of ¹⁸O-Pseudouridine (e.g., 100 µM). Pre-warm the medium to 37°C.
-
Aspirate the old medium from the cells.
-
Add the ¹⁸O-Ψ-containing medium to the cells.
-
Incubate for the desired labeling period (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Harvest and RNA Extraction:
-
At each time point, aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using the lysis buffer from your chosen RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its integrity (e.g., using a Bioanalyzer).
-
-
RNA Digestion to Nucleosides:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for 1-2 hours to dephosphorylate the nucleotides.
-
Filter the reaction mixture to remove enzymes before LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside sample into an LC-MS/MS system.
-
Separate the nucleosides using a suitable column (e.g., C18).
-
Monitor the mass-to-charge ratio (m/z) for both unlabeled pseudouridine and ¹⁸O-labeled pseudouridine.
-
Quantify the peak areas for both species to determine the labeled fraction.
-
Protocol 2: Pulse-Chase Experiment to Determine RNA Decay Rates
This protocol is designed to measure the stability of RNA transcripts.
Procedure:
-
Cell Culture and Pulse Labeling:
-
Follow steps 1 and 2 from Protocol 1, using a labeling period sufficient to achieve significant incorporation (e.g., 24 hours).
-
-
Chase Period:
-
After the pulse period, aspirate the ¹⁸O-Ψ-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any remaining labeled nucleoside.
-
Add fresh, pre-warmed complete medium containing a high concentration of unlabeled pseudouridine (e.g., 1-2 mM). This "chase" will dilute the intracellular pool of labeled nucleosides and minimize further incorporation of ¹⁸O-Ψ.
-
Harvest cells at various time points during the chase (e.g., 0, 4, 8, 12, 24 hours).
-
-
RNA Extraction, Digestion, and Analysis:
-
Follow steps 3-5 from Protocol 1 for each time point.
-
The decay rate is determined by measuring the decrease in the fraction of ¹⁸O-labeled pseudouridine over the course of the chase period.
-
Quantitative Data Presentation
The following tables present hypothetical data from experiments using ¹⁸O-Ψ metabolic labeling to illustrate the potential outputs of this technique.
Table 1: RNA Synthesis Rates in Response to a Hypothetical Drug Candidate
| Time (hours) | % ¹⁸O-Ψ Incorporation (Vehicle Control) | % ¹⁸O-Ψ Incorporation (Drug Treated) |
| 0 | 0.0 | 0.0 |
| 2 | 5.2 | 3.1 |
| 4 | 9.8 | 5.9 |
| 8 | 18.5 | 11.2 |
| 12 | 26.1 | 15.8 |
| 24 | 45.3 | 25.7 |
This table shows a slower rate of new RNA synthesis in cells treated with the drug candidate, as indicated by the lower percentage of ¹⁸O-Ψ incorporation over time.
Table 2: RNA Decay Rates for a Specific mRNA Transcript
| Chase Time (hours) | Remaining ¹⁸O-Ψ Labeled Transcript (%) |
| 0 | 100 |
| 4 | 70.5 |
| 8 | 49.7 |
| 12 | 35.1 |
| 24 | 12.3 |
This table illustrates the decay of a specific mRNA. From this data, a half-life can be calculated (in this case, approximately 8 hours).
Visualization of Pathways and Relationships
Biological Pathway: RNA Pseudouridylation
The diagram below illustrates the process by which uridine is converted to pseudouridine in an RNA transcript.
Caption: Conversion of uridine to pseudouridine in RNA.
Troubleshooting and Considerations
-
Cellular Toxicity: Monitor cell viability and proliferation, as high concentrations of exogenous nucleosides can be toxic.
-
Labeling Efficiency: The efficiency of ¹⁸O-Ψ incorporation can vary between cell types and depends on the activity of nucleoside salvage pathways.
-
Mass Spectrometry Sensitivity: High-resolution mass spectrometry is required to accurately resolve the small mass difference between labeled and unlabeled species.
-
Background Levels: It is important to analyze unlabeled control samples to establish the natural isotopic abundance and background noise.
By providing a quantitative and time-resolved view of RNA metabolism, metabolic labeling with ¹⁸O-Pseudouridine holds significant promise for advancing our understanding of RNA biology and accelerating the development of novel RNA-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. escholarship.org [escholarship.org]
- 9. youtube.com [youtube.com]
- 10. bohrium.com [bohrium.com]
- 11. Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Note: Pseudouridine-¹⁸O as a Tracer for Enhanced Pharmacokinetic Analysis of mRNA Therapeutics
Introduction
The rapid development of messenger RNA (mRNA) therapeutics, highlighted by the success of COVID-19 vaccines, has underscored the need for precise and robust analytical methods to characterize their in vivo fate. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these novel drug products is critical for optimizing their efficacy and safety profiles. Traditional methods for studying the biodistribution of mRNA therapeutics, such as quantitative whole-body autoradiography (QWBA) with radiolabeled compounds or qPCR-based approaches, have limitations in distinguishing the administered drug from its metabolites or endogenous nucleotides.[1]
This application note describes a novel and highly specific approach for elucidating the pharmacokinetics of mRNA therapeutics by utilizing Pseudouridine-¹⁸O (¹⁸O-Ψ) as a stable isotope tracer. By incorporating ¹⁸O-Ψ into the mRNA sequence during in vitro transcription, the therapeutic molecule is tagged with a mass shift that allows for its unambiguous detection and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method enables the differentiation of the intact mRNA and its catabolites from the endogenous nucleoside pool, providing a clearer picture of the drug's lifecycle in vivo.
Principle of the Method
The core of this methodology lies in the enzymatic synthesis of mRNA containing ¹⁸O-labeled pseudouridine. This is achieved by substituting standard pseudouridine triphosphate (PTP) with ¹⁸O-labeled PTP in the in vitro transcription (IVT) reaction. Once the ¹⁸O-Ψ-labeled mRNA, typically encapsulated in a lipid nanoparticle (LNP), is administered to a preclinical model, biological samples (plasma, tissues) are collected at various time points.
Following sample collection, total RNA is extracted, and the mRNA is enzymatically hydrolyzed to its constituent nucleosides. The resulting nucleoside mixture is then analyzed by LC-MS/MS. The ¹⁸O-labeled pseudouridine can be distinguished from its endogenous, unlabeled counterpart by its mass difference. By using an isotope dilution method with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Pseudouridine), precise quantification of the tracer is achieved. This allows for the determination of key pharmacokinetic parameters such as concentration-time profiles, tissue distribution, and elimination half-life.
Advantages of the ¹⁸O-Ψ Tracer Method
-
High Specificity: The mass shift introduced by the ¹⁸O label allows for the specific detection of the administered mRNA and its degradation products, eliminating interference from endogenous pseudouridine.
-
Quantitative Accuracy: Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high precision and accuracy.[2][3]
-
Safety: The use of a non-radioactive stable isotope avoids the complications and safety concerns associated with radiolabeling.
-
Metabolic Insight: This method can potentially be adapted to trace the metabolic fate of the mRNA therapeutic by identifying different ¹⁸O-labeled catabolites.
-
Versatility: The same analytical workflow can be applied to various biological matrices, including plasma, urine, and a wide range of tissue homogenates.[4]
Experimental Workflow
The overall experimental workflow for a pharmacokinetic study using ¹⁸O-Ψ-labeled mRNA is depicted below.
Caption: Overall workflow for pharmacokinetic studies using ¹⁸O-Ψ mRNA.
Quantitative Data Summary
The following tables represent hypothetical, yet expected, data from a pharmacokinetic study in mice intravenously administered with an LNP-formulated, ¹⁸O-Ψ-labeled mRNA therapeutic at a dose of 1 mg/kg.
Table 1: Pharmacokinetic Parameters of ¹⁸O-Ψ in Plasma
| Parameter | Value | Units |
| Cmax (Peak Concentration) | 500 | ng/mL |
| Tmax (Time to Peak) | 0.25 | hours |
| AUC (0-last) | 1200 | ng*h/mL |
| Half-life (t½) | 2.5 | hours |
| Clearance (CL) | 0.83 | L/h/kg |
| Volume of Distribution (Vd) | 2.9 | L/kg |
Table 2: Biodistribution of ¹⁸O-Ψ at 6 Hours Post-Dose
| Tissue | ¹⁸O-Ψ Concentration (ng/g of tissue) |
| Liver | 1500 |
| Spleen | 850 |
| Lungs | 300 |
| Kidneys | 250 |
| Heart | 50 |
| Brain | < 5 (Below LLOQ) |
Protocols
Protocol 1: Synthesis of ¹⁸O-Ψ Labeled mRNA by In Vitro Transcription
This protocol is adapted from standard IVT procedures, with the key modification being the inclusion of ¹⁸O-Pseudouridine-5'-Triphosphate.
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
¹⁸O-Pseudouridine-5'-Triphosphate (¹⁸O-ΨTP)
-
ATP, CTP, GTP solution
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit (e.g., silica-based columns or LiCl precipitation)
Procedure:
-
Thaw all reagents on ice. Keep enzymes in a cold block.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer (2 µL)
-
ATP, CTP, GTP (2 µL of each, at appropriate concentration)
-
¹⁸O-ΨTP (2 µL, at a concentration to substitute UTP)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Purify the synthesized ¹⁸O-Ψ-labeled mRNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water.
-
Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop) and its integrity via gel electrophoresis.
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a typical study design for evaluating the pharmacokinetics of an LNP-formulated mRNA therapeutic.
Materials:
-
¹⁸O-Ψ-labeled mRNA formulated in LNPs
-
6-8 week old BALB/c mice
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Acclimatize animals for at least 3 days prior to the study.
-
Prepare the dosing solution of LNP-formulated ¹⁸O-Ψ mRNA in sterile saline to the desired concentration.
-
Administer the formulation to mice via intravenous (tail vein) injection at a specified dose (e.g., 1 mg/kg).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples from a cohort of mice (n=3-5 per time point) via cardiac puncture under terminal anesthesia.
-
Immediately place blood into K2-EDTA tubes, mix gently, and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Collect the plasma and store at -80°C until analysis.
-
For biodistribution analysis, at a terminal time point (e.g., 6 hours), perfuse the mice with saline and harvest tissues of interest (liver, spleen, lungs, kidneys, heart, brain).
-
Rinse tissues, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol describes the extraction of RNA, its digestion into nucleosides, and subsequent quantification of ¹⁸O-Ψ.
Materials:
-
Plasma and tissue homogenates
-
RNA extraction kit (e.g., TRIzol-based)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Stable isotope-labeled internal standard (e.g., [¹³C₉,¹⁵N₂]-Pseudouridine)
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
RNA Extraction:
-
For plasma: Use a suitable plasma RNA extraction kit.
-
For tissues: Homogenize ~30 mg of frozen tissue in 1 mL of TRIzol reagent. Proceed with a standard phenol-chloroform extraction protocol to isolate total RNA.
-
-
Enzymatic Digestion:
-
To 1-5 µg of extracted RNA, add the internal standard.
-
Digest the RNA to nucleotides with Nuclease P1 at 50°C for 2 hours.
-
Dephosphorylate the nucleotides to nucleosides by adding Bacterial Alkaline Phosphatase and incubating at 37°C for 1 hour.
-
-
Sample Cleanup:
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and dry under vacuum.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate pseudouridine from other nucleosides.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
¹⁸O-Pseudouridine (analyte): Monitor the transition of the precursor ion (mass of pseudouridine + 2 Da) to a specific product ion.
-
Endogenous Pseudouridine: Monitor the standard mass transition for pseudouridine.
-
Internal Standard: Monitor the transition for the heavy-labeled pseudouridine.
-
-
Metabolic Pathway Visualization
The administered ¹⁸O-Ψ-labeled mRNA is expected to be processed by cellular machinery, eventually being degraded into its constituent nucleosides. The ¹⁸O label remains on the pseudouridine, allowing it to be traced.
Caption: Cellular fate and degradation of ¹⁸O-Ψ labeled mRNA.
Conclusion
The use of Pseudouridine-¹⁸O as a stable isotope tracer represents a significant advancement in the pharmacokinetic analysis of mRNA therapeutics. This methodology provides a highly specific, sensitive, and safe way to track the fate of these complex drugs in vivo. The detailed protocols and conceptual framework provided in this application note offer a robust starting point for researchers in drug development to implement this powerful technique, ultimately leading to a better understanding and optimization of future mRNA-based medicines.
References
- 1. sintef.no [sintef.no]
- 2. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription with Pseudouridine-¹⁸O-Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) has become a cornerstone of modern RNA therapeutics and vaccine development. Pseudouridine (Ψ), an isomer of uridine, is a particularly important modification known to enhance mRNA stability, increase translational efficiency, and reduce the innate immune response against synthetic mRNA.[1][2][3] The use of isotopically labeled nucleotides, such as Pseudouridine-¹⁸O-Triphosphate (Ψ-¹⁸O-TP), offers a powerful tool for the quantitative analysis of mRNA metabolism, biodistribution, and mechanism of action.
These application notes provide a comprehensive overview and detailed protocols for the in vitro transcription of mRNA containing ¹⁸O-labeled pseudouridine. The methodologies described are intended to guide researchers in the synthesis, purification, and analysis of isotopically labeled mRNA for a variety of research and development applications. While direct protocols for the use of Pseudouridine-¹⁸O-Triphosphate are not widely published, the following sections are based on established principles of in vitro transcription with modified nucleotides and stable isotope labeling techniques.
Principle and Applications
The enzymatic incorporation of Ψ-¹⁸O-TP into an mRNA transcript allows for the precise tracking and quantification of the modified mRNA molecule. The heavy oxygen isotope (¹⁸O) acts as a stable, non-radioactive label that can be detected by mass spectrometry. This enables researchers to distinguish the synthetic mRNA from endogenous RNA species within a complex biological sample.
Key Applications:
-
Quantitative Analysis of mRNA Fate: By using mass spectrometry, the absolute or relative amount of the ¹⁸O-labeled mRNA can be determined in cells, tissues, or whole organisms over time. This is crucial for pharmacokinetic and pharmacodynamic studies.
-
Metabolic Stability Studies: The degradation rate of the ¹⁸O-labeled mRNA can be accurately measured, providing insights into its metabolic stability.
-
Mechanism of Action Studies: Tracing the ¹⁸O label can help to elucidate the cellular and subcellular localization of the mRNA, as well as its interaction with RNA-binding proteins and the translational machinery.
-
Quality Control of mRNA Synthesis: Isotope dilution mass spectrometry can be employed for the precise quantification of pseudouridine incorporation during the manufacturing of mRNA-based therapeutics.
Experimental Protocols
Protocol 1: In Vitro Transcription of ¹⁸O-Labeled Pseudouridine-Containing mRNA
This protocol describes the synthesis of mRNA with complete substitution of Uridine Triphosphate (UTP) with Pseudouridine-¹⁸O-Triphosphate (Ψ-¹⁸O-TP).
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
ATP, GTP, CTP solutions (100 mM)
-
Pseudouridine-¹⁸O-Triphosphate (Ψ-¹⁸O-TP) solution (100 mM)
-
Nuclease-free water
Procedure:
-
Reaction Assembly: Thaw all components on ice. Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine:
-
Nuclease-free water (to a final volume of 50 µL)
-
10x Transcription Buffer (5 µL)
-
ATP, GTP, CTP (2 µL each of 100 mM stock)
-
Ψ-¹⁸O-TP (2 µL of 100 mM stock)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by agarose gel electrophoresis or capillary electrophoresis (e.g., Bioanalyzer).
Protocol 2: Quantification of ¹⁸O-Labeled Pseudouridine Incorporation by LC-MS/MS
This protocol provides a general workflow for the enzymatic digestion of ¹⁸O-labeled mRNA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm and quantify the incorporation of ¹⁸O-pseudouridine.
Materials:
-
Purified ¹⁸O-labeled mRNA
-
Nuclease P1
-
Calf Intestinal Phosphatase (CIP)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Enzymatic Digestion:
-
In a nuclease-free tube, combine 1-5 µg of the purified ¹⁸O-labeled mRNA with Nuclease P1 and CIP in the appropriate reaction buffer.
-
Incubate at 37°C for 1-2 hours to digest the mRNA into individual nucleosides.
-
-
Sample Preparation:
-
Terminate the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the sample to pellet the enzymes and any precipitated material.
-
Transfer the supernatant containing the nucleosides to a new tube and dry it down in a vacuum centrifuge.
-
Resuspend the dried nucleosides in a suitable volume of LC-MS grade water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the resuspended sample onto a C18 reverse-phase LC column.
-
Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluted nucleosides by tandem mass spectrometry in positive ion mode. Monitor for the specific mass transitions of pseudouridine and ¹⁸O-pseudouridine.
-
-
Data Analysis:
-
Integrate the peak areas for the ¹⁸O-labeled and unlabeled pseudouridine.
-
Calculate the percentage of incorporation based on the ratio of the peak areas.
-
Data Presentation
Table 1: Example Data for In Vitro Transcription Yield with Unmodified and Modified Nucleotides
| Nucleotide Composition | mRNA Yield (µg/µg template) |
| A, G, C, U | 100 ± 15 |
| A, G, C, Ψ | 95 ± 12 |
| A, G, C, Ψ-¹⁸O | 92 ± 14 |
Note: The yields are presented as examples and may vary depending on the specific template and reaction conditions.
Table 2: Quantification of Pseudouridine Incorporation by LC-MS/MS
| Sample | Expected Incorporation (%) | Observed Incorporation (%) |
| Unmodified mRNA | 0 | < 0.1 |
| Ψ-modified mRNA | 100 | 99.2 ± 0.5 |
| Ψ-¹⁸O-modified mRNA | 100 | 98.9 ± 0.7 |
Note: The observed incorporation is calculated from the ratio of the modified to the total (modified + unmodified) nucleoside peak areas.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of ¹⁸O-labeled mRNA.
Caption: Workflow for the quantitative analysis of ¹⁸O-pseudouridine incorporation.
References
- 1. Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2013071047A1 - Compositions and methods for in vitro transcription of rna - Google Patents [patents.google.com]
- 3. Pseudouridine synthases modify human pre-mRNA co-transcriptionally and affect pre-mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of ¹⁸O-Labeled Pseudouridine in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (Ψ), the most abundant internal modification in RNA, is an isomer of uridine. Its "mass-silent" nature, having the same molecular weight as uridine, presents a significant challenge for its direct detection and quantification by mass spectrometry. To overcome this, stable isotope labeling has emerged as a powerful strategy. This document outlines a proposed methodology leveraging metabolic labeling with ¹⁸O-labeled uridine (¹⁸O-U) to enable the sensitive and specific detection of newly synthesized pseudouridine (¹⁸O-Ψ) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of this method is based on the intracellular conversion of exogenously supplied ¹⁸O-U into ¹⁸O-uridine triphosphate (¹⁸O-UTP), which is subsequently incorporated into newly transcribed RNA. Pseudouridine synthases then isomerize a fraction of the incorporated ¹⁸O-U into ¹⁸O-Ψ. The mass difference imparted by the ¹⁸O label allows for the differentiation of labeled pseudouridine from the endogenous, unlabeled pool, facilitating its quantification and the study of RNA dynamics.
Experimental Workflow Overview
The overall experimental workflow for the detection of ¹⁸O-Ψ is a multi-step process that begins with the metabolic labeling of cells, followed by RNA extraction and enzymatic hydrolysis, and culminates in LC-MS/MS analysis.
Caption: Overall experimental workflow for ¹⁸O-Ψ detection.
Section 1: Metabolic Labeling of RNA with ¹⁸O-Uridine
This protocol describes the in vivo incorporation of ¹⁸O-uridine into the RNA of cultured cells. The efficiency of labeling will depend on the cell type and culture conditions. Optimization of ¹⁸O-uridine concentration and labeling time is recommended.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
¹⁸O-labeled Uridine (custom synthesis may be required)
-
Phosphate-buffered saline (PBS)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare complete culture medium supplemented with ¹⁸O-uridine. The final concentration should be optimized, but a starting point of 100-200 µM can be used.[1]
-
Labeling: Remove the existing medium from the cells, wash once with sterile PBS, and replace it with the ¹⁸O-uridine-containing medium.
-
Incubation: Incubate the cells for a desired period. For studies of RNA synthesis dynamics, a "pulse" labeling of 1-4 hours is common.[2] For steady-state labeling, longer incubation times (24-48 hours) may be necessary.
-
Cell Harvesting: After the labeling period, harvest the cells using a standard method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining labeling medium.
-
Storage: The cell pellet can be stored at -80°C until RNA extraction.
Section 2: Sample Preparation for Nucleoside Analysis
This section details the extraction of total RNA from the labeled cells and its subsequent enzymatic digestion into individual nucleosides for LC-MS/MS analysis.
Materials:
-
Cell pellet from Section 1
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer
-
LC-MS grade water and acetonitrile
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Centrifugal vacuum concentrator
Protocol:
-
Total RNA Extraction: Extract total RNA from the cell pellet using a commercial kit according to the manufacturer's instructions. Ensure the use of DNase treatment to remove any contaminating DNA.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase and a suitable buffer (follow manufacturer's recommendations).
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup (Optional but Recommended):
-
To remove proteins and other macromolecules, perform a cleanup step. This can be achieved through protein precipitation with cold acetonitrile or by using a suitable SPE cartridge.
-
-
Solvent Evaporation: Dry the digested nucleoside mixture in a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried nucleosides in a small volume of the initial LC mobile phase (e.g., 50-100 µL).
Section 3: LC-MS/MS Analysis of ¹⁸O-Pseudouridine
This section provides a general framework for the chromatographic separation and mass spectrometric detection of ¹⁸O-labeled pseudouridine. Instrument parameters will need to be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography Parameters (Example):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-5% B over 10 min, then a ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 2-10 µL |
Mass Spectrometry Parameters (Example):
The detection of pseudouridine and its ¹⁸O-labeled counterpart will be performed in positive ion mode using Selected Reaction Monitoring (SRM). The fragmentation of pseudouridine is distinct from uridine due to its stable C-C glycosidic bond, leading to characteristic product ions.[3]
Caption: Proposed CID fragmentation for unlabeled and ¹⁸O-labeled pseudouridine.
Quantitative Data Summary (SRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Uridine (U) | 245.1 | 113.0 | Optimized (e.g., 15) | Used for chromatographic separation confirmation. |
| Pseudouridine (Ψ) | 245.1 | 227.1 | Optimized (e.g., 20) | Characteristic neutral loss of water. |
| 245.1 | 209.1 | Optimized (e.g., 25) | Characteristic neutral loss of two water molecules. | |
| ¹⁸O-Uridine | 247.1 | 113.0 | Optimized (e.g., 15) | Assumes ¹⁸O is in the ribose moiety and the base fragments. |
| ¹⁸O-Pseudouridine | 247.1 | 227.1 | Optimized (e.g., 20) | Assumes loss of the ¹⁸O-containing water molecule. |
| 247.1 | 209.1 | Optimized (e.g., 25) | Assumes loss of both ¹⁶O and ¹⁸O containing water molecules. |
Note: The exact m/z values for ¹⁸O-labeled species will depend on the position and number of ¹⁸O atoms incorporated. The values above assume a single ¹⁸O incorporation in the ribose moiety. The collision energies are illustrative and require optimization on the specific mass spectrometer.
Section 4: Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the SRM transitions of both endogenous (¹⁶O) and labeled (¹⁸O) pseudouridine.
-
Standard Curve: Generate a standard curve using known concentrations of unlabeled pseudouridine to determine the absolute quantity of endogenous Ψ.
-
Relative Quantification: The ratio of the peak area of ¹⁸O-Ψ to ¹⁶O-Ψ can be used to determine the fractional synthesis rate of pseudouridine-containing RNA during the labeling period.
Concluding Remarks
The proposed LC-MS/MS method, utilizing metabolic labeling with ¹⁸O-uridine, offers a promising approach for the detection and quantification of newly synthesized pseudouridine in biological samples. This technique has the potential to provide valuable insights into the dynamics of RNA modification and its role in various biological processes. Researchers and drug development professionals can adapt this methodology to study the effects of therapeutic interventions on RNA metabolism and modification landscapes. It is important to emphasize that the successful implementation of this method will require careful optimization of labeling conditions and mass spectrometry parameters for the specific biological system under investigation.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 2. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Pseudouridine-¹⁸O in mRNA Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The groundbreaking success of mRNA vaccines has been significantly propelled by the strategic incorporation of modified nucleosides, most notably pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). These modifications are critical for enhancing the stability and translational capacity of the mRNA while mitigating its inherent immunogenicity.[][2][3] Pseudouridine-¹⁸O, a stable isotope-labeled variant of pseudouridine, serves as a crucial analytical tool in the development and quality control of these next-generation vaccines. Its primary application lies in the precise quantification of pseudouridine incorporation into mRNA transcripts, ensuring the consistency, efficacy, and safety of the final vaccine product.[4]
Application Notes
The Role of Pseudouridine in mRNA Vaccine Efficacy
The substitution of uridine with pseudouridine in synthetic mRNA confers several key advantages that are foundational to the success of mRNA-based therapeutics:
-
Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), triggering an inflammatory response that can impede translation and lead to adverse effects.[2] The incorporation of pseudouridine masks the mRNA from these sensors, thereby reducing the innate immune response and allowing for more efficient protein translation.[2][3][5]
-
Enhanced Translational Capacity: Pseudouridine-modified mRNA has been shown to have a higher translational capacity compared to its unmodified counterpart.[] This leads to a greater yield of the target antigen from a given amount of mRNA, a critical factor for vaccine potency.
-
Increased mRNA Stability: The structural alterations induced by pseudouridine, such as improved base stacking, contribute to the overall stability of the mRNA molecule.[] This increased stability enhances the half-life of the mRNA within the cell, allowing for a prolonged period of antigen expression and a more robust immune response.
Application of Pseudouridine-¹⁸O in Analytical Quantification
While pseudouridine is integral to the function of mRNA vaccines, ensuring its precise and consistent incorporation during the in vitro transcription (IVT) process is a critical aspect of manufacturing and quality control. Pseudouridine-¹⁸O serves as an internal standard in mass spectrometry-based analytical methods to achieve this.[4]
Stable isotope labeling in combination with mass spectrometry is a routine approach for the quantification of molecules in complex mixtures.[6] By incorporating a known amount of Pseudouridine-¹⁸O-triphosphate during the IVT reaction or by adding ¹⁸O-labeled RNA as a spike-in to the sample, researchers can use the mass difference between the labeled and unlabeled pseudouridine to accurately determine the efficiency of pseudouridine incorporation into the mRNA transcript.[6][7]
This quantitative analysis is vital for:
-
Process Development and Optimization: Fine-tuning the IVT reaction conditions to maximize the incorporation of pseudouridine.
-
Quality Control: Ensuring batch-to-batch consistency of the mRNA vaccine product.
-
Regulatory Compliance: Providing precise data on the composition of the active pharmaceutical ingredient (API).
-
Pharmacokinetic Studies: While not a direct application in vaccine development for efficacy, ¹⁸O-labeled RNA can be used in animal studies to trace the distribution, metabolism, and excretion of the mRNA drug substance.[8][9][10]
Quantitative Data Summary
The following table summarizes the impact of pseudouridine modification on key parameters of mRNA performance.
| Parameter | Unmodified mRNA | Pseudouridine-Modified mRNA | N1-methylpseudouridine-Modified mRNA | Reference |
| Translational Capacity | Baseline | Increased | Further Increased | [] |
| Immunogenicity (e.g., IFN-α induction) | High | Significantly Reduced | Further Reduced | [2] |
| In Vivo Protein Expression | Low | Higher | Substantially Higher | [] |
| Translational Fidelity | High | High | High (no significant increase in miscoding) | [3] |
Experimental Protocols and Visualizations
I. Incorporation of Pseudouridine-¹⁸O into mRNA via In Vitro Transcription
This protocol describes the synthesis of an mRNA molecule incorporating Pseudouridine-¹⁸O for use as a quantitative standard.
Workflow for In Vitro Transcription with Pseudouridine-¹⁸O
Caption: Workflow for synthesizing ¹⁸O-labeled mRNA.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
ATP, GTP, CTP solutions.
-
Pseudouridine-¹⁸O-5'-Triphosphate (Ψ-¹⁸O-TP).
-
T7 RNA Polymerase.
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
Purification reagents (e.g., Lithium Chloride, spin columns).
-
Nuclease-free water.
Procedure:
-
Reaction Assembly: In a nuclease-free tube at room temperature, combine the following in order:
-
Nuclease-free water to the final reaction volume.
-
Transcription Buffer (to 1x).
-
ATP, GTP, CTP (to a final concentration of ~5 mM each).
-
Pseudouridine-¹⁸O-TP (to a final concentration of ~5 mM).
-
Linearized DNA template (~50 µg/mL).
-
RNase Inhibitor.
-
T7 RNA Polymerase.
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNA Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the synthesized mRNA using a method of choice, such as lithium chloride precipitation or a dedicated RNA purification kit, to remove enzymes, unincorporated nucleotides, and the digested DNA template.
-
Quantification and Quality Control: Resuspend the purified mRNA in nuclease-free water. Determine the concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity and size using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
II. Quantification of Pseudouridine Incorporation using LC-MS/MS
This protocol outlines the use of the synthesized Pseudouridine-¹⁸O labeled mRNA as an internal standard for the quantification of pseudouridine in a sample of an mRNA vaccine candidate.
Workflow for LC-MS/MS Quantification
Caption: Workflow for quantifying pseudouridine using an ¹⁸O-labeled standard.
Materials:
-
mRNA vaccine sample.
-
Pseudouridine-¹⁸O labeled mRNA internal standard.
-
Nuclease P1.
-
Bacterial Alkaline Phosphatase or similar.
-
Digestion buffer (e.g., 10 mM ammonium acetate).
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution Orbitrap mass spectrometer coupled to a UHPLC system).
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).
Procedure:
-
Sample Preparation:
-
Accurately quantify the concentration of the mRNA vaccine sample and the Pseudouridine-¹⁸O labeled mRNA internal standard.
-
In a microcentrifuge tube, mix a known amount of the mRNA vaccine sample with a known amount of the internal standard.
-
-
Enzymatic Digestion:
-
Add Nuclease P1 to the mixture and incubate at 37-50°C for 1-2 hours to digest the mRNA into 5'-mononucleotides.
-
Add alkaline phosphatase and incubate at 37°C for 1-2 hours to dephosphorylate the mononucleotides into nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable liquid chromatography gradient.
-
Set up the mass spectrometer to monitor the specific mass transitions for both unlabeled pseudouridine and Pseudouridine-¹⁸O using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled pseudouridine and the Pseudouridine-¹⁸O internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Using a calibration curve, determine the absolute amount of pseudouridine in the original mRNA vaccine sample.
-
III. Signaling Pathway: Reduced Immunogenicity of Pseudouridine-Modified mRNA
The incorporation of pseudouridine helps the mRNA evade detection by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, which are key sensors of single-stranded viral RNA. This evasion prevents the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which would otherwise inhibit protein translation and contribute to vaccine reactogenicity.
Signaling Pathway for Immune Evasion
Caption: Pseudouridine modification helps mRNA evade TLR recognition.
References
- 2. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New sequencing techniques unlock modifications that make mRNA vaccines so effective | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]
- 6. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution of RNA Vaccines and of Their Products: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. How to Conduct Preclinical Pharmacokinetic Evaluation of mRNA-Based Therapeutics? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols: A Step-by-Step Guide for Pseudouridine-¹⁸O Labeling of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine. It is synthesized post-transcriptionally by pseudouridine synthases, which catalyze the isomerization of uridine residues within an RNA molecule. This modification plays a crucial role in stabilizing RNA structure and modulating its function in processes such as mRNA decoding, ribosome assembly, and translation. The incorporation of a stable isotope like ¹⁸O into pseudouridine offers a powerful tool for mechanistic studies of pseudouridine synthases and for tracking the fate of modified RNAs in various biological systems. This document provides a detailed protocol for the enzymatic incorporation of ¹⁸O-labeled pseudouridine into RNA using pseudouridine synthase in the presence of ¹⁸O-labeled water.
Principle of ¹⁸O Labeling
The enzymatic conversion of uridine to pseudouridine involves the cleavage of the N-glycosidic bond, rotation of the uracil base, and the formation of a C-C glycosidic bond. Mechanistic studies utilizing 5-fluorouridine (a uridine analog) and [¹⁸O]water have demonstrated that a water molecule from the solvent is added across the 5,6-double bond of the pyrimidine ring during the reaction.[1][2][3] This observation forms the basis of this protocol, where the enzymatic reaction is carried out in the presence of H₂¹⁸O, leading to the incorporation of the ¹⁸O isotope into the newly formed pseudouridine.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| RNA substrate (with target uridine) | Custom Synthesis | N/A |
| Recombinant Pseudouridine Synthase (e.g., TruB, RluA) | Commercial or in-house | N/A |
| ¹⁸O-labeled Water (H₂¹⁸O, 95-98 atom %) | Isotope Supplier | N/A |
| Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5) | Standard Supplier | N/A |
| MgCl₂ | Standard Supplier | N/A |
| Dithiothreitol (DTT) | Standard Supplier | N/A |
| RNase Inhibitor | Standard Supplier | N/A |
| RNA Purification Kit (e.g., spin column-based) | Commercial Supplier | N/A |
| Nuclease P1 | Commercial Supplier | N/A |
| Alkaline Phosphatase | Commercial Supplier | N/A |
| LC-MS Grade Water and Acetonitrile | Commercial Supplier | N/A |
Protocol for ¹⁸O Labeling of RNA
This protocol describes the in vitro labeling of a target RNA molecule with ¹⁸O-pseudouridine using a recombinant pseudouridine synthase.
-
Reaction Setup:
-
In a sterile, RNase-free microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order. The final reaction volume can be scaled as needed.
-
H₂¹⁸O: to a final volume of 50 µL
-
10x Reaction Buffer: 5 µL
-
RNA substrate (10 µM stock): 5 µL (final concentration 1 µM)
-
MgCl₂ (100 mM stock): 2.5 µL (final concentration 5 mM)
-
DTT (100 mM stock): 0.5 µL (final concentration 1 mM)
-
RNase Inhibitor (40 U/µL): 1 µL
-
-
Mix gently by pipetting.
-
-
Enzyme Addition:
-
Add recombinant pseudouridine synthase to the reaction mixture to a final concentration of 1-5 µM. The optimal enzyme concentration may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific pseudouridine synthase used (typically 30-37 °C) for 1-4 hours.
-
-
Reaction Quenching and RNA Purification:
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Purify the ¹⁸O-labeled RNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the RNA in RNase-free water.
-
-
Verification of Labeling by Mass Spectrometry:
-
RNA Digestion:
-
Digest the purified ¹⁸O-labeled RNA to nucleosides by treating it with nuclease P1 and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor for the mass shift corresponding to the incorporation of one ¹⁸O atom into pseudouridine (+2 Da compared to unlabeled pseudouridine).
-
-
Data Presentation
Table 1: Expected Mass Shifts for ¹⁸O-Labeled Pseudouridine
| Nucleoside | Unlabeled Monoisotopic Mass (Da) | ¹⁸O-Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| Pseudouridine (Ψ) | 244.0699 | 246.0742 | +2.0043 |
Visualizations
Experimental Workflow
Caption: Workflow for ¹⁸O labeling of RNA and subsequent analysis.
Mechanism of Pseudouridine Synthase
Caption: Simplified schematic of enzymatic ¹⁸O-pseudouridine synthesis.
References
- 1. Mechanistic investigations of the pseudouridine synthase RluA using RNA containing 5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of pseudouridine synthases from a covalent complex with RNA, and alternate specificity for U2605 versus U2604 between close homologs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pseudouridine-O18 Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro incorporation of 18O-labeled pseudouridine (Ψ-18O) into RNA transcripts.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for incorporating Pseudouridine-O18 (Ψ-18O) into RNA in vitro?
A1: The primary method for incorporating Ψ-18O into RNA is through in vitro transcription (IVT). This enzymatic process uses a DNA template, an RNA polymerase (commonly T7, SP6, or T3), and a mixture of nucleoside triphosphates (NTPs). For Ψ-18O incorporation, the standard uridine triphosphate (UTP) is typically completely replaced with 18O-labeled pseudouridine triphosphate (Ψ-18O-TP).
Q2: How does the 18O label on pseudouridine triphosphate affect the in vitro transcription reaction?
Q3: How can I verify the incorporation and integrity of the 18O label in my final RNA product?
A3: Mass spectrometry is the gold standard for verifying the incorporation of 18O labels. By digesting the RNA transcript into smaller fragments or individual nucleotides and analyzing them via mass spectrometry, you can confirm the mass shift corresponding to the 18O isotope.[3][4] This method also allows for the quantification of incorporation efficiency.[5]
Q4: What are the main benefits of incorporating pseudouridine into mRNA?
A4: Incorporating pseudouridine into mRNA can reduce the innate immune response that is often triggered by in vitro-transcribed RNA.[6] This modification can also lead to increased translation efficiency and greater biological stability of the mRNA molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of Ψ-18O in IVT reactions.
Issue 1: Low or No RNA Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Degraded DNA Template | Ensure the DNA template is of high quality, intact, and free from contaminants. Verify template integrity on an agarose gel before the IVT reaction. Avoid repeated freeze-thaw cycles.[] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of key reagents. See the tables below for recommended starting points and optimization ranges for NTPs and Mg2+. |
| Inactive RNA Polymerase | Use a fresh aliquot of high-quality RNA polymerase. Always include a positive control with standard NTPs to confirm enzyme activity.[8] |
| RNase Contamination | Maintain a strict RNase-free environment. Use certified nuclease-free water, reagents, and labware.[] |
| Impure Ψ-18O-TP | Ensure the Ψ-18O-TP is of high purity. Impurities can inhibit RNA polymerase.[] Consider purifying the modified NTP if you suspect contamination. |
| Incorrect Incubation Time/Temperature | The standard incubation for IVT is 2-4 hours at 37°C. For some templates, especially those that are GC-rich, lowering the temperature to 30°C may improve the yield of full-length transcripts.[][8] |
Issue 2: Incomplete or Truncated Transcripts
Possible Causes & Solutions
| Cause | Recommended Solution |
| Premature Termination on GC-Rich Templates | Decrease the incubation temperature to 30°C to help the polymerase read through difficult sequences.[8] |
| Low NTP Concentration | Insufficient NTPs can lead to stalling of the polymerase. Ensure the concentration of all NTPs is adequate. A starting concentration of at least 12 µM for each NTP is recommended.[8][9] |
| Incorrectly Linearized DNA Template | Ensure complete linearization of the plasmid DNA template and purify it before the IVT reaction. Incomplete linearization can lead to transcripts of unexpected lengths.[9] |
Issue 3: Low Incorporation Efficiency of Ψ-18O
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Mg2+:NTP Ratio | The concentration of Mg2+ is critical and should be optimized relative to the total NTP concentration. An excess of free Mg2+ can reduce fidelity, while too little can inhibit the polymerase. |
| Degraded Ψ-18O-TP | Nucleoside triphosphates can degrade with multiple freeze-thaw cycles or prolonged storage at -20°C. Use fresh aliquots and store them properly at -80°C for long-term storage. |
| Choice of RNA Polymerase | While T7 RNA polymerase is commonly used, different polymerases (e.g., SP6) can have different efficiencies with modified nucleotides. If issues persist, consider testing an alternative polymerase. Some studies suggest that N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine, a factor that may be influenced by the polymerase.[10][11] |
Quantitative Data & Experimental Protocols
Table 1: Recommended IVT Reaction Component Concentrations
| Component | Recommended Starting Concentration | Optimization Range |
| Linearized DNA Template | 1 µg | 0.5 - 2 µg |
| T7 RNA Polymerase | See manufacturer's protocol | +/- 50% |
| ATP, CTP, GTP | 2 mM each | 1 - 5 mM each |
| Ψ-18O-TP | 2 mM (for 100% substitution of UTP) | 1 - 5 mM |
| MgCl2 | 4-6 mM higher than total NTP concentration | 10 - 30 mM |
| DTT | 10 mM | 5 - 20 mM |
| RNase Inhibitor | 40 units | 20 - 80 units |
| Reaction Buffer | 1X | As supplied |
Table 2: Impact of Mg2+ Concentration on IVT Yield
Data presented here is generalized from studies on IVT with standard NTPs and may need to be optimized for Ψ-18O-TP.
| MgCl2 Concentration (mM) | Relative mRNA Yield |
| 6 | Moderate |
| 12 | High |
| 20 | High |
| 25 | Moderate |
| 50 | Low |
Experimental Protocol: In Vitro Transcription with Complete Ψ-18O Substitution
-
Template Preparation: Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that leaves a 5' overhang or blunt end. Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation. Resuspend the template in nuclease-free water.
-
Reaction Assembly: In a nuclease-free microcentrifuge tube at room temperature, assemble the following components in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
10X T7 Reaction Buffer (2 µL)
-
ATP, CTP, GTP solution (2 µL of a 10 mM stock for each)
-
Ψ-18O-TP (2 µL of a 10 mM stock)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL, 40 U/µL)
-
T7 RNA Polymerase (2 µL)
-
-
Incubation: Gently mix the reaction by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the RNA transcript using a column-based RNA cleanup kit or lithium chloride precipitation.
-
Quantification and Analysis: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). Analyze the integrity and size of the transcript by denaturing agarose gel electrophoresis.
-
Verification of 18O Incorporation (Optional but Recommended): Digest a small aliquot of the purified RNA and analyze by mass spectrometry to confirm the incorporation of the 18O label.
Visualizations
References
- 1. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]
- 3. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. go.zageno.com [go.zageno.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Low Signal in Mass Spectrometry of O18 Labeled RNA
Welcome to the technical support center for O18 labeled RNA mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind 18O labeling of RNA for mass spectrometry?
A1: 18O labeling of RNA for mass spectrometry is a powerful technique for the relative quantification of RNA molecules. The most common method involves the enzymatic digestion of RNA using a nuclease, such as RNase T1, in the presence of 18O-labeled water (H₂¹⁸O). During the hydrolysis of the phosphodiester bonds, one or two 18O atoms from the water are incorporated into the 3'-phosphate group of the resulting oligonucleotides. When a "heavy" (18O-labeled) sample is mixed with a "light" (16O-labeled) control sample, the mass difference of 2 Da per labeling site allows for their differentiation and relative quantification in the mass spectrometer.[1][2]
Q2: I am observing a very low signal for my 18O-labeled RNA fragments. What are the potential causes?
A2: Low signal intensity for 18O-labeled RNA fragments can stem from several factors throughout the experimental workflow. The primary areas to investigate are:
-
Inefficient 18O Labeling: The enzymatic incorporation of the 18O isotope may be incomplete.
-
RNA Degradation: The integrity of your RNA sample may be compromised before or during the labeling procedure.
-
Sample Loss During Cleanup: Significant amounts of the labeled RNA may be lost during purification steps.
-
Ion Suppression: Components in your final sample may be interfering with the ionization of your labeled RNA fragments in the mass spectrometer.
-
Mass Spectrometer Settings: The instrument may not be optimally tuned for the detection of your specific analytes.
This guide will walk you through troubleshooting each of these potential issues.
Troubleshooting Guide: Low Signal Intensity
Issue 1: Inefficient 18O Labeling
A common reason for low signal is that the 18O labeling reaction itself was not efficient, resulting in a low abundance of labeled fragments.
Q: How can I determine if my 18O labeling is incomplete and how can I improve it?
A: Incomplete labeling is characterized by a low ratio of the heavy (18O) to light (16O) peaks in your mass spectrum. Ideally, you should observe a distinct isotopic pattern corresponding to the incorporation of the 18O label.
Troubleshooting Workflow for Inefficient Labeling
Caption: Troubleshooting workflow for inefficient 18O labeling.
Detailed Methodologies & Explanations:
-
RNase Activity: Ensure the ribonuclease (e.g., RNase T1) is active and used at the recommended concentration. Enzymes can lose activity over time, especially with improper storage.
-
18O Water Quality: The purity of the H₂¹⁸O is critical. Use a fresh aliquot of high-purity (≥95%) 18O water for the labeling reaction. Ensure it has been stored properly to prevent contamination with atmospheric H₂O.
-
Reaction Conditions: The labeling reaction is time and temperature-dependent. If you suspect incomplete labeling, consider increasing the incubation time or optimizing the temperature according to the enzyme's specifications.
-
18O/16O Back-Exchange: Back-exchange of the 18O label with 16O from ambient water can occur, especially in the presence of the RNase and at elevated temperatures.[3] To minimize this, it is crucial to handle and store the samples appropriately after labeling. Once the labeling reaction is complete, consider methods to remove or inactivate the enzyme. Storing samples at low temperatures (below room temperature) can significantly reduce back-exchange.[3]
Table 1: Factors Affecting 18O Labeling Efficiency
| Factor | Potential Issue | Recommended Action |
| Enzyme | Low RNase activity | Use a fresh batch of enzyme; verify activity with a control RNA. |
| Incorrect enzyme concentration | Optimize the enzyme-to-RNA ratio. | |
| 18O Water | Low isotopic purity | Use H₂¹⁸O with ≥95% purity. |
| Contamination with H₂O | Use fresh aliquots and minimize exposure to air. | |
| Reaction | Insufficient incubation time | Increase the reaction time. |
| Conditions | Suboptimal temperature | Follow the enzyme manufacturer's temperature guidelines. |
| Back-Exchange | Prolonged incubation post-labeling | Minimize time between labeling and analysis; store at low temperatures.[3] |
Issue 2: RNA Degradation
Degraded RNA will lead to a heterogeneous mixture of fragments, many of which may not be the intended targets for analysis, resulting in a diffuse and low-intensity signal for your specific oligonucleotides of interest.
Q: My RNA quality seems poor, and I'm seeing a smear on my gel. Could this be the cause of my low signal?
A: Absolutely. RNA is highly susceptible to degradation by RNases. If your starting material is degraded, the subsequent labeling and analysis will be compromised.
Troubleshooting Workflow for RNA Degradation
Caption: Troubleshooting workflow for RNA degradation.
Detailed Methodologies & Explanations:
-
Sample Handling: Proper handling of RNA samples is paramount. This includes using RNase inhibitors during extraction, working quickly on ice, and flash-freezing samples in liquid nitrogen for long-term storage at -80°C.
-
RNase Contamination: RNases are ubiquitous. Ensure your workspace, pipettes, and consumables are treated with RNase decontamination solutions. Always wear gloves and use certified RNase-free tubes and pipette tips.
-
Reagent Quality: All buffers and solutions, including water, must be RNase-free. Use commercially available, certified nuclease-free reagents whenever possible.
Table 2: Best Practices to Prevent RNA Degradation
| Area | Best Practice |
| Sample Collection & Storage | Use of RNase inhibitors. Immediate processing or flash-freezing. Storage at -80°C. |
| Lab Environment | Designated RNase-free workspace. Regular decontamination of surfaces and equipment. |
| Consumables & Reagents | Use of certified RNase-free pipette tips, tubes, and reagents. |
Issue 3: Sample Loss During Cleanup
After the labeling reaction, a cleanup step is often necessary to remove the enzyme, salts, and other contaminants. This step can be a significant source of sample loss.
Q: I suspect I'm losing my labeled RNA during the purification step. How can I minimize this?
A: Sample loss during cleanup is a common issue. The choice of purification method and careful execution are key to maximizing recovery.
Experimental Protocol: RNA Cleanup Post-Labeling
A common method for cleaning up small RNA fragments is solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the Cartridge: Wash the C18 cartridge with 1 mL of methanol followed by 1 mL of 0.1% trifluoroacetic acid (TFA) in water.
-
Load the Sample: Acidify the labeled RNA sample with 0.1% TFA and load it onto the conditioned cartridge.
-
Wash the Sample: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the RNA: Elute the labeled RNA fragments with a solution of 50% acetonitrile in water with 0.1% TFA.
-
Dry and Reconstitute: Dry the eluted sample in a vacuum centrifuge and reconstitute it in a small volume of appropriate solvent for mass spectrometry analysis.
Table 3: Comparison of RNA Cleanup Methods
| Method | Advantages | Disadvantages |
| Solid-Phase Extraction (C18) | Good for desalting and removing proteins. | Can have variable recovery depending on RNA sequence and length. |
| Ethanol Precipitation | Good for concentrating RNA. | May not efficiently remove all salts and small molecules. |
| Gel Electrophoresis | High resolution for size selection. | Can be time-consuming and lead to sample loss during extraction from the gel. |
To minimize sample loss, ensure you are using a cleanup method appropriate for the size of your RNA fragments and follow the manufacturer's protocol meticulously.
Issue 4: Ion Suppression
Ion suppression occurs when molecules in the sample matrix co-elute with the analyte of interest and interfere with its ionization, leading to a reduced signal.[4][5]
Q: My labeling and cleanup seem fine, but my signal is still low. Could it be ion suppression?
A: Yes, ion suppression is a frequent cause of low signal in LC-MS experiments.[5] Components from your sample matrix, such as residual salts, detergents, or even other biomolecules, can suppress the ionization of your labeled RNA fragments.[4][6]
Troubleshooting Workflow for Ion Suppression
Caption: Troubleshooting workflow for ion suppression.
Detailed Methodologies & Explanations:
-
Optimize Chromatography: Modifying the liquid chromatography (LC) method can help separate the labeled RNA fragments from the interfering matrix components. Try adjusting the gradient, flow rate, or using a different column chemistry.
-
Improve Sample Cleanup: If you suspect ion suppression, it may be necessary to implement a more rigorous cleanup protocol to remove the interfering substances. This could involve an additional purification step or a different type of cleanup method.
-
Sample Dilution: In some cases, simply diluting the sample can alleviate ion suppression by reducing the concentration of the interfering matrix components.
By systematically working through these troubleshooting steps, you can identify and address the root cause of low signal intensity in your O18 labeled RNA mass spectrometry experiments, leading to more reliable and accurate quantitative data.
References
- 1. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Minimizing 18O/16O back-exchange in the relative quantification of ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Stable Isotope Labeling of RNA for NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stable isotope labeling of RNA for Nuclear Magnetic Resonance (NMR) studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation of isotopically labeled RNA samples for NMR analysis.
FAQ 1: Why is my in vitro transcription yield of isotopically labeled RNA consistently low?
Low yield of in vitro transcribed RNA is a frequent problem. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Suboptimal Reagent Concentrations: The concentrations of critical components in the transcription reaction, such as magnesium ions (Mg²⁺) and nucleotide triphosphates (NTPs), are crucial for optimal T7 RNA polymerase activity. The ratio of Mg²⁺ to NTPs is a key parameter influencing the efficiency of in vitro transcription.[1][2][] High concentrations of NTPs can even become inhibitory.[1]
-
Troubleshooting:
-
Titrate the Mg²⁺ concentration. Optimal concentrations are often higher than the total NTP concentration.
-
Ensure the concentration of each NTP is adequate, typically in the range of 1-2 mM.[]
-
If using labeled NTPs, which can be expensive, consider optimizing the reaction at a smaller scale first.
-
-
-
Poor Quality DNA Template: The purity and integrity of the DNA template are paramount for a successful transcription reaction. Contaminants such as salts, ethanol, or residual proteins from plasmid preparations can inhibit T7 RNA polymerase.[4][5][6]
-
RNase Contamination: RNases are ubiquitous and can rapidly degrade your RNA product. Contamination can be introduced through tips, tubes, water, or the laboratory environment.[6][8]
-
Inactive T7 RNA Polymerase: The polymerase itself may have lost activity due to improper storage or handling.
-
Troubleshooting:
-
Always include a positive control template in your experiments to verify the activity of the polymerase.[5]
-
Store the enzyme at -20°C in a non-frost-free freezer and avoid repeated freeze-thaw cycles.
-
-
FAQ 2: My labeled RNA appears degraded on a gel. What are the likely causes and how can I prevent this?
RNA degradation can occur at multiple stages of the experimental workflow.
Possible Causes and Solutions:
-
RNase Contamination: As mentioned in the previous FAQ, RNase contamination is a primary cause of RNA degradation.[6][8]
-
Hydrolysis During Incubation: Prolonged incubation at elevated temperatures can lead to non-enzymatic degradation of RNA.
-
Troubleshooting: Optimize the incubation time for your transcription reaction. While longer incubations can increase yield, they also increase the risk of degradation. A typical incubation time is 2-4 hours at 37°C.[10]
-
-
Harsh Purification Conditions: Certain purification methods can be harsh on RNA. For instance, excessive vortexing or the use of low-quality phenol can contribute to RNA shearing and degradation.[11]
-
Troubleshooting:
-
Handle RNA solutions gently; avoid vigorous vortexing.
-
Use high-quality, molecular-grade reagents for purification.
-
Consider alternative, gentler purification methods like HPLC or spin columns.[12]
-
-
FAQ 3: What is isotopic scrambling and how can it affect my NMR data?
Isotopic scrambling refers to the undesired incorporation of isotopes into positions other than the intended ones.[13] This can occur in biological systems where metabolic pathways can interconvert labeled precursors.
Impact on NMR Data:
-
Spectral Complications: Scrambling can lead to the appearance of unexpected cross-peaks and complicate spectral assignment and interpretation.
-
Inaccurate Distance Restraints: If labeled atoms are not where they are assumed to be, this can lead to erroneous structural calculations.
Minimizing Isotopic Scrambling:
-
In Vitro Transcription: The use of in vitro transcription with purified, isotopically labeled NTPs is the most effective way to avoid isotopic scrambling when preparing labeled RNA. This cell-free system lacks the metabolic pathways that cause scrambling in vivo.[13]
-
High-Purity Labeled NTPs: Ensure that the isotopically labeled NTPs used in the transcription reaction are of high purity and free from contaminating unlabeled or scrambled precursors.
FAQ 4: I'm observing unexpected peaks and line broadening in my NMR spectrum. What are some common spectral artifacts related to isotope labeling?
While isotope labeling is essential for modern NMR studies of RNA, it can also introduce some challenges.
Common Issues and Solutions:
-
Spectral Crowding and Signal Overlap: Even with labeling, the limited chemical shift dispersion of RNA can lead to significant spectral overlap, especially for larger molecules.[14][15][16][17][18][19][20]
-
Troubleshooting:
-
Selective Labeling: Instead of uniform labeling, consider nucleotide-specific or atom-specific labeling to reduce the number of labeled sites and simplify the spectrum.[14][15][16]
-
Segmental Labeling: Ligate a labeled RNA fragment to an unlabeled one to focus the analysis on a specific region of the molecule.[14][15][16]
-
-
-
Line Broadening: For larger RNAs, slow molecular tumbling leads to faster transverse relaxation (T₂) and consequently, broader NMR signals.
-
Troubleshooting:
-
Deuteration: Replacing non-exchangeable protons with deuterium (²H) can significantly reduce dipolar relaxation pathways, leading to sharper lines.[14]
-
TROSY-based Experiments: Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments are specifically designed to mitigate the effects of fast relaxation in large biomolecules.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing in vitro transcription of isotopically labeled RNA.
Table 1: Optimization of In Vitro Transcription Reaction Components
| Component | Typical Concentration Range | Key Considerations |
| DNA Template | 0.5 - 1 µg per 20 µL reaction | Must be high purity and fully linearized.[10] |
| T7 RNA Polymerase | Vendor-specific | Titrate for optimal yield. |
| NTPs (each) | 1 - 10 mM | High concentrations can be inhibitory.[1][] |
| MgCl₂ | 1.5 - 2.5 times the total NTP concentration | The Mg²⁺:NTP ratio is critical for yield.[1] |
| RNase Inhibitor | Vendor-specific | Essential to prevent RNA degradation.[5] |
| DTT | 5 - 10 mM | Maintains a reducing environment. |
Table 2: Expected Yields from In Vitro Transcription
| RNA Size | Expected Yield (µg per 20 µL reaction) | Notes |
| Short (< 300 nt) | 50 - 100 | Yields can be highly dependent on the specific sequence. |
| Long (> 300 nt) | 100 - 180 | Optimization of reaction conditions is crucial for high yields of long transcripts. |
Note: These are approximate values and can vary significantly based on the specific template, reagents, and reaction conditions.
Experimental Protocols
Protocol 1: Standard T7 In Vitro Transcription for ¹³C/¹⁵N-Labeled RNA
This protocol provides a general guideline for the synthesis of uniformly ¹³C/¹⁵N-labeled RNA.
Materials:
-
Linearized plasmid DNA template (0.5-1 µg/µL)
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
¹³C/¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP; 25 mM each)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
1 µL DNA template (0.5-1 µg)
-
4 µL ¹³C/¹⁵N-labeled rNTP mix (final concentration of 5 mM each)
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.[10]
-
To terminate the reaction and remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.[10]
-
Proceed with RNA purification.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification of Labeled RNA
This method is effective for purifying the target RNA from shorter, abortive transcripts and unincorporated NTPs.
Materials:
-
Denaturing polyacrylamide gel (appropriate percentage for the RNA size)
-
1x TBE buffer
-
RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
UV shadowing equipment
-
Sterile scalpel or razor blade
-
Elution buffer (e.g., 0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA)
-
Ethanol (100% and 70%)
Procedure:
-
Add an equal volume of RNA loading buffer to the transcription reaction.
-
Heat the sample at 95°C for 3-5 minutes and then place it on ice.
-
Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.
-
Visualize the RNA band by UV shadowing.
-
Excise the gel slice containing the RNA of interest using a sterile scalpel.
-
Crush the gel slice and transfer it to a microcentrifuge tube.
-
Add elution buffer to the tube and incubate with gentle agitation overnight at 4°C.
-
Separate the eluate from the gel fragments by centrifugation or using a filter tube.
-
Precipitate the RNA from the eluate by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.
-
Resuspend the purified RNA in an appropriate buffer for NMR analysis.
Visualizations
Experimental Workflow for Isotope-Labeled RNA Production
Caption: Overall workflow for the production of isotopically labeled RNA for NMR studies.
Troubleshooting Logic for Low In Vitro Transcription Yield
Caption: Decision tree for troubleshooting low yield in in vitro transcription reactions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Design-of-experiments in vitro transcription... | F1000Research [f1000research.com]
- 4. neb.com [neb.com]
- 5. go.zageno.com [go.zageno.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. RNA Preparation Troubleshooting [merckmillipore.com]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotope labeling strategies for NMR studies of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Improving Pseudouridine-O18 Labeling Efficiency in Cell Culture
Welcome to the technical support center for Pseudouridine-O18 (¹⁸O) labeling in cell culture. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ¹⁸O labeling experiments for the study of pseudouridylation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind ¹⁸O labeling of pseudouridine in cell culture?
A1: ¹⁸O labeling of pseudouridine (Ψ) is a powerful technique to study the dynamics of RNA modification. The incorporation of the heavy isotope ¹⁸O into pseudouridine allows for its detection and quantification by mass spectrometry. The labeling can theoretically be achieved in two ways: by providing cells with ¹⁸O-labeled uridine, which is then incorporated into RNA and subsequently isomerized to pseudouridine, or by growing cells in a medium containing heavy water (H₂¹⁸O), with the hypothesis that an oxygen atom from water is incorporated during the enzymatic isomerization of uridine to pseudouridine.
Q2: Which ¹⁸O-labeled precursor should I use: ¹⁸O-uridine or H₂¹⁸O?
A2: The choice of precursor depends on the specific catalytic mechanism of the pseudouridine synthase (PUS) enzymes of interest. While the detailed mechanism is still under investigation, some studies of PUS enzymes reacting with substrate analogs like 5-fluorouracil have shown the formation of a hydrated intermediate, suggesting a potential role for water in the reaction.[1][2][3] If a water molecule is directly incorporated into the final pseudouridine product, H₂¹⁸O would be an effective labeling agent. However, if the oxygen atoms of the uracil ring remain throughout the isomerization, then using ¹⁸O-labeled uridine would be necessary. It is recommended to consult the latest literature on the specific PUS enzymes relevant to your system or to empirically test both labeling strategies.
Q3: What are the main challenges in achieving efficient ¹⁸O labeling of pseudouridine?
A3: The primary challenges include:
-
Low incorporation of the ¹⁸O-labeled precursor: This can be due to poor uptake by the cells, dilution by endogenous unlabeled pools of uridine, or inefficient utilization by the cellular machinery.
-
Cytotoxicity of the labeling reagent: High concentrations of ¹⁸O-labeled precursors or prolonged incubation times can be toxic to cells, affecting their viability and metabolic activity.[4][5][6]
-
Difficulty in detecting the ¹⁸O-labeled pseudouridine: The small mass shift introduced by the ¹⁸O label can be challenging to detect and quantify accurately by mass spectrometry, especially at low labeling efficiencies.[7][8]
Q4: How can I improve the uptake of my ¹⁸O-labeled precursor?
A4: To enhance precursor uptake, consider the following:
-
Use cell lines with enhanced nucleoside salvage pathways: For instance, cells deficient in uridine monophosphate synthase (UMPS) rely more heavily on external sources of uridine, which can significantly boost the incorporation of labeled uridine.
-
Optimize the concentration of the labeled precursor: Test a range of concentrations to find the optimal balance between labeling efficiency and cell viability.
-
Optimize incubation time: Perform a time-course experiment to determine the shortest incubation time that yields sufficient labeling.
Q5: What are the key considerations for mass spectrometry analysis of ¹⁸O-labeled pseudouridine?
A5: Successful mass spectrometry analysis requires careful optimization. Key considerations include:
-
High-resolution mass spectrometry: This is essential to resolve the small mass difference between the ¹⁸O-labeled and unlabeled pseudouridine-containing RNA fragments.
-
Tandem mass spectrometry (MS/MS): Fragmentation analysis can help to confirm the presence and location of the ¹⁸O label within the RNA molecule.[9]
-
Control samples: Always include unlabeled control samples to accurately determine the natural isotopic distribution and to confirm that the observed mass shift is due to the ¹⁸O label.
Troubleshooting Guides
Problem 1: Low or No Detectable ¹⁸O Incorporation into Pseudouridine
| Possible Cause | Recommended Solution |
| Inefficient cellular uptake of the ¹⁸O-labeled precursor. | - Use a cell line known for high uridine uptake or a UMPS-deficient cell line to increase reliance on the salvage pathway. - Optimize the concentration of the ¹⁸O-labeled precursor in the culture medium. Start with a range of concentrations (e.g., 10-200 µM) and assess both labeling efficiency and cell viability.[10][11] - Increase the incubation time, but monitor for potential cytotoxicity. |
| Dilution of the ¹⁸O-labeled precursor by the endogenous unlabeled pool. | - Culture cells in a uridine-deficient medium for a short period before adding the ¹⁸O-labeled precursor to deplete the endogenous pool. - Use a higher concentration of the ¹⁸O-labeled precursor, if not cytotoxic. |
| The chosen ¹⁸O-labeled precursor is not incorporated during pseudouridylation. | - If using H₂¹⁸O with no success, switch to ¹⁸O-labeled uridine, as the oxygen atoms from water may not be incorporated into the final pseudouridine molecule by the specific PUS enzymes in your system. - Conversely, if using ¹⁸O-labeled uridine yields low incorporation, consider testing H₂¹⁸O. |
| Inefficient enzymatic conversion of labeled uridine to pseudouridine. | - Ensure that the cells are in a metabolic state where pseudouridine synthases are active. This can be influenced by cell cycle stage and environmental stressors. - Overexpression of the specific pseudouridine synthase of interest could potentially increase the conversion rate. |
| Issues with RNA isolation and purification. | - Use a robust RNA isolation protocol to ensure high-quality, intact RNA. - Avoid harsh chemical treatments during RNA purification that could potentially lead to the loss of the ¹⁸O label, although the C-O bonds in the ribose and phosphate backbone are generally stable. |
Problem 2: High Cell Death or Altered Phenotype During Labeling
| Possible Cause | Recommended Solution |
| Cytotoxicity of the ¹⁸O-labeled precursor. | - Perform a dose-response experiment to determine the maximum non-toxic concentration of the ¹⁸O-labeled precursor. Use a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity.[4][5] - Reduce the incubation time with the labeling reagent to the minimum required for detectable incorporation. |
| Contaminants in the ¹⁸O-labeled precursor. | - Ensure the purity of the ¹⁸O-labeled uridine or H₂¹⁸O. If possible, obtain a certificate of analysis from the supplier. |
| Stress induced by the labeling medium. | - If using a custom or modified medium (e.g., uridine-deficient), ensure that it contains all other necessary nutrients to maintain cell health. - Minimize the duration of any nutrient deprivation steps. |
Problem 3: Difficulty in Detecting and Quantifying ¹⁸O-labeled Pseudouridine by Mass Spectrometry
| Possible Cause | Recommended Solution |
| Insufficient mass resolution. | - Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to resolve the isotopic peaks of the labeled and unlabeled RNA fragments. |
| Low signal-to-noise ratio. | - Increase the amount of input RNA for mass spectrometry analysis. - Optimize the ionization and fragmentation parameters of the mass spectrometer to enhance the signal from the RNA fragments of interest. |
| Complex fragmentation patterns. | - Utilize specialized software for the analysis of RNA mass spectrometry data to help identify and interpret the fragmentation patterns of ¹⁸O-labeled pseudouridine-containing fragments.[9] - Compare the fragmentation patterns of labeled and unlabeled samples to identify fragments with the expected mass shift. |
| Inaccurate quantification due to isotopic overlap. | - Use isotopic distribution modeling software to deconvolve the isotopic envelopes of the labeled and unlabeled species for more accurate quantification. - Prepare a standard curve with known ratios of labeled and unlabeled synthetic RNA oligonucleotides to validate the quantification method. |
Experimental Protocols & Methodologies
Note: As specific, validated protocols for ¹⁸O-labeling of pseudouridine in cell culture are not widely published, the following methodologies are based on analogous stable isotope labeling experiments and the known biochemistry of pseudouridine synthesis.
Methodology 1: ¹⁸O-Uridine Metabolic Labeling
-
Cell Culture and Seeding: Culture the cells of interest in their standard growth medium. For UMPS-deficient cell lines, supplement the medium with uridine. Seed cells in appropriate culture vessels to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing a uridine-deficient base medium with the desired concentration of ¹⁸O-labeled uridine.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared ¹⁸O-uridine containing labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours), monitoring for any signs of cytotoxicity.
-
-
RNA Isolation: Following incubation, wash the cells with cold PBS and immediately lyse them using a suitable lysis buffer (e.g., TRIzol). Proceed with total RNA isolation according to a standard protocol.
-
RNA Digestion and Mass Spectrometry Analysis:
-
Digest the purified RNA into smaller fragments using a specific RNase (e.g., RNase T1).
-
Analyze the resulting RNA fragments by high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Look for a mass shift of +2 Da for each incorporated ¹⁸O atom in the uridine base of pseudouridine-containing fragments.
-
Methodology 2: H₂¹⁸O Metabolic Labeling
-
Cell Culture and Adaptation: Culture cells in their standard growth medium. To minimize shock, gradually adapt the cells to a medium prepared with a proportion of H₂¹⁸O before full labeling.
-
Preparation of Labeling Medium: Prepare the cell culture medium using H₂¹⁸O instead of H₂¹⁶O. Ensure all components of the medium are dissolved in H₂¹⁸O.
-
Labeling:
-
Replace the standard medium with the H₂¹⁸O-based medium.
-
Incubate the cells for a duration sufficient for multiple cell cycles to maximize the equilibration of the intracellular water pool with the ¹⁸O-labeled medium.
-
-
RNA Isolation and Analysis: Follow steps 4 and 5 from Methodology 1. In this case, if water is a reactant, a mass shift of +2 Da would be expected in the pseudouridine base.
Visualizations
Caption: Experimental workflow for ¹⁸O labeling of pseudouridine in cell culture.
Caption: Troubleshooting logic for low ¹⁸O labeling efficiency.
References
- 1. The mechanism of pseudouridine synthases from a covalent complex with RNA, and alternate specificity for U2605 versus U2604 between close homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The mechanism of pseudouridine synthase I as deduced from its interaction with 5-fluorouracil-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Spectral Overlap in NMR with Pseudouridine-¹⁸O
Welcome to the technical support center for utilizing ¹⁸O-labeled Pseudouridine (Ψ-¹⁸O) in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to effectively use this isotopic labeling strategy to resolve spectral overlap and enhance the quality of NMR data for RNA molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Pseudouridine-¹⁸O in NMR spectroscopy?
A1: The primary application of Pseudouridine-¹⁸O is to resolve spectral overlap in the NMR spectra of RNA. By selectively introducing the heavier ¹⁸O isotope into pseudouridine residues, a small, localized shift in the NMR signal of the directly attached carbon atom is induced. This "isotope shift" can separate the signals of the labeled pseudouridine from overlapping signals of unlabeled residues, simplifying spectral analysis.
Q2: How does ¹⁸O labeling help in resolving spectral overlap?
A2: The substitution of ¹⁶O with ¹⁸O causes a slight upfield shift in the ¹³C NMR chemical shift of the carbon atom directly bonded to the oxygen. This is known as the ¹⁸O isotope effect.[1][2] While the effect is small, on high-field NMR spectrometers it can be sufficient to resolve degenerate or overlapping peaks, allowing for unambiguous assignment and analysis of the pseudouridine signals and those of its neighbors.
Q3: What is the expected magnitude of the ¹⁸O-induced isotope shift?
A3: The magnitude of the ¹⁸O-induced upfield shift on the directly attached ¹³C nucleus typically ranges from 0.01 to 0.05 parts per million (ppm).[1][2] The exact shift depends on the chemical environment of the oxygen atom, such as its bonding and hybridization state.
Q4: Will ¹⁸O labeling significantly perturb the structure or function of my RNA?
A4: No, ¹⁸O labeling is considered a very subtle modification that is unlikely to alter the global structure or biological activity of the RNA molecule. Studies on RNA labeled with ¹⁸O in the phosphate backbone have shown that the physicochemical and biological properties are indistinguishable from the unlabeled counterparts.[3][4]
Q5: Can I use ¹⁸O labeling in conjunction with other isotopic labeling strategies like ¹³C and ¹⁵N enrichment?
A5: Absolutely. ¹⁸O labeling is complementary to uniform or selective ¹³C and ¹⁵N labeling. In fact, its utility is most pronounced in uniformly ¹³C-labeled RNAs where spectral overlap is a significant challenge. The ¹⁸O isotope effect is observed on the ¹³C chemical shifts, so ¹³C labeling is a prerequisite for this application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable isotope shift in the ¹³C NMR spectrum after ¹⁸O labeling. | 1. Low incorporation efficiency of ¹⁸O-labeled pseudouridine. 2. Insufficient spectral resolution of the NMR spectrometer. 3. The isotope shift is too small to be resolved under the experimental conditions. | 1. Verify the incorporation of Ψ-¹⁸O using mass spectrometry. Optimize the synthesis and purification of the labeled RNA. 2. Use a higher-field NMR spectrometer (e.g., 800 MHz or above) to increase spectral dispersion. 3. Optimize NMR acquisition parameters, such as temperature and buffer conditions, to potentially enhance the separation. |
| Broadening of the ¹³C signals for the ¹⁸O-labeled pseudouridine. | 1. Presence of both ¹⁶O and ¹⁸O species, leading to unresolved signals. 2. Intermediate chemical exchange on the NMR timescale at the labeled site. | 1. Improve the isotopic enrichment of the ¹⁸O-labeled precursor. 2. Acquire spectra at different temperatures to move out of the intermediate exchange regime. |
| Difficulty in synthesizing ¹⁸O-labeled pseudouridine phosphoramidite. | 1. Incomplete reaction or side product formation during the labeling step. 2. Instability of the labeled compound during purification. | 1. Carefully control reaction conditions (temperature, time, stoichiometry) during the introduction of the ¹⁸O label. Use anhydrous solvents. 2. Employ gentle purification methods, such as flash chromatography at low temperatures. |
| Ambiguous assignment of the shifted peak. | 1. Overlap of the shifted peak with another resonance. 2. Presence of other conformational isomers. | 1. Use multi-dimensional NMR experiments (e.g., 3D experiments) to resolve the ambiguity. 2. Perform temperature-dependent NMR studies to identify and characterize different conformational states. |
Quantitative Data
The following table summarizes the typical range of ¹⁸O-induced upfield isotope shifts observed in ¹³C NMR spectroscopy for different functional groups. This data provides an estimate of the expected shift when labeling pseudouridine at its ribose hydroxyl groups.
| Functional Group | ¹³C Atom Attached to ¹⁸O | Typical Upfield Isotope Shift (ppm) | Reference |
| Alcohols (Primary) | C-OH | 0.01 - 0.02 | [1] |
| Alcohols (Secondary) | C-OH | 0.02 - 0.03 | [1] |
| Alcohols (Tertiary) | C-OH | ~ 0.03 | [1] |
| Ketones/Aldehydes | C=O | 0.03 - 0.05 | [1][2] |
Experimental Protocols
Method 1: Synthesis of ¹⁸O-labeled RNA via Solid-Phase Synthesis
This protocol describes the incorporation of ¹⁸O into the phosphate backbone of RNA during solid-phase synthesis. While this method does not label the pseudouridine base directly, it is a well-established method for introducing ¹⁸O into RNA.[3][4] A similar principle could be adapted for the synthesis of an ¹⁸O-labeled pseudouridine phosphoramidite by using ¹⁸O-labeled starting materials for the ribose synthesis.
Materials:
-
Unlabeled pseudouridine phosphoramidite and other standard RNA phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Standard reagents for solid-phase RNA synthesis (activator, capping reagents, deblocking solution)
-
Oxidizing agent: Iodine (I₂)
-
¹⁸O-water (H₂¹⁸O, 95-98% enrichment)
-
Anhydrous acetonitrile
-
Ammonia/methylamine solution for deprotection and cleavage
Procedure:
-
Standard Solid-Phase Synthesis Cycle: Perform the standard automated solid-phase synthesis of the desired RNA sequence up to the point of oxidation.
-
¹⁸O-Labeling Oxidation Step:
-
Instead of the standard aqueous iodine solution, use a freshly prepared solution of I₂ in a mixture of anhydrous acetonitrile and H₂¹⁸O.
-
Introduce this ¹⁸O-containing oxidizing solution to the synthesis column to oxidize the phosphite triester to a phosphate triester, thereby incorporating one ¹⁸O atom at each phosphate linkage.
-
-
Completion of Synthesis: Continue with the standard capping and subsequent synthesis cycles for the full-length RNA.
-
Deprotection and Cleavage: Cleave the RNA from the solid support and remove the protecting groups using an ammonia/methylamine solution.
-
Purification: Purify the ¹⁸O-labeled RNA using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Verification: Confirm the incorporation of ¹⁸O by mass spectrometry.
Visualizations
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ¹⁸O-labeled RNA for application to kinetic studies and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic scrambling in Pseudouridine-O18 experiments
Welcome to the technical support center for Pseudouridine-O18 (Ψ-18O) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound experiments?
A: Isotopic scrambling, in this context, refers to the unintentional loss or exchange of the 18O label from pseudouridine with 16O from the surrounding environment (e.g., water). This can occur during enzymatic reactions, sample preparation, or analysis, leading to inaccurate quantification and interpretation of results. The primary concern is the back-exchange of the 18O isotope, which diminishes the isotopic enrichment of the target molecule.
Q2: What are the primary causes of 18O isotopic scrambling in RNA experiments?
A: The main factors contributing to 18O scrambling in RNA experiments, which are applicable to Ψ-18O studies, include:
-
Enzymatic Activity: Residual enzyme activity, particularly from nucleases or phosphatases, can catalyze oxygen exchange between the labeled RNA/nucleoside and water.[1]
-
Temperature: Elevated temperatures can increase the rate of both enzymatic and non-enzymatic back-exchange.[1]
-
pH: While a wide range of pH values may not significantly impact back-exchange in the absence of enzymes, extreme pH conditions can potentially contribute to label instability.[1]
-
Sample Handling and Storage: Prolonged storage in aqueous solutions, especially at non-optimal temperatures, can lead to gradual loss of the 18O label.[1]
Q3: How is this compound typically generated for experimental use?
A: While a standardized, commercially available protocol for the synthesis of 18O-labeled pseudouridine is not widely documented, the labeling is conceptually achieved through enzymatic reactions in the presence of H₂¹⁸O. For instance, studies on the mechanism of pseudouridine synthases have utilized [¹⁸O]water to probe the enzymatic reaction, indicating that the oxygen atoms in the ribose moiety are potential sites for labeling.[2] The semi-enzymatic synthesis of pseudouridine, which involves enzymes like pseudouridine monophosphate glycosidase, presents a potential route for incorporating an 18O label from H₂¹⁸O.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent 18O incorporation | Incomplete enzymatic reaction. | Optimize enzyme concentration, substrate concentration, and reaction time. Ensure the H₂¹⁸O is of high isotopic purity. |
| Use fresh, highly active enzymes. | ||
| Significant loss of 18O label upon analysis (high scrambling) | Residual enzyme activity post-labeling. | Immediately after the labeling reaction, heat-inactivate the enzyme (e.g., 95°C for 5-10 minutes) or use a method to remove the enzyme, such as spin filters or chemical precipitation. |
| Sample storage at inappropriate temperatures. | Store labeled samples at -80°C and minimize freeze-thaw cycles. Keep samples on ice during all processing steps. | |
| Extended incubation times in aqueous solutions. | Minimize the time the labeled pseudouridine is in an aqueous environment, especially in the presence of any potential enzymatic contaminants. Lyophilize the sample if long-term storage is needed. | |
| Variability in 18O labeling efficiency between experiments | Inconsistent reaction conditions. | Standardize all experimental parameters, including temperature, pH, buffer composition, and incubation times. |
| Purity of reagents. | Use high-purity reagents, including the enzyme, substrate, and H₂¹⁸O, to avoid inhibition or side reactions. |
Quantitative Data on Isotopic Scrambling
Table 1: Factors Affecting 18O Back-Exchange in RNA Digestion Products
| Condition | Observation | Implication for Ψ-18O Experiments | Reference |
| Presence of RNase | Back-exchange was only observed when the RNase was present in the sample. | It is critical to remove or inactivate any enzymes used in the labeling or processing of Ψ-18O. | [1] |
| Temperature | Minimal back-exchange was detected at temperatures below room temperature, with a significant increase as the temperature rose. | All experimental steps should be performed on ice or at 4°C whenever possible. | [1] |
| pH | The rate of back-exchange was similar across a range of acidic to basic pH values in the presence of RNase. | While pH is a less critical factor than temperature and enzyme presence, maintaining a stable, neutral pH is good practice. | [1] |
Key Experimental Protocols
While a specific protocol for the synthesis of this compound for mass spectrometry is not detailed in the reviewed literature, the following protocols for related techniques provide a framework for designing such experiments with a focus on minimizing isotopic scrambling.
Protocol 1: General Enzymatic Labeling of RNA with 18O (Adapted from Proteomics)
This protocol is adapted from 18O-labeling of peptides and can be conceptually applied to the enzymatic synthesis or modification of pseudouridine.
-
Reaction Setup:
-
Dissolve the substrate (e.g., uridine-containing RNA or a precursor for pseudouridine synthesis) in a buffer prepared with H₂¹⁸O of high isotopic purity (e.g., >95%).
-
Add the appropriate pseudouridine synthase or other necessary enzymes.
-
Incubate at the optimal temperature for the enzyme, keeping the incubation time as short as possible to achieve the desired labeling.
-
-
Enzyme Inactivation/Removal:
-
Immediately following incubation, inactivate the enzyme by heating the reaction mixture (e.g., 95°C for 10 minutes).
-
Alternatively, use a molecular weight cutoff spin filter to remove the enzyme.
-
-
Sample Purification:
-
Purify the 18O-labeled pseudouridine or RNA containing Ψ-18O using a suitable method such as HPLC or solid-phase extraction.
-
Perform purification steps at low temperatures.
-
-
Storage:
-
Lyophilize the purified product for long-term storage.
-
If storage in solution is necessary, use a buffer prepared with H₂¹⁶O and store at -80°C.
-
Protocol 2: Minimizing Back-Exchange During Sample Preparation
This protocol outlines best practices for handling 18O-labeled RNA samples to prevent isotopic scrambling prior to mass spectrometry analysis.
-
Enzyme Removal: After any enzymatic step (e.g., digestion of RNA to release Ψ-18O), ensure the complete removal or inactivation of the enzyme as described in Protocol 1.
-
Temperature Control: Maintain the sample at low temperatures (on ice or at 4°C) throughout all handling and preparation steps.
-
Prompt Analysis: Analyze the samples by mass spectrometry as quickly as possible after preparation to minimize the time the labeled molecule is in an aqueous environment.
-
Control Samples: Include control samples in your experimental design:
-
A 16O-labeled control to confirm the mass shift of the 18O-labeled sample.
-
A sample of 18O-labeled material that is immediately analyzed to establish a baseline for maximal isotopic incorporation.
-
A sample of 18O-labeled material that is incubated under the final sample conditions for a period to quantify the extent of back-exchange.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound experiments.
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Troubleshooting logic for isotopic scrambling issues.
References
Addressing incomplete enzymatic incorporation of Pseudouridine-O18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the enzymatic incorporation of Pseudouridine-O18 (Ψ-18O) into RNA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or incomplete incorporation of this compound in my in vitro transcription reaction. What are the potential causes and how can I troubleshoot this?
A1: Incomplete incorporation of Ψ-18O can stem from several factors related to the enzyme, substrate, and reaction conditions. Below is a systematic guide to address this issue.
Troubleshooting Steps:
-
Enzyme Activity and Concentration:
-
Verify Enzyme Activity: Ensure your pseudouridine synthase (Pus) enzyme is active. If possible, perform a control reaction with a known substrate and non-labeled uridine to confirm catalytic activity. Mutation of the catalytic aspartate residue in pseudouridine synthases abolishes their activity.[1]
-
Optimize Enzyme Concentration: The concentration of the Pus enzyme can significantly impact the extent of modification. Titrate the enzyme concentration to find the optimal ratio of enzyme to RNA substrate. Some studies have used enzyme concentrations in the micromolar range (e.g., 2 to 10 µM).[2]
-
-
RNA Substrate Integrity and Structure:
-
Check RNA Quality: Run your RNA substrate on a denaturing gel to ensure it is intact and free of degradation.
-
RNA Structure: Pseudouridine synthases can be sensitive to the secondary structure of the RNA substrate.[2] Some enzymes, like Pus7, more efficiently modify UGUAR sequences in less-structured contexts.[2] If you suspect a highly structured region is impeding modification, you can try to redesign the substrate or perform the reaction at a slightly higher temperature to destabilize secondary structures, though this may impact enzyme stability.
-
-
Reaction Conditions:
-
Reaction Buffer Components: Ensure all buffer components are at the correct concentration as recommended for your specific pseudouridine synthase.
-
Incubation Time and Temperature: Optimize the incubation time and temperature. While some reactions may proceed for a short duration (e.g., 10 minutes), others might require several hours for complete modification.[2] Most enzymatic reactions for RNA modification are carried out at temperatures between 30°C and 37°C.
-
NTP/Ψ-18O-TP Ratio: If you are performing a co-transcriptional labeling, the ratio of Pseudouridine-18O-triphosphate to the other nucleotide triphosphates (NTPs) is critical. An insufficient concentration of Ψ-18O-TP will lead to incomplete incorporation.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete this compound incorporation.
Q2: How can I accurately quantify the percentage of this compound incorporation in my RNA sample?
A2: Accurate quantification is crucial for interpreting experimental results. Mass spectrometry is the gold standard for this purpose.
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
RNA Digestion: The RNA sample is first enzymatically digested into smaller fragments or individual nucleosides using enzymes like RNase T1 or nuclease P1.
-
LC Separation: The resulting mixture is then separated using liquid chromatography.
-
MS/MS Analysis: The separated fragments are analyzed by a mass spectrometer. The incorporation of 18O in pseudouridine results in a mass shift that can be readily detected.
-
Quantification: By comparing the ion abundance of the 18O-labeled pseudouridine-containing fragment with its unlabeled counterpart, the percentage of incorporation can be determined.[3] Selected reaction monitoring (SRM) can be used for a more targeted and sensitive quantification.[3]
Alternative Method: Chemical Derivatization
For labs without direct access to a mass spectrometer, chemical derivatization followed by RT-PCR can provide semi-quantitative information.
-
CMC Labeling: N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide (CMC) specifically reacts with pseudouridine, creating a bulky adduct.[4] This adduct can block reverse transcriptase, leading to truncated cDNA products.
-
RT-PCR Analysis: The ratio of the truncated product (from modified RNA) to the full-length product (from unmodified RNA) can be used to estimate the modification level.[4]
Data Comparison Table:
| Method | Principle | Resolution | Throughput | Quantitative Accuracy |
| LC-MS/MS | Mass-based detection of isotope | Single nucleoside | Moderate | High |
| CMC-RT-PCR | RT stop at chemical adduct | Single nucleotide | High | Semi-quantitative |
Q3: My pseudouridine synthase seems to have off-target activity, modifying unintended uridine sites. How can I improve its specificity?
A3: Off-target activity can be a significant issue, as many pseudouridine synthases exhibit a degree of promiscuity.[2][5]
Strategies to Enhance Specificity:
-
Enzyme Choice: Different pseudouridine synthases have different substrate specificities.[5][6] For example, Pus7 recognizes the UGUAR consensus sequence.[2] Research the known specificity of your enzyme and, if possible, switch to one that is more specific for your target sequence.
-
Substrate Design: If you are working with a synthetic RNA transcript, ensure that your target uridine is within the optimal recognition context for the chosen enzyme. Flanking sequences can play a crucial role in enzyme recognition.
-
Reaction Conditions:
-
Lower Enzyme Concentration: Using the lowest effective enzyme concentration can help minimize off-target modifications.
-
Shorter Incubation Time: Reduce the reaction time to the minimum required for sufficient on-target modification.
-
Ionic Strength: Modifying the salt concentration in the reaction buffer can sometimes influence enzyme-RNA interactions and improve specificity.
-
Signaling Pathway for Pus7 Substrate Selection:
Caption: Factors influencing Pus7 substrate selection and pseudouridylation.
Key Experimental Protocols
Protocol 1: In Vitro Enzymatic Incorporation of this compound
This protocol is a general guideline and should be optimized for your specific enzyme and RNA substrate.
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following on ice:
-
RNA Substrate (e.g., 1-5 µg)
-
10x Reaction Buffer (specific to the pseudouridine synthase)
-
Pseudouridine-18O-Triphosphate (if co-transcriptional) or Pseudouridine-18O (for post-transcriptional modification of U-containing RNA)
-
Pseudouridine Synthase (optimized concentration)
-
RNase Inhibitor
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for the optimized duration (e.g., 30 minutes to 4 hours).
-
Reaction Quenching: Stop the reaction by adding EDTA to chelate Mg2+, followed by heat inactivation or phenol-chloroform extraction.
-
RNA Purification: Purify the labeled RNA using a suitable method, such as ethanol precipitation or a spin column, to remove the enzyme and unincorporated nucleotides.
-
Verification: Analyze the incorporation efficiency using LC-MS/MS as described in Q2.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound
-
RNA Digestion:
-
To approximately 1 µg of 18O-labeled RNA, add nuclease P1 (e.g., 2 Units) in a final volume of 20 µL with the appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add ammonium bicarbonate to a final concentration of 50 mM and bacterial alkaline phosphatase (e.g., 0.1 Units).
-
Incubate at 37°C for an additional 1 hour.
-
-
Sample Cleanup: Centrifuge the sample to pellet any precipitate and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters:
-
Column: Use a C18 reverse-phase column suitable for nucleoside analysis.
-
Mobile Phases: Typically, a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used.
-
Mass Spectrometer: Operate in positive ion mode and set up selected reaction monitoring (SRM) for the specific mass transitions of uridine, pseudouridine, and Pseudouridine-18O.
-
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments, opportunities, and challenges in the study of mRNA pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification of Pseudouridine-O18 Labeled RNA
Welcome to the technical support center for the purification and analysis of Pseudouridine-O18 (Ψ-18O) labeled RNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of working with this unique isotopically labeled RNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying Ψ-18O labeled RNA after in vitro transcription?
A1: The most common methods for purifying in vitro transcribed RNA, including isotopically labeled variants, are phenol-chloroform extraction followed by ethanol precipitation, spin column chromatography, and denaturing polyacrylamide gel electrophoresis (PAGE).[1] For applications requiring high purity, such as mass spectrometry, High-Performance Liquid Chromatography (HPLC) is often the preferred method.[2][3]
Q2: Why is HPLC recommended for purifying modified RNA like Ψ-18O labeled RNA?
A2: HPLC, particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), offers high resolution to separate the full-length, correctly modified RNA product from contaminants such as shorter, failed sequences, unmodified or partially modified sequences, and residual nucleotides and enzymes from the transcription reaction.[2][3][4] This level of purity is often critical for downstream applications like mass spectrometry to ensure accurate quantification and identification.
Q3: What type of HPLC column is suitable for Ψ-18O labeled RNA purification?
A3: C18 columns are commonly used for oligonucleotide purification.[5][6] For modified RNA, columns with hybrid particle technology can offer enhanced stability at the temperatures and pH ranges often used for these separations.[5] The choice of column will also depend on the length of the RNA and the scale of the purification.
Q4: Can the 18O label be lost during purification?
A4: The 18O label is incorporated into the non-bridging oxygen atoms of the phosphate backbone during synthesis.[7] Standard purification methods like HPLC and ethanol precipitation are generally not expected to cause significant loss of the label. However, exposure to harsh chemical conditions or certain enzymatic activities could potentially compromise the label's integrity. It is crucial to use nuclease-free water and reagents throughout the purification process.
Q5: How do I confirm the successful incorporation of the 18O label after purification?
A5: Mass spectrometry (MS) is the definitive method to confirm the incorporation of the 18O label. By comparing the mass spectra of the 18O-labeled and an unlabeled (16O) control RNA of the same sequence, you can observe the expected mass shift.[7][8][9] Each 18O atom adds approximately 2 Da to the mass of the molecule compared to 16O.[8][9]
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition (ion-pairing reagent concentration, organic solvent).- Gradient is too steep.- Column temperature is not optimal.- Column is overloaded. | - Optimize the concentration of the ion-pairing reagent (e.g., TEAA or HFIP/TEA).[10][11]- Use a shallower gradient to improve separation.[6]- Adjust the column temperature; temperatures around 60°C are a good starting point for oligonucleotides.[6]- Reduce the amount of RNA loaded onto the column. |
| Peak Tailing | - Secondary interactions between the RNA and the column material.- Presence of metal ions in the system. | - Use a column with bioinert hardware.[6]- Add a small amount of a chelating agent like EDTA to the mobile phase if metal contamination is suspected.- Ensure the mobile phase pH is appropriate for the RNA. |
| No Peak or Low Sensitivity | - The RNA has degraded.- The detector is not set to the correct wavelength (typically 260 nm for RNA).- There is a leak in the HPLC system.- The RNA did not elute from the column. | - Handle RNA in an RNase-free environment.- Verify detector settings.- Perform system checks for leaks.- Adjust the gradient to ensure elution; a final wash with a high concentration of organic solvent can help. |
| Ghost Peaks | - Contaminants in the mobile phase or from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases.[12]- Run a blank gradient to wash the column before injecting the sample.[13] |
| High Backpressure | - Clogged column frit or tubing.- Precipitated buffer in the system. | - Filter all samples and mobile phases before use.[12]- Reverse flush the column (follow manufacturer's instructions).- Ensure buffer components are soluble in the highest organic solvent concentration used in the gradient.[12] |
Mass Spectrometry Analysis Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity (Ion Suppression) | - High concentrations of non-volatile salts or ion-pairing reagents from HPLC purification. | - Use volatile ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) for LC-MS applications.[10][11]- Perform desalting/buffer exchange after HPLC purification if non-volatile buffers were used.- Optimize MS source parameters (e.g., desolvation temperature, gas flow). |
| Complex Spectra with Multiple Adducts | - Presence of cations (e.g., Na+, K+) from buffers or glassware. | - Use high-purity water and solvents.- Add a small amount of a volatile amine like triethylamine to the mobile phase to minimize cation adduction.[11] |
| Inaccurate Mass Measurement | - The mass spectrometer is not properly calibrated.- Incomplete incorporation or unexpected loss of the 18O label. | - Calibrate the mass spectrometer using known standards in the mass range of interest.- Analyze an unlabeled control sample of the same RNA sequence to determine the expected mass.- Carefully check the synthesis and purification protocols for any steps that might compromise the label. |
| Incomplete Labeling Observed | - The 18O-water used in the synthesis reaction was not of high enough isotopic purity or was diluted. | - Use high-purity H218O for the labeling reaction.[7]- Ensure all reaction components are anhydrous where necessary to prevent dilution of the 18O label. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Purification of Ψ-18O Labeled RNA
This protocol is a general guideline and may require optimization for specific RNA sequences and lengths.
1. Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Triethylammonium acetate (TEAA) buffer, 1.0 M solution
-
Alternatively for MS-compatibility: Triethylamine (TEA) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
C18 HPLC column suitable for oligonucleotide separation
-
Crude Ψ-18O labeled RNA sample, desalted
2. Mobile Phase Preparation:
-
Buffer A (Aqueous): 0.1 M TEAA in HPLC-grade water. (For MS-compatible method: 8 mM TEA, 200 mM HFIP in water).[10] Filter through a 0.22 µm membrane.
-
Buffer B (Organic): 0.1 M TEAA in 50% ACN. (For MS-compatible method: 8 mM TEA, 200 mM HFIP in 50% ACN).[10] Filter through a 0.22 µm membrane.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min (for analytical scale, adjust for preparative)
-
Detection: UV at 260 nm
-
Gradient:
-
0-2 min: 5% Buffer B (Isocratic)
-
2-22 min: 5-65% Buffer B (Linear Gradient) - This is the main separation gradient and should be optimized.
-
22-25 min: 65-95% Buffer B (Wash)
-
25-28 min: 95% Buffer B (Isocratic Wash)
-
28-30 min: 95-5% Buffer B (Return to Initial)
-
30-40 min: 5% Buffer B (Equilibration)
-
4. Procedure:
-
Equilibrate the column with 5% Buffer B for at least 10 column volumes.
-
Dissolve the crude RNA sample in Buffer A.
-
Inject the sample onto the column.
-
Run the gradient method as described above.
-
Collect fractions corresponding to the main peak, which should be the full-length product.
-
Analyze a small aliquot of the collected fractions by analytical HPLC or mass spectrometry to confirm purity.
-
Pool the pure fractions and desalt (e.g., by ethanol precipitation or using a desalting column).
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
1. Desalting (if necessary):
-
If a non-volatile buffer like TEAA was used for HPLC, the sample must be desalted.
-
Ethanol precipitation is a common method:
-
To your pooled HPLC fractions, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet briefly and resuspend in RNase-free water.
-
2. Sample Dilution:
-
Dilute the purified and desalted Ψ-18O labeled RNA in an MS-compatible solvent (e.g., a mixture of water and acetonitrile with a small amount of a volatile modifier like formic acid or ammonium acetate, depending on the ionization mode).
-
The final concentration will depend on the sensitivity of the mass spectrometer.
3. Mass Spectrometry Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-Q-TOF or Orbitrap) to accurately determine the mass.
-
Acquire data in negative ion mode, as RNA is polyanionic.
-
Compare the observed mass spectrum with the theoretical mass for the Ψ-18O labeled sequence and an unlabeled control.
Visualizations
Caption: Workflow for Ψ-18O Labeled RNA Purification and Analysis.
Caption: Logical Flow for Troubleshooting HPLC Purification Issues.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mz-at.de [mz-at.de]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Validating Pseudouridine Incorporation in RNA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of pseudouridine (Ψ), an isomeric form of uridine, in RNA is critical for understanding its role in gene expression, RNA stability, and the development of RNA-based therapeutics. Mass spectrometry (MS) has emerged as a powerful tool for the accurate detection and quantification of this "mass-silent" modification. This guide provides a comparative overview of leading mass spectrometry-based methods for validating pseudouridine incorporation, with a focus on stable isotope labeling, including the prospective use of ¹⁸O-labeled pseudouridine, and established chemical derivatization techniques.
Comparison of Quantitative Mass Spectrometry Methods for Pseudouridine Detection
The following table summarizes the performance of different MS-based methods for the quantification of pseudouridine in RNA.
| Method | Principle | Labeling Efficiency | Advantages | Limitations |
| ¹⁸O-Labeling (Proposed) | Incorporation of ¹⁸O-labeled Pseudouridine triphosphate (ΨTP) during in vitro transcription, followed by MS analysis to detect the mass shift. | Theoretically 100% during synthesis. | Direct quantification of incorporation. | Lack of established protocols and comparative data in peer-reviewed literature. |
| Deuterium (D) Labeling | In vivo labeling using uridine-5,6-D₂ in cells deficient in de novo uridine synthesis. Pseudouridylation results in a -1 Da mass shift.[1][2][3][4] | High, dependent on cellular uptake and incorporation. | Enables in vivo quantification and discovery of new Ψ sites.[1][2][3][4] | Requires genetically modified cell lines.[1][2][3][4] |
| Bisulfite (BS) Labeling | Chemical derivatization of Ψ with bisulfite, adding a mass tag of 82 Da.[5][6][7][8] | > 99%[5] | High labeling efficiency and specificity, enabling robust quantification.[5][6][7][8] | Requires chemical labeling and purification steps. |
| CMC Labeling | Chemical derivatization of Ψ with N-cyclohexyl-N'-β-(4-methylmorpholinumethyl)carbodiimide p-tosylate, adding a mass tag of 252 Da.[9] | Lower and more variable than bisulfite labeling.[5] | Historically widely used. | Lower labeling efficiency, potential for non-specific labeling of uridine, and can cause RNA degradation.[5][9] |
| Acrylonitrile Labeling | Chemical derivatization of Ψ via cyanoethylation, adding a mass tag of 53 Da.[9] | Lower and more variable than bisulfite labeling.[5] | Smaller mass tag may be advantageous in some contexts. | Lower labeling efficiency and potential for side reactions.[5][9] |
| Label-Free (Direct Detection) | Relies on the characteristic fragmentation pattern of pseudouridine during tandem MS (MS/MS) to produce a signature ion (e.g., m/z 207.04).[10] | N/A | No chemical derivatization or labeling required. | May fail to determine Ψ in sequences with multiple Ψs in close proximity and can be less sensitive for quantification.[10][11] |
Experimental Protocols
Proposed Protocol for Validating Pseudouridine-¹⁸O Incorporation
While ¹⁸O-labeled pseudouridine is commercially available, a standardized and widely adopted protocol for its use in quantitative RNA mass spectrometry is not yet established in the literature. The following is a proposed workflow based on standard molecular biology and mass spectrometry techniques.
I. In Vitro Transcription with ¹⁸O-Labeled Pseudouridine Triphosphate (ΨTP)
-
Assemble the Transcription Reaction: In a sterile, RNase-free tube, combine the following components at room temperature in this order:
-
Nuclease-Free Water
-
Transcription Buffer (10X)
-
ATP, CTP, GTP solution (100 mM each)
-
UTP solution (as required, may be partially or fully replaced by ¹⁸O-ΨTP)
-
¹⁸O-Pseudouridine-5'-Triphosphate (¹⁸O-ΨTP)
-
Linearized DNA template (0.5-1.0 µg)
-
T7, SP6, or T3 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Quality Control: Assess the integrity and concentration of the RNA using a bioanalyzer and a spectrophotometer.
II. Mass Spectrometry Analysis
-
RNA Digestion: Digest the purified ¹⁸O-labeled RNA to single nucleosides using a mixture of nucleases (e.g., Nuclease P1, Snake Venom Phosphodiesterase, and Alkaline Phosphatase).
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.
-
Separate the nucleosides using a suitable gradient.
-
Acquire mass spectra in positive ion mode.
-
Monitor for the mass of uridine (U) and ¹⁸O-pseudouridine (¹⁸O-Ψ). The expected mass difference will be +2 Da for each ¹⁸O atom incorporated into the pseudouridine.
-
Generate extracted ion chromatograms (EICs) for both U and ¹⁸O-Ψ to determine their respective peak areas.
-
-
Quantification: Calculate the percentage of ¹⁸O-Ψ incorporation by comparing the peak area of ¹⁸O-Ψ to the total peak area of all uridine isomers.
Workflow for ¹⁸O-Pseudouridine Incorporation and Validation.
Deuterium Labeling for In Vivo Pseudouridine Detection
This method, detailed by Nobe et al. (2020), allows for the direct determination of pseudouridine in cellular RNA.[1][2][3][4]
I. Cell Culture and Labeling
-
Cell Line: Use a cell line deficient in uridine monophosphate synthase (UMPS), for example, generated using CRISPR-Cas9.
-
Culture Medium: Culture the UMPS-deficient cells in a medium containing uridine-5,6-D₂. This ensures that all incorporated uridines are deuterium-labeled.
-
Cell Growth: Allow the cells to grow and divide, during which pseudouridine synthases will convert some of the labeled uridines to pseudouridines. This enzymatic reaction results in the exchange of the deuterium at the C5 position with a hydrogen from the solvent, leading to a -1 Da mass shift.[1][2][3][4]
II. RNA Extraction and Analysis
-
RNA Isolation: Extract total RNA from the cultured cells.
-
RNA Digestion: Digest the RNA into smaller fragments using an appropriate RNase (e.g., RNase T1).
-
LC-MS/MS Analysis: Analyze the RNA fragments by nanoflow LC-MS/MS.
-
Data Analysis: Identify pseudouridine-containing fragments by the characteristic -1 Da mass shift compared to the fully deuterium-labeled uridine-containing fragments.
Workflow for In Vivo Deuterium Labeling of Pseudouridine.
Bisulfite Labeling for Quantitative Pseudouridine Detection
This highly efficient chemical labeling method has been described by Mandal et al. (2024).[5]
I. Chemical Labeling
-
Reaction Setup: Mix the RNA sample (in nuclease-free water) with a freshly prepared bisulfite reagent.
-
Incubation: Incubate the mixture at 70°C for 4 hours.
-
Desulfonation: Add a Tris-HCl buffer (pH 9) and incubate for 1 hour at 37°C to remove any non-specific labels.
-
Purification: Desalt the labeled RNA using a suitable spin column.
II. Mass Spectrometry Analysis
-
Intact Mass Analysis (Optional): Analyze the intact labeled RNA by LC-MS to confirm the mass shift of +82 Da for each pseudouridine.
-
RNase Digestion: Digest the labeled RNA with an appropriate RNase (e.g., RNase T1) to generate smaller fragments.
-
LC-MS/MS Analysis: Separate the fragments by LC and analyze by MS/MS to map the precise location of the pseudouridine modification based on the +82 Da mass shift in the fragment ions.
Workflow for Bisulfite Labeling of Pseudouridine.
Conclusion
The validation of pseudouridine incorporation in RNA is a multifaceted task with several robust methods available to researchers. While direct ¹⁸O-labeling of pseudouridine presents a theoretically straightforward approach for quantitative analysis, the lack of established and validated protocols in the current literature is a significant consideration. In contrast, deuterium labeling offers a powerful method for in vivo studies, and chemical derivatization with bisulfite has been demonstrated to be a highly efficient and specific method for quantitative analysis. The choice of method will ultimately depend on the specific research question, available resources, and the biological system under investigation. As the field of epitranscriptomics advances, it is anticipated that standardized protocols for novel labeling strategies, such as ¹⁸O-pseudouridine incorporation, will become more readily available, further enhancing our ability to unravel the complexities of RNA modification.
References
- 1. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mass spectrometry-based method for direct determination of pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudouridine Detection and Quantification using Bisulfite Incorporation Hindered Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming the Biological Activity of Pseudouridine-O18 Labeled mRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pseudouridine-O18 labeled messenger RNA (mRNA) alongside standard Pseudouridine-modified and unmodified mRNA. The inclusion of Oxygen-18 (O18), a stable isotope, is primarily for tracking and quantification purposes, and is presumed to have a negligible impact on the biological functions conferred by pseudouridine modification. Experimental data overwhelmingly supports the significant advantages of pseudouridine incorporation in enhancing the therapeutic potential of mRNA.
Enhanced Translational Capacity and Stability with Pseudouridine
The substitution of uridine with pseudouridine (Ψ) in mRNA molecules has been demonstrated to significantly boost their biological activity. This modification, naturally occurring in various RNA species, enhances the translational capacity and biological stability of the mRNA transcript.[1][2] Studies have shown that mRNAs containing pseudouridine exhibit a higher rate of protein production compared to their unmodified counterparts when introduced into mammalian cells or cell-free translation systems.[2] This increased translational efficiency is a key factor in the development of potent mRNA-based therapeutics and vaccines.[3][4]
Furthermore, pseudouridine modification contributes to the increased stability of the mRNA molecule, protecting it from degradation and prolonging its functional lifespan within the cell.[1][4] This enhanced stability ensures a sustained production of the encoded therapeutic protein.
Reduced Immunogenicity of Pseudouridine-Modified mRNA
A critical hurdle in the therapeutic application of exogenous mRNA is its potential to trigger an innate immune response. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and the suppression of translation.[4]
The incorporation of pseudouridine effectively mitigates this immunogenic response.[1][2][4] By altering the structure of the mRNA, pseudouridine modification allows it to evade recognition by key immune sensors, thereby reducing the inflammatory cascade and preventing the shutdown of protein synthesis.[4] This "stealth" characteristic is crucial for the safe and effective in vivo application of mRNA therapeutics.
Quantitative Comparison of mRNA Variants
The following table summarizes the expected performance of this compound labeled mRNA in comparison to standard pseudouridine-modified and unmodified mRNA based on established research.
| Feature | Unmodified mRNA | Pseudouridine-Modified mRNA | This compound Labeled mRNA (Expected) |
| Translational Efficiency | Baseline | High | High |
| Protein Expression Level | Low to Moderate | High | High |
| In Vivo Stability | Low | High | High |
| Immunogenicity (TLR Activation) | High | Low | Low |
| Tracking & Quantification | Not intrinsically possible | Not intrinsically possible | Enabled by O18 label |
Experimental Protocols
To empirically validate the biological activity of this compound labeled mRNA, the following standard experimental protocols are recommended.
In Vitro Translation Assay
This assay directly measures the protein-coding potential of the mRNA in a cell-free system.
Objective: To quantify and compare the amount of protein synthesized from equimolar amounts of unmodified, pseudouridine-modified, and this compound labeled mRNA.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract-based in vitro translation kit
-
mRNA transcripts (unmodified, Ψ-modified, Ψ-O18 labeled) encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein - GFP)
-
Amino acid mixture (can be radiolabeled for protein quantification)
-
Incubation buffer
-
Nuclease-free water
-
Apparatus for protein detection (e.g., luminometer, fluorescence plate reader, SDS-PAGE and autoradiography equipment)
Procedure:
-
Thaw all components of the in vitro translation kit on ice.[5]
-
In separate nuclease-free microcentrifuge tubes, prepare the translation reactions by combining the cell lysate, amino acid mixture, and the respective mRNA transcript according to the manufacturer's instructions.[5] Ensure each reaction receives the same molar quantity of mRNA.
-
Incubate the reactions at the recommended temperature (typically 30-37°C) for a specified time (e.g., 90 minutes).[5]
-
Stop the reactions as per the kit protocol.
-
Quantify the synthesized reporter protein using the appropriate detection method. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence. For radiolabeled proteins, perform SDS-PAGE, expose to a phosphor screen, and quantify the band intensity.
-
Compare the protein yield from each mRNA variant.
Cellular Protein Expression Analysis
This experiment assesses the ability of the mRNA to be translated into protein within a cellular context.
Objective: To compare the level and duration of protein expression in cultured mammalian cells transfected with unmodified, pseudouridine-modified, and this compound labeled mRNA.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipid-based nanoparticles)
-
mRNA transcripts (unmodified, Ψ-modified, Ψ-O18 labeled) encoding a reporter protein (e.g., GFP)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the mammalian cells in a multi-well plate and culture until they reach the desired confluency for transfection.
-
Prepare the mRNA-transfection reagent complexes for each mRNA variant according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate.
-
At various time points post-transfection (e.g., 6, 12, 24, 48, and 72 hours), harvest the cells.
-
Wash the cells with PBS.
-
Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize and capture images of the cells using a fluorescence microscope.
-
Compare the protein expression levels and duration for each mRNA variant.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Comparing mRNA Activity
Caption: Workflow for comparing the biological activity of different mRNA variants.
Signaling Pathway of Innate Immune Recognition of Unmodified mRNA
Caption: Simplified pathway of unmodified mRNA recognition by Toll-like receptors.
Evasion of Immune Recognition by Pseudouridine-Modified mRNA
Caption: Pseudouridine modification allows mRNA to evade immune recognition.
References
- 1. Efficacy and immunogenicity of unmodified and pseudouridine-modified mRNA delivered systemically with lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basics: In Vitro Translation | Thermo Fisher Scientific - IT [thermofisher.com]
- 4. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 5. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
Illuminating the Isomer: A Comparative Guide to Mass Spectrometry Techniques for Confirming Pseudouridine Incorporation
For researchers, scientists, and drug development professionals navigating the complexities of RNA modification, accurately quantifying the incorporation of pseudouridine (Ψ) is paramount. This guide provides a comprehensive comparison of current mass spectrometry-based techniques, offering insights into their principles, protocols, and performance to aid in the selection of the most suitable method for your research needs.
Pseudouridine, a mass-silent isomer of uridine, presents a unique challenge for detection and quantification. Unlike other modifications that introduce a mass shift, the isomerization of uridine to pseudouridine does not change the overall mass of the RNA molecule. Consequently, specialized mass spectrometry techniques are required to pinpoint and quantify its presence. This guide delves into the most prevalent methods: stable isotope labeling with deuterium, chemical derivatization, and direct detection, while also exploring the potential application of ¹⁸O-labeling in this context.
Comparison of Quantitative Mass Spectrometry Techniques for Pseudouridine Analysis
| Technique | Principle | Labeling Efficiency | Advantages | Disadvantages | Throughput |
| Deuterium (D) Labeling | In vivo labeling with deuterated uridine (e.g., uridine-5,6-D₂). The conversion of uridine to pseudouridine results in the loss of a deuterium atom and a -1 Da mass shift.[1][2][3][4] | >97% in UMPS⁻/⁻ cells.[3] | High labeling efficiency in specific cell lines; provides direct stoichiometric information.[2][3] | Requires metabolically engineered cells (UMPS⁻/⁻); not applicable to all systems; can be time-consuming.[2][3] | Medium |
| Chemical Derivatization (Bisulphite) | Chemical addition of a bisulphite group to pseudouridine, resulting in an +82 Da mass shift.[5] | >99%.[5] | Near-quantitative labeling; high specificity and efficiency; applicable to various RNA samples.[5] | Requires an additional chemical reaction step post-RNA isolation. | High |
| Chemical Derivatization (CMCT) | N-cyclohexyl-N'-β-(4-methylmorpholinumethyl) carbodiimide p-tosylate (CMCT) adds a +252 Da mass tag to pseudouridine.[6] | Lower than bisulphite, can be non-quantitative.[5] | Well-established method. | Low labeling efficiency; potential for side reactions and false positives.[5] | High |
| Chemical Derivatization (Acrylonitrile) | Cyanoethylation adds a +53 Da mass tag to pseudouridine.[3][6] | Lower than bisulphite.[5] | Can be used for RNase mapping.[3] | Incomplete labeling can complicate data analysis.[7] | High |
| Direct Detection (Label-Free) | Relies on the detection of a characteristic fragment ion of pseudouridine (m/z 207.04) upon collision-induced dissociation.[7] | Not applicable. | No labeling required; straightforward sample preparation. | May not be suitable for all sequence contexts; can be less sensitive for low-abundance transcripts.[3] | High |
| ¹⁸O-Labeling (Proposed) | Enzymatic digestion of RNA in H₂¹⁸O, incorporating ¹⁸O into the 3'-phosphate of resulting oligonucleotides for relative quantification.[8][9][10] | Not applicable for direct Ψ labeling. | Can be used for relative quantification of RNA fragments.[8][9][10] | Does not directly label pseudouridine; provides relative, not absolute, quantification of fragments containing Ψ. No established protocol for direct Ψ labeling efficiency. | Medium |
Experimental Protocols and Methodologies
Stable Isotope Labeling with Deuterium
This in vivo labeling method provides a direct way to measure the stoichiometry of pseudouridylation.
Experimental Protocol:
-
Cell Culture: Utilize cells deficient in uridine monophosphate synthase (UMPS⁻/⁻) to ensure the uptake and incorporation of exogenous labeled uridine.[1][3]
-
Labeling: Culture the UMPS⁻/⁻ cells in a medium containing uridine-5,6-D₂.
-
RNA Isolation: Extract total RNA from the cultured cells.
-
Enzymatic Digestion: Digest the RNA into smaller oligonucleotides using an appropriate RNase (e.g., RNase T1 or RNase A).[3]
-
LC-MS/MS Analysis: Analyze the digested fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the U-containing and Ψ-containing fragments. The conversion of D₂-uridine to D-pseudouridine results in a -1 Da mass shift, allowing for the determination of the pseudouridylation ratio by comparing the peak areas of the labeled uridine and pseudouridine-containing fragments.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bohrium.com [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope Labeling of RNA: Pseudouridine-¹⁸O and Other Alternatives
For researchers, scientists, and drug development professionals navigating the intricate world of RNA analysis, stable isotope labeling is an indispensable tool. This guide provides an objective comparison of Pseudouridine-¹⁸O with other common stable isotope labels—Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H or D)—offering a comprehensive overview of their performance, applications, and associated methodologies.
The strategic incorporation of stable isotopes into RNA molecules enables precise tracking and quantification in complex biological systems, facilitating a deeper understanding of RNA structure, function, and dynamics. The choice of isotope and labeling strategy is critical, depending on the specific research question and the analytical technique employed, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Performance Comparison of Stable Isotope Labels for RNA
The selection of an appropriate stable isotope label hinges on several factors, including the analytical method, the desired level of molecular detail, and budget constraints. The following table summarizes the key performance characteristics of Pseudouridine-¹⁸O, ¹⁵N, ¹³C, and Deuterium labeling for RNA analysis.
| Feature | Pseudouridine-¹⁸O | Nitrogen-15 (¹⁵N) | Carbon-13 (¹³C) | Deuterium (²H/D) |
| Primary Application | Quantitative Mass Spectrometry | NMR Spectroscopy, Mass Spectrometry | NMR Spectroscopy, Mass Spectrometry | NMR Spectroscopy, Mass Spectrometry |
| Labeling Method | Enzymatic Digestion (post-synthesis), Chemical Synthesis | Metabolic Labeling, In Vitro Transcription | Metabolic Labeling, In Vitro Transcription, Chemical Synthesis | Metabolic Labeling, In Vitro Transcription |
| Mass Shift per Label | +2 Da per phosphate | Variable (depends on number of N atoms) | Variable (depends on number of C atoms) | Variable (depends on number of D atoms) |
| Impact on RNA Structure | Minimal to none reported.[1] | Generally considered minimal. | Can cause slight perturbations in some cases. | Can alter hydrophobic interactions and slightly affect conformation. |
| Labeling Efficiency | High for in vitro enzymatic methods. | High for metabolic labeling in specific organisms. | High for in vitro transcription and metabolic labeling. | High for metabolic labeling. |
| Cost | Can be cost-effective for targeted labeling. | Can be expensive for uniform labeling.[2] | Generally the most expensive for uniform labeling.[2] | Relatively less expensive than ¹³C and ¹⁵N. |
| Detection Method | Mass Spectrometry | NMR, Mass Spectrometry | NMR, Mass Spectrometry | NMR, Mass Spectrometry |
In-Depth Look at Labeling Strategies
Pseudouridine-¹⁸O: A Tool for Quantitative Mass Spectrometry
¹⁸O-labeling is a simple and rapid method primarily used for relative quantification of RNA by mass spectrometry.[3] The most common approach involves the enzymatic digestion of RNA in the presence of H₂¹⁸O, which incorporates a single ¹⁸O atom into the 3'-phosphate of each resulting oligonucleotide. This introduces a +2 Da mass shift, allowing for the differentiation and relative quantification of RNA from two different samples (e.g., treated vs. untreated cells) when analyzed by MS.[3]
Advantages:
-
Simplicity: The enzymatic labeling procedure is straightforward.
-
Cost-effective for relative quantification: It avoids the need for expensive, fully labeled RNA standards.
-
Minimal structural perturbation: The small mass change at the phosphate backbone is unlikely to significantly alter RNA structure or function.[1]
Limitations:
-
Limited to MS applications: Not suitable for NMR-based structural studies.
-
Provides relative, not absolute, quantification: Requires a reference sample for comparison.
Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C): The Workhorses of NMR and MS
¹⁵N and ¹³C labeling are extensively used for both NMR and MS-based RNA analysis. These isotopes can be incorporated uniformly throughout the RNA molecule, providing a wealth of information for structural and quantitative studies.
-
Metabolic Labeling: Cells are grown in media containing ¹⁵N- or ¹³C-enriched precursors (e.g., ¹⁵NH₄Cl or ¹³C-glucose), leading to the incorporation of the stable isotope into the newly synthesized RNA.[4] This method is ideal for studying RNA in its native cellular context.
-
In Vitro Transcription: Labeled ribonucleoside triphosphates (NTPs) are used as building blocks for the enzymatic synthesis of RNA in vitro using RNA polymerase.[1] This allows for the production of specific, isotopically labeled RNA molecules for detailed structural and functional studies.
-
Chemical Synthesis: For shorter RNA sequences, phosphoramidites containing ¹³C or ¹⁵N can be used in solid-phase synthesis. This method offers precise control over the placement of the label.
Advantages:
-
Versatility: Applicable to both NMR and MS.
-
Detailed structural information: Uniform ¹³C and ¹⁵N labeling is essential for multidimensional NMR experiments to resolve complex RNA structures.[1][5]
-
Absolute quantification (with standards): Can be used for absolute quantification when combined with labeled internal standards.
Limitations:
-
Cost: Uniformly labeled ¹³C and ¹⁵N precursors and NTPs can be expensive.[2]
-
Complexity: Metabolic labeling can be complex to set up and may not be feasible for all organisms.
Deuterium (²H/D): Simplifying Complex NMR Spectra
Deuterium labeling is a powerful technique used primarily in NMR spectroscopy to simplify complex spectra of large RNA molecules. By replacing hydrogen atoms with deuterium, the number of proton signals is reduced, and line broadening is minimized, which aids in structure determination.[6]
Advantages:
-
Spectral simplification: Significantly reduces the complexity of ¹H NMR spectra.
-
Improved relaxation properties: Leads to sharper NMR signals for larger RNAs.[6]
Limitations:
-
Potential for structural perturbation: The change in mass and hydrophobicity can sometimes lead to minor alterations in RNA conformation.
-
Loss of NOE information: The absence of protons at deuterated positions means that crucial distance information from Nuclear Overhauser Effects (NOEs) is lost.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of stable isotope labeling experiments. Below are summaries of key experimental protocols.
Protocol 1: ¹⁸O-Labeling of RNA for Quantitative Mass Spectrometry
This protocol outlines the enzymatic digestion of two RNA samples in the presence of normal water (¹⁶O) and heavy water (¹⁸O) for relative quantification.
Workflow Diagram:
Caption: Workflow for ¹⁸O-labeling and relative quantification of RNA by mass spectrometry.
Methodology:
-
Sample Preparation: Isolate total RNA from two samples (e.g., control and treated).
-
Enzymatic Digestion:
-
Digest the control RNA sample with an appropriate RNase (e.g., RNase T1) in a buffer prepared with normal water (H₂¹⁶O).
-
Digest the treated RNA sample with the same RNase in a buffer prepared with heavy water (H₂¹⁸O).
-
-
Sample Combination: Mix the two digested samples in a 1:1 ratio.
-
Mass Spectrometry Analysis: Analyze the combined sample using MALDI-TOF or LC-MS. The ¹⁸O-labeled oligonucleotides will appear with a +2 Da mass shift for each phosphate group compared to their ¹⁶O counterparts.
-
Data Analysis: Determine the relative abundance of each oligonucleotide by comparing the peak intensities of the light (¹⁶O) and heavy (¹⁸O) isotopic pairs.[3]
Protocol 2: Metabolic Labeling of RNA with ¹⁵N for NMR and MS Analysis
This protocol describes the in vivo labeling of RNA in E. coli by growing the bacteria in a ¹⁵N-enriched medium.
Workflow Diagram:
Caption: Workflow for metabolic labeling of RNA with ¹⁵N in E. coli.
Methodology:
-
Prepare ¹⁵N Medium: Prepare a minimal growth medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.
-
Bacterial Culture: Inoculate the ¹⁵N medium with E. coli and grow the culture to the desired cell density.
-
Cell Harvest: Pellet the cells by centrifugation.
-
RNA Extraction: Lyse the cells and extract the total RNA using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
RNA Purification: Purify the RNA to remove any contaminating DNA and proteins.
-
Analysis: The uniformly ¹⁵N-labeled RNA is now ready for analysis by NMR spectroscopy for structural studies or by mass spectrometry for quantitative analysis.[4]
Protocol 3: In Vitro Transcription of ¹³C-Labeled RNA
This protocol details the synthesis of a specific RNA molecule incorporating ¹³C-labeled nucleotides.
Workflow Diagram:
References
- 1. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validating Pseudouridine-¹⁸O as a Non-Perturbative RNA Label: A Comparative Guide
The study of RNA dynamics, including synthesis, processing, and decay, is fundamental to understanding gene regulation. Metabolic labeling of RNA with modified nucleosides is a powerful technique for tracking these processes. However, an ideal label must be "non-perturbative," meaning it does not alter the natural structure or function of the RNA molecule. This guide provides a comparative analysis of Pseudouridine-¹⁸O (Ψ-¹⁸O) as a non-perturbative RNA label, comparing it with other common methods and providing supporting data and protocols for its validation.
The Principle of Non-Perturbative Labeling
An ideal RNA label should be a silent partner in cellular processes. Any alteration to the nucleoside structure, even minor ones, can potentially impact:
-
RNA Structure: Changes in hydrogen bonding or base stacking can alter secondary and tertiary structures.[1]
-
RNA-Protein Interactions: The modified nucleoside might disrupt or create new binding sites for RNA-binding proteins (RBPs).
-
Cellular Metabolism: High concentrations of analog nucleosides can be toxic or perturb normal cellular pathways.
-
Enzymatic Processes: Polymerases, modification enzymes, and decay machinery may not recognize the labeled RNA correctly.
Stable isotope labeling, where an atom is replaced by its heavier, non-radioactive isotope (e.g., ¹⁶O with ¹⁸O), is considered the gold standard for being minimally perturbative. The mass change is the only difference, which is readily detectable by mass spectrometry without significantly altering the molecule's chemical properties.[2][3]
Pseudouridine-¹⁸O: A Mass-Silent Label Made Detectable
Pseudouridine (Ψ) is the most abundant RNA modification, created by the isomerization of uridine.[4] Introducing an ¹⁸O label into the pseudouridine molecule creates a specific mass shift that can be detected by mass spectrometry, allowing for the quantification of newly synthesized or modified RNA.[2][3] Unlike bulky chemical tags or reactive analogs, ¹⁸O is a subtle label that is not expected to interfere with cellular processes.
The primary advantage of using an ¹⁸O-labeled nucleoside is that it provides a means for relative quantification when comparing two samples (e.g., treated vs. untreated).[2] One sample is processed in normal (¹⁶O) water, while the other is processed in ¹⁸O-labeled water. When combined and analyzed by mass spectrometry, the resulting RNA fragments appear as pairs of peaks separated by a mass difference corresponding to the number of incorporated ¹⁸O atoms.[2][3]
Comparative Analysis of RNA Labeling Methods
While Ψ-¹⁸O offers a minimally invasive approach, other methods are widely used, each with distinct advantages and disadvantages. The most common alternatives are nucleoside analogs like 4-thiouridine (4sU) and 5-ethynyluridine (EU).
| Feature | Pseudouridine-¹⁸O | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |
| Detection Method | Mass Spectrometry | Sequencing (T>C conversion), Biotinylation | Click Chemistry, Fluorescence |
| Perturbation Level | Very Low: Stable isotope is chemically identical. | Moderate: Thiol group can induce disulfide bonds and affect RNA structure. | High: Bulky alkyne group can significantly alter RNA structure and protein interactions. |
| Cellular Impact | Minimal interference with gene expression.[5] | Minimal interference at low concentrations, but can affect RNA processing.[5] | Can induce cellular stress and alter transcription. |
| Enrichment | Not directly applicable for enrichment. | Biotin-streptavidin purification.[5] | Biotin-streptavidin purification via click chemistry. |
| Resolution | Can map modifications to specific RNA fragments.[6] | Genome-wide analysis via sequencing.[7] | Imaging and enrichment applications. |
| Primary Use Case | Quantitative analysis of RNA modifications and turnover.[2][3] | Measuring RNA synthesis and decay rates (e.g., SLAM-seq, TimeLapse-seq).[5][8] | Visualization of nascent RNA, cell-specific labeling.[9] |
Experimental Validation and Protocols
Validating Ψ-¹⁸O as a non-perturbative label involves demonstrating that its incorporation does not significantly alter RNA biology compared to unlabeled RNA.
Key Validation Experiments
-
RNA Stability Assay: Compare the half-lives of specific transcripts in cells grown with and without Ψ-¹⁸O. This can be done using a pulse-chase experiment followed by quantitative PCR (qPCR) or mass spectrometry. The expectation is that the decay rates will be identical.
-
Structural Probing: Use techniques like in-line probing or enzymatic digestion (with RNases sensitive to single- or double-stranded regions) to confirm that the secondary structure of a known RNA is not altered by Ψ-¹⁸O incorporation.[1]
-
Protein Binding Analysis: Perform RNA-protein immunoprecipitation (RIP) for a known RBP and its target RNA. The efficiency of immunoprecipitation should be the same for both labeled and unlabeled RNA, indicating that the modification does not interfere with the interaction.
Protocol: Metabolic Labeling and Mass Spectrometry Analysis
This protocol outlines a general workflow for relative quantification of RNA using ¹⁸O labeling.
1. Cell Culture and Labeling:
-
Culture two populations of cells under identical conditions.
-
For the "heavy" sample, perform the final step of RNA isolation and enzymatic digestion in the presence of H₂¹⁸O. For the "light" sample, use normal H₂¹⁶O.
-
Alternatively, for in vivo labeling, culture cells in a medium where a precursor for pseudouridine synthesis is ¹⁸O-labeled.
2. RNA Isolation and Digestion:
-
Isolate total RNA from both cell populations using a standard method (e.g., TRIzol).
-
Digest the RNA into smaller fragments using an RNase with a specific cutting site, such as RNase T1.[2][3] Perform the digestion for the "heavy" sample in an ¹⁸O water-based buffer.
-
During RNase T1 hydrolysis, one ¹⁸O atom is incorporated into the 3'-phosphate of each resulting oligonucleotide in the heavy sample.[2]
3. Sample Preparation and Mass Spectrometry:
-
Combine equal amounts of the "light" and "heavy" digested RNA samples.
-
Analyze the mixed sample using high-resolution mass spectrometry, such as MALDI-MS or LC-MS.[2][3][10]
-
The resulting mass spectrum will show pairs of peaks for each RNA fragment, separated by 2 Da for each incorporated ¹⁸O atom.
4. Data Analysis:
-
Calculate the ratio of the ion abundances for the heavy and light peaks for each fragment.
-
This ratio provides a direct relative quantification of the amount of that specific RNA fragment between the two original samples.[2]
Visualizing Workflows and Comparisons
Diagrams can clarify complex experimental designs and logical relationships.
Caption: Workflow for validating Pseudouridine-¹⁸O as a non-perturbative label.
Caption: Comparison of properties for different RNA labeling methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
Cross-Validation of Pseudouridine-O18 Tracking with Other RNA Analysis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate tracking and quantification of RNA is paramount for understanding complex biological processes and for the development of novel therapeutics. The introduction of modified nucleosides, such as pseudouridine, into RNA molecules has opened new avenues for research, but the methodologies for their tracking and analysis vary significantly. This guide provides an objective comparison of Pseudouridine-O18 (¹⁸O-Ψ) tracking, a stable isotope labeling method, with other prevalent techniques for RNA analysis, including biotin-based pull-down assays and 4-thiouridine (4sU)-based metabolic labeling followed by sequencing.
Executive Summary
This guide delves into the principles, experimental workflows, and comparative performance of key RNA analysis methodologies. Pseudouridine-¹⁸O tracking, coupled with mass spectrometry, offers a powerful tool for the direct and quantitative analysis of RNA, minimizing the potential biases associated with affinity purification or enzymatic reactions inherent in other methods. While direct head-to-head experimental data comparing ¹⁸O-Ψ tracking with all other methods is not extensively available in the current literature, this guide provides a comprehensive comparison based on the fundamental principles of each technique and available comparative studies for other methods.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of Pseudouridine-¹⁸O tracking, biotin-based pull-down, and 4sU-based sequencing methods, providing a clear framework for selecting the most appropriate technique for a given research question.
| Feature | Pseudouridine-¹⁸O Tracking | Biotin-Based Pull-Down | 4sU-Based Metabolic Labeling & Sequencing (e.g., SLAM-seq) |
| Principle | Stable isotope labeling of pseudouridine, creating a mass shift for detection by mass spectrometry. | Affinity purification using the high-affinity interaction between biotin and streptavidin. | Metabolic incorporation of a photoreactive nucleoside analog (4sU) into nascent RNA, followed by chemical conversion and identification through sequencing. |
| Detection Method | Mass Spectrometry (MS) | Western Blot, Northern Blot, RT-qPCR, Mass Spectrometry, or Next-Generation Sequencing (NGS) | Next-Generation Sequencing (NGS) |
| Quantification | Highly quantitative, based on the ratio of heavy to light isotopes.[1][2][3] | Semi-quantitative to quantitative, depending on the downstream detection method and the inclusion of standards. | Quantitative, based on the frequency of T-to-C conversions in sequencing reads.[4][5] |
| Specificity | High, directly detects the labeled molecule. | Can be prone to non-specific binding of proteins and nucleic acids to beads and the biotinylated probe.[6] | High for 4sU incorporation, but T>C conversion can be influenced by sequencing errors or single nucleotide polymorphisms (SNPs).[7][8][9][10] |
| Throughput | Lower throughput compared to NGS-based methods. | Moderate to high, depending on the downstream analysis. | High throughput, suitable for transcriptome-wide analysis. |
| Bias | Minimal bias as it does not rely on affinity capture or enzymatic reactions. | Potential for bias due to non-specific binding and variable pull-down efficiency.[11] | 4sU incorporation can be influenced by cellular transport and metabolism, and high concentrations or long labeling times can introduce bias.[7][8][9][10] |
| Applications | RNA turnover studies, quantitative analysis of RNA modifications, pharmacokinetic studies of RNA therapeutics. | RNA-protein interaction studies (RIP), RNA pull-down of specific transcripts, enrichment of labeled RNA.[12][13][14][15] | Measuring RNA synthesis and decay rates, identifying direct targets of transcription factors, analyzing transcriptional bursting.[16][17] |
Experimental Protocols & Methodologies
A detailed understanding of the experimental workflow is crucial for the successful implementation and interpretation of results from any RNA analysis technique. Below are the generalized protocols for the discussed methods.
Pseudouridine-¹⁸O Tracking
This method involves the metabolic labeling of cells with ¹⁸O-labeled pseudouridine, followed by RNA extraction, digestion, and analysis by mass spectrometry.
Experimental Protocol:
-
Metabolic Labeling: Culture cells in a medium supplemented with Pseudouridine-¹⁸O for a defined period. The labeling time will depend on the specific research question and the turnover rate of the RNA of interest.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., Trizol reagent).
-
RNA Digestion: Digest the RNA into smaller fragments or individual nucleosides using appropriate RNases or chemical hydrolysis.
-
Mass Spectrometry Analysis: Analyze the digested RNA samples using liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect the mass shift introduced by the ¹⁸O isotope, allowing for the quantification of the labeled pseudouridine-containing RNA fragments relative to their unlabeled counterparts.[1][2][3]
Biotin-Based RNA Pull-Down Assay
This technique utilizes the strong and specific interaction between biotin and streptavidin to isolate RNA molecules of interest.
Experimental Protocol:
-
Probe Design and Synthesis: Design and synthesize a biotinylated RNA or DNA probe that is complementary to the target RNA sequence.
-
Cell Lysis: Prepare a cell lysate that preserves RNA-protein interactions.
-
Hybridization: Incubate the biotinylated probe with the cell lysate to allow hybridization with the target RNA.
-
Capture with Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-RNA complex.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins and nucleic acids.[6]
-
Elution and Analysis: Elute the captured RNA and associated proteins from the beads. The RNA can be analyzed by RT-qPCR or NGS, and the proteins by mass spectrometry or Western blotting.[12][14][15][18]
4sU-Based Metabolic Labeling and Sequencing (SLAM-seq)
SLAM-seq is a widely used method to study RNA dynamics by metabolically labeling newly transcribed RNA with 4-thiouridine (4sU).
Experimental Protocol:
-
Metabolic Labeling: Incubate cells with 4sU for a specific duration to label newly synthesized RNA.[19][20][21][22]
-
RNA Isolation: Extract total RNA from the cells.
-
Alkylation: Treat the RNA with iodoacetamide (IAA), which specifically alkylates the thiol group of the incorporated 4sU.
-
Library Preparation: Prepare a sequencing library from the alkylated RNA. During reverse transcription, the alkylated 4sU is read as a cytosine (C) instead of a thymine (T).
-
Sequencing and Data Analysis: Sequence the library and analyze the data to identify T-to-C conversions, which mark the positions of 4sU incorporation. The frequency of these conversions allows for the quantification of newly synthesized RNA.[16][17][23]
Mandatory Visualizations
To further clarify the experimental workflows and their underlying principles, the following diagrams are provided.
References
- 1. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Quantitative analysis of rRNA modifications using stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data [ouci.dntb.gov.ua]
- 10. science.rsu.lv [science.rsu.lv]
- 11. mdpi.com [mdpi.com]
- 12. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 13. Detection of RNA-binding Proteins by In Vitro RNA Pull-down in Adipocyte Culture [jove.com]
- 14. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SLAMseq: A New Method for Studying RNA Synthesis and Degradation [lexogen.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 21. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. lexogen.com [lexogen.com]
Assessing the Functional Equivalence of Pseudouridine-O18 Labeled RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional impact of isotopic labeling on modified RNA is critical for the accurate interpretation of experimental results and the development of RNA-based therapeutics. This guide provides a comprehensive comparison of Pseudouridine-O18 (Ψ-18O) labeled RNA with its unlabeled counterpart and standard uridine-containing RNA. While direct comparative experimental data on Ψ-18O labeled RNA is limited, this guide synthesizes current knowledge on pseudouridine's function and the principles of stable isotope labeling to assess its expected functional equivalence.
Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification and is known to modulate RNA structure, stability, and function.[] Its incorporation into messenger RNA (mRNA) can enhance translation efficiency and reduce immunogenicity, properties that are highly desirable for therapeutic applications.[][2][3][4] Stable isotope labeling, such as with Oxygen-18 (18O), provides a powerful tool for tracking and quantifying RNA molecules in various biological assays. The key question for researchers is whether the introduction of 18O into the pseudouridine molecule alters its functional properties.
Data Presentation: Comparative Functional Analysis
Based on the principle that heavy isotope substitution has a minimal effect on molecular structure and function, it is anticipated that Ψ-18O labeled RNA will be functionally equivalent to unlabeled Ψ-RNA. The following tables summarize the expected performance of Ψ-18O labeled RNA in key biological processes compared to unlabeled Ψ-RNA and standard Uridine-RNA.
| Feature | Uridine-RNA | Pseudouridine-RNA | Pseudouridine-18O-RNA |
| In Vitro Translation Efficiency | Baseline | High[2][3][4] | Expected to be High¹ |
| Reverse Transcriptase Fidelity | High | High (may increase misincorporation by some RTs)[5][6] | Expected to be High¹ |
| RNA-Protein Binding Affinity | Varies by protein | Can be altered (weakened in some cases)[7][8] | Expected to be Altered¹ |
| Immunogenicity (PKR Activation) | High[2] | Low[2][9] | Expected to be Low¹ |
| Structural Stability | Baseline | Increased[10][11] | Expected to be Increased¹ |
Experimental Protocols
To facilitate the direct assessment of the functional equivalence of this compound labeled RNA, detailed protocols for key experiments are provided below.
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This protocol allows for the comparison of protein yield from different RNA templates.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
RNase Inhibitor
-
RNA templates (Uridine-RNA, Pseudouridine-RNA, Pseudouridine-18O-RNA) encoding a reporter protein (e.g., Luciferase)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, prepare the following reaction mix on ice:
-
Rabbit Reticulocyte Lysate: 12.5 µL
-
Amino Acid Mixture (-Met): 1 µL
-
[35S]-Methionine (10 mCi/ml): 1 µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
RNA template (1 µg/µL): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubation: Incubate the reaction mixture at 30°C for 90 minutes.
-
Analysis:
-
To quantify protein synthesis, spot a small aliquot of the reaction onto a filter paper, precipitate with trichloroacetic acid (TCA), and measure the incorporated radioactivity using a scintillation counter.
-
To visualize the protein product, analyze the reaction mixture by SDS-PAGE followed by autoradiography.
-
Reverse Transcriptase Fidelity Assay
This protocol assesses the accuracy of reverse transcription using different RNA templates.
Materials:
-
RNA templates (Uridine-RNA, Pseudouridine-RNA, Pseudouridine-18O-RNA) of a known sequence.
-
Reverse Transcriptase (e.g., AMV or M-MuLV)
-
dNTP mix
-
Primer specific to the 3' end of the RNA template
-
PCR amplification reagents
-
DNA sequencing service (e.g., Sanger or Next-Generation Sequencing)
Procedure:
-
Reverse Transcription:
-
Anneal the primer to the RNA template by heating to 65°C for 5 minutes and then cooling on ice.
-
Set up the reverse transcription reaction with the RNA-primer hybrid, dNTPs, and reverse transcriptase according to the manufacturer's instructions.
-
Incubate at the optimal temperature for the chosen reverse transcriptase for 1 hour.
-
-
PCR Amplification:
-
Use the resulting cDNA as a template for PCR amplification using high-fidelity DNA polymerase.
-
-
Sequencing:
-
Purify the PCR product and submit it for sequencing.
-
-
Analysis:
Electrophoretic Mobility Shift Assay (EMSA) for RNA-Protein Interaction
This protocol determines the binding affinity of a protein to different RNA probes.
Materials:
-
Radiolabeled ([32P]) or fluorescently labeled RNA probes (Uridine-RNA, Pseudouridine-RNA, Pseudouridine-18O-RNA)
-
Purified RNA-binding protein of interest
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and glycerol)
-
Native polyacrylamide gel
-
Electrophoresis apparatus
Procedure:
-
Binding Reaction:
-
In separate tubes, incubate a constant amount of labeled RNA probe with increasing concentrations of the RNA-binding protein in the binding buffer.
-
Incubate on ice or at room temperature for 20-30 minutes to allow complex formation.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the RNA-protein complexes.
-
-
Visualization:
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For fluorescently labeled probes, visualize the gel using a suitable imaging system.
-
-
Analysis:
-
Quantify the fraction of bound and free probe at each protein concentration to determine the dissociation constant (Kd), a measure of binding affinity.
-
Mandatory Visualizations
To further elucidate the experimental processes and biological pathways discussed, the following diagrams are provided.
References
- 2. academic.oup.com [academic.oup.com]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudouridines have context-dependent mutation and stop rates in high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine and N6-methyladenosine modifications weaken PUF protein/RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijeab.com [ijeab.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. cd-genomics.com [cd-genomics.com]
Quantitative comparison of different RNA labeling techniques
A Comprehensive Guide to Quantitative RNA Labeling Techniques
For researchers, scientists, and drug development professionals, the precise analysis of RNA is crucial for understanding gene expression, regulation, and the development of novel therapeutics. RNA labeling is a fundamental tool in these investigations, enabling the visualization, tracking, and quantification of RNA molecules. This guide provides an objective comparison of different RNA labeling techniques, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Quantitative Comparison of RNA Labeling Techniques
The choice of an RNA labeling strategy depends on various factors, including the specific research question, the type of RNA under investigation, and the experimental system. The following tables provide a quantitative comparison of key performance indicators for different RNA labeling methods.
| Metabolic Labeling Techniques | Labeling Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Cell Viability | Perturbation to RNA Function |
| 4sU-tagging | Incorporation of 4-thiouridine (4sU) into newly transcribed RNA.[1][2][3] | >90% for SLAM-seq and TUC-seq protocols.[3] Around 80% for TLS-seq.[3] | High, especially with nucleotide conversion methods.[1][3] | Generally high, but s4U concentration needs to be optimized to maintain >90% viability.[4] | Minimal interference with gene expression reported.[1] Can induce resistance to nuclease digestion.[5] |
| SLAM-seq | A 4sU-based method that uses iodoacetamide to alkylate 4sU, leading to T-to-C transitions during reverse transcription.[1][2][3][6] | >90% conversion rates.[3] | High, due to the specific detection of T-to-C conversions.[7] | High, comparable to 4sU-tagging. | Minimal.[7] |
| TimeLapse-seq | A 4sU-based method that employs a chemical conversion of 4sU to a cytosine analog.[1][2][3][6] | Around 80% conversion reported.[3] | Good. | High, comparable to 4sU-tagging. | Minimal. |
| TUC-seq | A 4sU-based method that uses a chemical conversion to transform 4sU into a cytidine derivative.[1][2][3][6] | >90% conversion rates.[3] | High. | High, comparable to 4sU-tagging. | Minimal. |
| EU-labeling | Incorporation of 5-ethynyl uridine (EU) into newly transcribed RNA, followed by click chemistry for detection. | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA).[8] | Good, allows for affinity purification of labeled RNA.[8] | Generally high, but requires optimization. | Minimal. |
| Enzymatic Labeling Techniques | Labeling Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Cell Viability | Perturbation to RNA Function |
| 3' End-Labeling (T4 RNA Ligase) | Addition of a labeled nucleotide to the 3' hydroxyl terminus of RNA.[9] | Variable, can be optimized for specific RNAs. | Good, specific to the 3' end. | Not applicable for in vitro labeling. For intracellular applications, delivery of labeled RNA can affect viability. | Minimal, as the label is at the terminus. |
| 5' End-Labeling (T4 Polynucleotide Kinase) | Transfer of a labeled phosphate from ATP to the 5' hydroxyl group of RNA.[9][10] | Efficient for single-stranded polynucleotides.[9] | Good, specific to the 5' end. | Not applicable for in vitro labeling. | Minimal, as the label is at the terminus. |
| 5' Cap Labeling (Methyltransferase) | Enzymatic transfer of a modified group to the 5' cap of mRNAs.[11] | Efficient.[11] | High, specific to capped RNA. | Not applicable for in vitro labeling. | Minimal, targets the natural cap structure. |
| RNA-TAG | Site-specific enzymatic incorporation of a modified nucleobase analog into an RNA containing a short stem-loop sequence.[12] | Highly efficient and site-specific.[12] | High due to site-specificity.[12] | Not applicable for in vitro labeling. | Minimal perturbation due to the small recognition tag.[12] |
| Chemical & In Vitro Labeling Techniques | Labeling Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Cell Viability | Perturbation to RNA Function |
| In Vitro Transcription | Co-transcriptional incorporation of labeled or modified nucleotides.[13] | Can be high, but depends on the polymerase's tolerance for the modified nucleotide.[13] | Good, but can result in global labeling.[13] | Not applicable. | Can be significant if many modified nucleotides are incorporated internally.[13] |
| Post-transcriptional Chemical Labeling | Chemical modification of RNA after transcription, often targeting the 3' end via periodate oxidation.[14] | Can be efficient, but requires optimization. | Good, with specific chemical reactions. | Not applicable. | Can be disruptive to RNA structure if not carefully controlled.[15] |
| Click Chemistry-based Labeling | Bioorthogonal reaction between a modified nucleotide (e.g., containing an azide or alkyne) and a reporter molecule.[14][16] | High, due to the specific and efficient nature of click reactions.[16] | Very high, due to the bioorthogonal nature of the reaction.[16] | Generally low toxicity, making it suitable for live-cell applications.[14] | Minimal, as the modifications are small and the reaction is highly specific.[16] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of RNA labeling experiments. Below are the experimental workflows for key techniques, illustrated with diagrams, followed by generalized protocols.
Metabolic RNA Labeling Workflow
Metabolic labeling is a powerful technique to study newly synthesized RNA within cells. The general workflow involves introducing a modified nucleoside to the cell culture medium, which is then incorporated into nascent RNA transcripts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover | Semantic Scholar [semanticscholar.org]
- 3. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Comparison of transcriptional activity profiling by metabolic labeling or nuclear RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Labeling Nucleic Acids | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. revvity.com [revvity.com]
- 11. Strategic labelling approaches for RNA single-molecule spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic covalent labeling of RNA with RNA transglycosylation at guanosine (RNA-TAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Covalent Labeling of Long RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking Pseudouridine-O18: A Tool for Quantifying the Performance of Therapeutic Modified Nucleosides
For researchers, scientists, and drug development professionals, the precise evaluation of modified nucleosides is paramount in the advancement of mRNA therapeutics. While nucleosides such as N1-methylpseudouridine (m1Ψ) and pseudouridine (Ψ) are incorporated into mRNA to enhance therapeutic efficacy, stable isotope-labeled versions like Pseudouridine-O18 (Ψ-18O) serve as critical analytical tools to quantify their metabolic fate and stability. This guide provides a framework for utilizing this compound in benchmarking studies and compares the performance of key therapeutic modified nucleosides, supported by experimental data and detailed protocols.
This compound is an isotopically labeled variant of pseudouridine, the most abundant natural RNA modification.[1] By incorporating a heavy oxygen isotope (18O), Ψ-18O allows for the precise tracking and quantification of RNA molecules through mass spectrometry.[2] This makes it an invaluable tool for metabolic labeling studies to determine the stability, turnover, and biodistribution of therapeutic mRNA constructs that contain other performance-enhancing modifications.
Performance Comparison of Therapeutic Modified Nucleosides
The selection of a modified nucleoside for an mRNA therapeutic is a critical decision that impacts protein expression, stability, and the innate immune response.[3][4] The following tables summarize quantitative data comparing uridine and commonly used modified nucleosides.
| Modified Nucleoside | Relative Protein Expression (vs. Uridine) | Cell Type | Key Findings |
| Uridine (U) | 1x (baseline) | A549, HEK293T, HeLa, etc. | Standard nucleoside, often elicits a significant innate immune response.[4] |
| Pseudouridine (Ψ) | ~2-8x | Various mammalian cell lines | Increases protein expression and reduces immunogenicity compared to uridine.[4] |
| N1-methylpseudouridine (m1Ψ) | ~10-44x | Various mammalian cell lines | Demonstrates superior protein expression and the lowest immunogenicity among commonly used modifications.[4] |
| 5-methoxyuridine (5moU) | Variable, can be comparable to Ψ | THP-1 | Shows efficient translation and reduced immune stimulation.[5] |
| Modified Nucleoside | Relative Immunogenicity (Cytokine Induction vs. Uridine) | Key Findings |
| Uridine (U) | High | Potently activates Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs), leading to a strong interferon response.[6] |
| Pseudouridine (Ψ) | Moderate | Significantly reduces the activation of innate immune sensors compared to uridine.[4] |
| N1-methylpseudouridine (m1Ψ) | Low | The most effective modification at evading innate immune recognition, resulting in minimal cytokine induction.[3][4] |
| 5-methoxyuridine (5moU) | Low | Effectively reduces innate immune stimulation.[5] |
Experimental Protocols
Metabolic Labeling and Quantification of mRNA Stability using this compound
This protocol describes the use of a stable isotope-labeled nucleoside for quantifying mRNA turnover.
a. Cell Culture and Metabolic Labeling:
-
Culture mammalian cells to ~70-80% confluency.
-
Introduce the 18O-labeled mRNA of interest into the cells via a suitable transfection method (e.g., lipid nanoparticle delivery).
-
For endogenous labeling, supplement the culture medium with this compound and allow the cells to incorporate it into newly synthesized RNA over a defined period.
b. RNA Extraction and Digestion:
-
At various time points, harvest the cells and extract total RNA using a standard protocol (e.g., Trizol extraction).
-
Digest the purified RNA into single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases.
c. Mass Spectrometry Analysis:
-
Analyze the resulting nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the ratio of 18O-labeled pseudouridine to its unlabeled (16O) counterpart.
-
The decay in the 18O/16O ratio over time reflects the degradation rate of the labeled RNA population.[2]
In Vitro Transcription of Modified mRNA
-
Linearize a plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
Set up the in vitro transcription reaction using a high-yield T7 RNA polymerase kit.
-
In the nucleotide mix, completely replace uridine triphosphate (UTP) with the desired modified nucleoside triphosphate (e.g., m1ΨTP, ΨTP).
-
Include a cap analog (e.g., CleanCap™) to co-transcriptionally add a 5' cap structure.[5]
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the resulting mRNA using a suitable method, such as lithium chloride precipitation or silica-column chromatography.
Cell-Based mRNA Translation Assay
-
Seed cells (e.g., HEK293T, A549) in a multi-well plate.
-
Transfect the cells with equimolar amounts of the different modified mRNA constructs (e.g., encoding a reporter protein like luciferase or GFP).
-
At various time points post-transfection (e.g., 6, 12, 24, 48 hours), lyse the cells.
-
Measure the reporter protein activity using a corresponding assay (e.g., luciferase assay system, flow cytometry for GFP).
-
Normalize the results to total protein concentration or cell number.[4]
Assessment of Immunogenicity
-
Culture immune-competent cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Transfect the cells with the different modified mRNA constructs.
-
After a set incubation period (e.g., 12-24 hours), collect the cell culture supernatant.
-
Quantify the levels of key pro-inflammatory cytokines (e.g., IFN-α, TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[3]
Visualizations
Caption: Experimental workflow for benchmarking modified mRNA using this compound.
Caption: Innate immune sensing of unmodified vs. modified mRNA.
Caption: Logic flow of how nucleoside modifications improve mRNA therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]
- 3. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pseudouridine-O18
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Pseudouridine-O18. The following procedural guidance is designed to ensure safe laboratory operations and proper material management.
Hazard Assessment and Chemical Profile
This compound is a specialized form of Pseudouridine where one or more oxygen atoms have been replaced with the stable, non-radioactive Oxygen-18 isotope. It is essential to understand that because Oxygen-18 is a stable isotope, this compound does not pose a radiological hazard.[1][] The safety and handling precautions are therefore identical to those for standard, unlabeled Pseudouridine.
Based on available Safety Data Sheets (SDS), Pseudouridine is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] It is not flammable, shows no special reactivity, and is stable under recommended storage conditions.[4] However, as with any laboratory chemical, adherence to good industrial hygiene and safety practices is mandatory.[5]
Personal Protective Equipment (PPE)
While Pseudouridine is not considered hazardous, appropriate PPE must be worn to prevent potential contact and ensure personal safety during handling.[5] The required PPE is determined by a risk assessment of the specific procedures being performed.[6]
Summary of Recommended Personal Protective Equipment
| Situation | Required PPE | Purpose |
| Handling Solid/Powder Form | Nitrile GlovesSafety Goggles with Side ShieldsLab Coat | Prevents skin and eye contact with fine particles.[5] |
| Handling Liquid Solutions | Nitrile GlovesSafety Glasses with Side ShieldsLab Coat | Protects against splashes and direct skin contact. |
| Cleaning Spills | Nitrile GlovesSafety GogglesLab Coat | Ensures protection during decontamination and cleanup procedures.[5] |
Note: For procedures with a high risk of aerosol generation, consider handling within a primary containment device like a chemical fume hood or biosafety cabinet.[6]
Operational and Handling Plan
A systematic approach to handling this compound, from receipt to disposal, minimizes risk and ensures procedural consistency.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Use:
-
Post-Procedure:
-
Thoroughly decontaminate work surfaces after use.
-
Wash hands thoroughly after handling the material and removing gloves.
-
Below is a workflow diagram illustrating the key operational steps for handling this compound.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is critical for maintaining laboratory safety and environmental compliance. The disposal method depends on whether the material is radioactive.
-
This compound (Stable Isotope):
-
Since Oxygen-18 is a stable, non-radioactive isotope, waste containing this compound is not considered radioactive waste.[1]
-
It should be handled and disposed of as standard chemical waste, following all local and institutional regulations.[]
-
Do not mix with general laboratory trash unless institutional guidelines specifically permit it.
-
-
Radioactively Labeled Pseudouridine (e.g., with ³H or ¹⁴C):
-
If working with a radioactive version of Pseudouridine, all waste (including gloves, tubes, and solutions) must be segregated into designated radioactive waste containers.[8]
-
This waste must be handled and disposed of exclusively by trained personnel according to your institution's radiation safety program.[1] Never mix radioactive waste with general or other chemical waste.[]
-
References
- 1. moravek.com [moravek.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 8. research.uga.edu [research.uga.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
